9-(6-bromohexyl)-9H-carbazole
Description
The exact mass of the compound 9-(6-bromohexyl)-9H-carbazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9-(6-bromohexyl)-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(6-bromohexyl)-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
9-(6-bromohexyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN/c19-13-7-1-2-8-14-20-17-11-5-3-9-15(17)16-10-4-6-12-18(16)20/h3-6,9-12H,1-2,7-8,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNNZEMVTJAKRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471526 | |
| Record name | 9-(6-bromohexyl)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94847-10-6 | |
| Record name | 9-(6-bromohexyl)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(6-Bromohexyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 9-(6-bromohexyl)-9H-carbazole
This technical guide provides a comprehensive overview of the synthesis of 9-(6-bromohexyl)-9H-carbazole, a key intermediate in the development of materials for organic electronics and pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Introduction
9-(6-bromohexyl)-9H-carbazole is a versatile bifunctional molecule featuring a carbazole moiety and a terminal bromohexyl group. The carbazole unit is known for its excellent charge-transporting properties and high photoluminescence quantum yield, making it a desirable component in organic light-emitting diodes (OLEDs), photovoltaics, and other electronic devices. The bromohexyl chain provides a reactive site for further chemical modifications, allowing for the facile introduction of other functional groups or polymerization. The synthesis of this compound is primarily achieved through the N-alkylation of carbazole with 1,6-dibromohexane.[1]
Reaction Scheme
The predominant synthetic route to 9-(6-bromohexyl)-9H-carbazole involves the nucleophilic substitution reaction between the deprotonated carbazole and an excess of 1,6-dibromohexane. The use of an excess of the dihaloalkane is crucial to minimize the formation of the undesired dialkylated product, 1,6-bis(9H-carbazol-9-yl)hexane.
General Reaction Scheme for the Synthesis of 9-(6-bromohexyl)-9H-carbazole
Experimental Protocols
Two primary methods for the synthesis of 9-(6-bromohexyl)-9H-carbazole are detailed below: a standard method using a strong base and a phase-transfer catalysis (PTC) method.
Method 1: N-Alkylation using Sodium Hydride
This method employs a strong base, sodium hydride, to deprotonate the carbazole, followed by reaction with 1,6-dibromohexane.
Materials:
-
9H-Carbazole
-
1,6-Dibromohexane
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 9H-carbazole in anhydrous DMF, sodium hydride (1.2 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred at room temperature for 1 hour to ensure complete deprotonation of the carbazole.
-
1,6-Dibromohexane (5-6 equivalents) is then added to the reaction mixture.
-
The reaction is heated to a specified temperature (e.g., 60-80 °C) and stirred for a designated time (e.g., 12-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction is cooled to room temperature and quenched by the slow addition of water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure.
-
The excess 1,6-dibromohexane can be removed by vacuum distillation.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent to afford 9-(6-bromohexyl)-9H-carbazole as a white solid.
Method 2: Phase-Transfer Catalysis (PTC)
This approach offers an alternative that can be more amenable to larger-scale synthesis and may use weaker bases.[1]
Materials:
-
9H-Carbazole
-
1,6-Dibromohexane
-
Potassium Hydroxide (KOH)
-
Tetrabutylammonium Bromide (TBAB) or another suitable phase-transfer catalyst
-
Toluene
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, a mixture of 9H-carbazole, 1,6-dibromohexane (10 equivalents), powdered potassium hydroxide (excess), and a catalytic amount of tetrabutylammonium bromide (CTAB) is prepared in toluene and 50% aqueous sodium hydroxide.[2]
-
The reaction mixture is vigorously stirred at room temperature for an extended period (e.g., 5 days).[2]
-
The reaction progress is monitored by TLC.
-
Upon completion, the mixture is poured into water.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water and brine, and then dried over anhydrous magnesium sulfate.[2]
-
After filtration, the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography to yield the final product.[2]
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the synthesis of 9-(6-bromohexyl)-9H-carbazole based on literature data.
| Parameter | Method 1 (NaH/DMF) | Method 2 (PTC) | Reference |
| Base | Sodium Hydride (NaH) | Potassium Hydroxide (KOH) | [1] |
| Solvent | DMF or THF | Toluene / 50% NaOH(aq) | [1][2] |
| Catalyst | - | Tetrabutylammonium Bromide (TBAB) | [1] |
| Reactant Ratio (Carbazole:1,6-dibromohexane) | 1 : 5-6 | 1 : 10 | [1][2] |
| Temperature | 60-80 °C | Room Temperature | [2] |
| Reaction Time | 12-24 hours | 5 days | [2] |
| Yield | High (specifics vary) | Not explicitly stated | |
| Purification | Column Chromatography | Column Chromatography | [2] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the synthesis of 9-(6-bromohexyl)-9H-carbazole.
Experimental workflow for the synthesis of 9-(6-bromohexyl)-9H-carbazole.
References
An In-depth Technical Guide to the Physicochemical Properties of 9-(6-bromohexyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 9-(6-bromohexyl)-9H-carbazole. This compound is a key synthetic intermediate, particularly in the fields of materials science and organic electronics. Its bifunctional nature, combining the photophysical properties of the carbazole moiety with the reactive handle of a terminal bromine atom, makes it a versatile building block for the synthesis of a wide range of functional molecules and polymers.
Core Physicochemical Properties
9-(6-bromohexyl)-9H-carbazole is a solid at room temperature with a melting point in the range of 58-62 °C.[1] It is characterized by the molecular formula C₁₈H₂₀BrN and a molecular weight of approximately 330.27 g/mol .[1] The table below summarizes its key physicochemical properties.
| Property | Value | References |
| Molecular Formula | C₁₈H₂₀BrN | [1] |
| Molecular Weight | 330.27 g/mol | [1] |
| Physical Form | Solid, Crystalline Powder | [1] |
| Melting Point | 58-62 °C | [1] |
| Boiling Point | 457.9 ± 37.0 °C at 760 mmHg | |
| Purity | Typically ≥97% | [2] |
| CAS Number | 94847-10-6 | [2] |
Synthesis and Experimental Protocol
The most common method for the synthesis of 9-(6-bromohexyl)-9H-carbazole is the N-alkylation of carbazole with 1,6-dibromohexane. This reaction is typically carried out in the presence of a base to deprotonate the carbazole nitrogen, facilitating its nucleophilic attack on the bromoalkane. The use of a phase-transfer catalyst can enhance the reaction efficiency.
Experimental Protocol: Synthesis of 9-(4-bromobutyl)-9H-carbazole (Representative Example)
This protocol is adapted from the synthesis of 9-(4-bromobutyl)-9H-carbazole and can be modified for the synthesis of 9-(6-bromohexyl)-9H-carbazole.
Materials:
-
Carbazole
-
1,4-dibromobutane (or 1,6-dibromohexane for the target compound)
-
Toluene
-
Tetrabutylammonium bromide (TBAB)
-
Sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
A mixture of 10.32 g (61.72 mmol) of carbazole in 100 ml of toluene containing 118.2 g (547.4 mmol) of 1,4-dibromobutane and 2.0 g of tetrabutylammonium bromide (TBAB) is stirred at 45 °C for 3 hours.[3]
-
The reaction mixture is then left overnight.[3]
-
The aqueous layer is removed, and the organic layer is washed three times with water and brine.[3]
-
The organic layer is dried over anhydrous Na₂SO₄.[3]
-
The organic solvent is evaporated, and unreacted 1,4-dibromobutane is removed by vacuum distillation.[3]
-
The residue is recrystallized from ethanol to yield the pure product.[3]
Diagram of the Synthetic Pathway:
Caption: Synthetic pathway for 9-(6-bromohexyl)-9H-carbazole.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of 9-(6-bromohexyl)-9H-carbazole. The expected spectral data are based on the known characteristics of the carbazole core and the bromoalkyl chain. As with the experimental protocol, detailed spectral data for the hexyl derivative is scarce. Therefore, the data for 9-(4-bromobutyl)-9H-carbazole is provided as a representative example.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) of 9-(4-bromobutyl)-9H-carbazole:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.10 | d | 2H | Aromatic protons of the carbazole ring |
| 7.11–7.47 | m | 6H | Aromatic protons of the carbazole ring |
| 4.35 | t | 2H | N-CH₂ |
| 3.37 | t | 2H | CH₂-Br |
| 1.91 | m | 4H | -CH₂-CH₂- |
Reference:[3]
Infrared (IR) Spectroscopy
IR (KBr) of 9-(4-bromobutyl)-9H-carbazole:
| Wavenumber (cm⁻¹) | Assignment |
| 3045 | Aromatic C-H stretching |
| 2939, 2925, 2855 | Aliphatic CH₂ stretching |
| 1620, 1593 | Carbazole ring C=C stretching |
Reference:[3]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound. For 9-(6-bromohexyl)-9H-carbazole, the expected exact mass would be calculated based on its molecular formula, C₁₈H₂₀BrN.
Applications and Future Directions
9-(6-bromohexyl)-9H-carbazole serves as a crucial intermediate in the synthesis of more complex molecules with applications in various fields.
Diagram of Potential Transformations:
Caption: Potential chemical transformations of 9-(6-bromohexyl)-9H-carbazole.
The terminal bromine atom allows for a variety of chemical modifications, including:
-
Polymerization: The monomer can be used to synthesize carbazole-based polymers for organic light-emitting diodes (OLEDs) and organic solar cells.
-
Nucleophilic Substitution: The bromo group can be displaced by various nucleophiles to introduce different functional groups, leading to the synthesis of potential pharmaceutical compounds with antibacterial and antifungal properties.
-
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, to form more complex organic structures for use as functional dyes and electronic materials.
The versatility of 9-(6-bromohexyl)-9H-carbazole makes it a valuable tool for researchers in medicinal chemistry and materials science, with ongoing research exploring new applications for its derivatives.
References
An In-depth Technical Guide to the ¹H NMR Characterization of 9-(6-bromohexyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 9-(6-bromohexyl)-9H-carbazole, a key intermediate in organic synthesis. This document outlines the expected ¹H NMR spectral data, a detailed experimental protocol for its synthesis and NMR analysis, and a structural representation with proton assignments.
Introduction
9-(6-bromohexyl)-9H-carbazole is a versatile bifunctional molecule featuring a carbazole moiety and a terminal alkyl bromide. The carbazole unit is a well-known chromophore and charge-transporting group, while the bromohexyl chain provides a reactive site for further functionalization. This structure makes it a valuable building block in the synthesis of materials for organic electronics, pharmaceuticals, and other advanced applications. Accurate structural elucidation is paramount, and ¹H NMR spectroscopy is the primary analytical technique for this purpose.[1] This guide offers a detailed reference for the ¹H NMR characterization of this compound.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for 9-(6-bromohexyl)-9H-carbazole. The assignments for the carbazole ring and the initial part of the alkyl chain are based on data from the closely related analog, 9-(4-bromobutyl)-9H-carbazole, and general principles of NMR spectroscopy. The chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4, H-5 | ~8.10 | Doublet (d) | ~7.8 | 2H |
| H-1, H-8 | ~7.47-7.42 | Multiplet (m) | - | 2H |
| H-3, H-6 | ~7.38 | Triplet (t) | ~7.6 | 2H |
| H-2, H-7 | ~7.22 | Triplet (t) | ~7.4 | 2H |
| H-α (N-CH₂) | ~4.32 | Triplet (t) | ~7.2 | 2H |
| H-β | ~1.88 | Multiplet (m) | - | 2H |
| H-γ, H-δ | ~1.45-1.35 | Multiplet (m) | - | 4H |
| H-ε | ~1.82 | Multiplet (m) | - | 2H |
| H-ζ (CH₂-Br) | ~3.38 | Triplet (t) | ~6.8 | 2H |
Note: The chemical shifts and coupling constants for the hexyl chain (H-β to H-ε) are estimations based on typical values for alkyl chains and data from analogous structures. The exact values may vary depending on the solvent and spectrometer frequency.
Experimental Protocols
A detailed methodology for the synthesis and subsequent ¹H NMR characterization of 9-(6-bromohexyl)-9H-carbazole is provided below.
Synthesis of 9-(6-bromohexyl)-9H-carbazole
The most common method for the synthesis of 9-(6-bromohexyl)-9H-carbazole is the N-alkylation of carbazole with 1,6-dibromohexane.[1]
Materials:
-
Carbazole
-
1,6-dibromohexane
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) (as a phase-transfer catalyst)
-
Toluene or N,N-Dimethylformamide (DMF)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or hexane for recrystallization
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add carbazole (1 equivalent), powdered potassium hydroxide (2-3 equivalents), and a catalytic amount of tetrabutylammonium bromide.
-
Add anhydrous toluene or DMF to the flask.
-
Add 1,6-dibromohexane (3-5 equivalents) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir vigorously for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water to quench the reaction and dissolve the inorganic salts.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from ethanol or hexane to yield 9-(6-bromohexyl)-9H-carbazole as a white to off-white solid.
¹H NMR Sample Preparation and Analysis
Materials:
-
9-(6-bromohexyl)-9H-carbazole
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) (as an internal standard, usually 0.03% v/v in the deuterated solvent)
-
NMR tube (5 mm)
-
Pipettes and vials
Procedure:
-
Weigh approximately 5-10 mg of the purified 9-(6-bromohexyl)-9H-carbazole into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing TMS to the vial.
-
Gently swirl or vortex the vial to ensure the sample is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a pipette.
-
Place the NMR tube in the NMR spectrometer.
-
Acquire the ¹H NMR spectrum. Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of 9-(6-bromohexyl)-9H-carbazole.
Structural Representation and Proton Assignments
The following diagrams illustrate the chemical structure of 9-(6-bromohexyl)-9H-carbazole with proton numbering and a logical workflow for its synthesis and characterization.
Caption: Structure of 9-(6-bromohexyl)-9H-carbazole with proton numbering.
Caption: Workflow for the synthesis and ¹H NMR characterization.
References
An In-depth Technical Guide to the 13C NMR Spectral Analysis of 9-(6-bromohexyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 9-(6-bromohexyl)-9H-carbazole. Due to the absence of publicly available, experimentally verified 13C NMR data for this specific compound, this guide outlines a predicted spectrum based on the known chemical shifts of carbazole, 1-bromohexane, and related N-alkylated carbazole derivatives. This approach provides a robust estimation for the characterization of 9-(6-bromohexyl)-9H-carbazole and serves as a valuable reference for researchers synthesizing or working with this compound and its analogs.
Predicted 13C NMR Spectral Data
The following table summarizes the predicted 13C NMR chemical shifts for 9-(6-bromohexyl)-9H-carbazole. The prediction is based on the additive effects of N-alkylation on the carbazole core and the known chemical shifts of a bromohexane chain. The carbon atoms are numbered as illustrated in the molecular structure diagram below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-1, C-8 | ~108.8 | Slight upfield shift from carbazole (~110 ppm) due to N-alkylation. |
| C-2, C-7 | ~125.7 | Minor shift from carbazole (~125.8 ppm). |
| C-3, C-6 | ~118.9 | Minor shift from carbazole (~118.9 ppm). |
| C-4, C-5 | ~120.4 | Minor shift from carbazole (~120.4 ppm). |
| C-4a, C-4b | ~122.9 | Minor shift from carbazole (~123.1 ppm). |
| C-9a, C-8a | ~140.4 | Slight downfield shift from carbazole (~139.8 ppm) due to the electron-donating effect of the alkyl group. |
| C-1' | ~43.0 | Typical chemical shift for a methylene carbon attached to a nitrogen in an N-alkylated carbazole. |
| C-2' | ~28.8 | Standard aliphatic methylene chemical shift. |
| C-3' | ~26.5 | Standard aliphatic methylene chemical shift. |
| C-4' | ~32.5 | Slight downfield shift due to the influence of the bromine atom. |
| C-5' | ~31.0 | Standard aliphatic methylene chemical shift. |
| C-6' | ~33.8 | Downfield shift characteristic of a methylene carbon directly attached to a bromine atom. |
Molecular Structure and Atom Numbering
Caption: Molecular structure of 9-(6-bromohexyl)-9H-carbazole with atom numbering for 13C NMR assignments.
Experimental Protocol for 13C NMR Spectroscopy
A standard protocol for acquiring a high-quality 13C NMR spectrum of 9-(6-bromohexyl)-9H-carbazole is detailed below. This protocol is based on established methodologies for organic compounds.[1]
1. Sample Preparation:
-
Purity: Ensure the sample of 9-(6-bromohexyl)-9H-carbazole is of high purity to avoid spectral artifacts from impurities.
-
Solvent: Dissolve approximately 10-50 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL. The choice of solvent will depend on the solubility of the compound.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Parameters (for a 400 MHz Spectrometer):
-
Nucleus: ¹³C
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is recommended for routine spectra.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Number of Scans (NS): This will vary depending on the sample concentration. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio (typically ranging from several hundred to several thousand scans).
-
Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).
3. Data Processing:
-
Fourier Transform: The Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm or to the residual solvent peak.
Workflow for 13C NMR Spectral Analysis
The following diagram illustrates a typical workflow for the acquisition and analysis of a 13C NMR spectrum for a compound like 9-(6-bromohexyl)-9H-carbazole.
Caption: A generalized workflow for 13C NMR spectroscopy from sample preparation to spectral interpretation.
References
Mass Spectrometry of 9-(6-bromohexyl)-9H-carbazole: A Technical Guide for Molecular Weight Confirmation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the use of mass spectrometry for the confirmation of the molecular weight of 9-(6-bromohexyl)-9H-carbazole. This document provides a comprehensive overview of the expected mass spectral data, a detailed experimental protocol, and a logical workflow for the analysis.
Introduction
9-(6-bromohexyl)-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic compound with significant applications in materials science, pharmaceuticals, and organic electronics. Accurate determination of its molecular weight is a critical first step in its characterization, ensuring purity and confirming its chemical identity. Mass spectrometry is the definitive technique for this purpose, providing precise mass-to-charge ratio (m/z) measurements of the molecular ion and its characteristic fragments.
Expected Mass Spectral Data
The chemical formula for 9-(6-bromohexyl)-9H-carbazole is C₁₈H₂₀BrN, with a calculated monoisotopic molecular weight of approximately 330.083 g/mol . Due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.
Table 1: Predicted Quantitative Data for Mass Spectrometric Analysis of 9-(6-bromohexyl)-9H-carbazole
| Ion Description | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Fragmentation Pathway |
| Molecular Ion [M]⁺ | 330.08 | 332.08 | Ionization of the parent molecule |
| Loss of Bromine radical [M-Br]⁺ | 251.15 | - | Cleavage of the C-Br bond |
| Carbazolemethyl cation [C₁₂H₈N-CH₂]⁺ | 180.08 | - | Benzylic cleavage |
| Carbazole cation [C₁₂H₉N]⁺ | 167.07 | - | Cleavage of the N-hexyl bond |
| Hexyl cation [C₆H₁₃]⁺ | 85.13 | - | Cleavage of the N-hexyl bond |
| Butyl cation [C₄H₉]⁺ | 57.07 | - | Fragmentation of the hexyl chain |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This section outlines a typical experimental protocol for the analysis of 9-(6-bromohexyl)-9H-carbazole using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
3.1. Sample Preparation
-
Dissolution: Prepare a dilute solution of the 9-(6-bromohexyl)-9H-carbazole sample (approximately 1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
3.2. Instrumentation and Parameters
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) suitable for the analysis of semi-volatile organic compounds.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-450.
-
Scan Speed: 1000 amu/s.
-
3.3. Data Acquisition and Analysis
-
Inject 1 µL of the prepared sample solution into the GC-MS system.
-
Acquire the mass spectral data over the specified mass range.
-
Process the acquired data to identify the peak corresponding to 9-(6-bromohexyl)-9H-carbazole.
-
Analyze the mass spectrum of the target compound, identifying the molecular ion peaks and major fragment ions.
-
Compare the observed m/z values with the predicted values in Table 1 to confirm the molecular weight and structure.
Logical Workflow and Fragmentation Pathway
The logical workflow for the mass spectrometric analysis and the primary fragmentation pathways of 9-(6-bromohexyl)-9H-carbazole under electron ionization are illustrated below.
Caption: Logical workflow and primary fragmentation pathway of 9-(6-bromohexyl)-9H-carbazole.
Conclusion
Mass spectrometry, particularly GC-MS with electron ionization, is an indispensable tool for the unambiguous molecular weight confirmation of 9-(6-bromohexyl)-9H-carbazole. By following the detailed experimental protocol and understanding the predictable fragmentation patterns, researchers can confidently verify the identity and purity of this important chemical compound. The characteristic isotopic signature of bromine provides an additional layer of confirmation in the mass spectrum.
FT-IR Spectroscopy of 9-(6-bromohexyl)-9H-carbazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of 9-(6-bromohexyl)-9H-carbazole. This document details the characteristic vibrational frequencies of its functional groups, offers a standard experimental protocol for spectral acquisition, and presents a visual workflow for the analytical process. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of carbazole derivatives.
Core Functional Group Analysis
The FT-IR spectrum of 9-(6-bromohexyl)-9H-carbazole is characterized by the vibrational modes of its two primary constituent parts: the carbazole ring system and the 6-bromohexyl alkyl chain. The substitution at the 9-position of the carbazole nitrogen with the bromohexyl group eliminates the N-H stretching vibration that would be present in unsubstituted carbazole.
The key spectral features arise from the aromatic C-H and C-C bonds of the carbazole moiety, the aliphatic C-H bonds of the hexyl chain, the C-N bond linking the two parts, and the terminal C-Br bond.
Quantitative Data Summary
The following table summarizes the expected characteristic FT-IR absorption bands for 9-(6-bromohexyl)-9H-carbazole. The data is compiled from established literature values for carbazole derivatives and alkyl halides.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3100-3000 | Medium | Aromatic C-H | Stretching |
| 2960-2850 | Strong | Aliphatic C-H (CH₂, CH₃) | Stretching |
| 1600-1450 | Medium-Strong | Aromatic C=C | Stretching |
| 1470-1450 | Medium | Aliphatic C-H | Bending (Scissoring) |
| 1370-1350 | Medium | Aliphatic C-H | Bending (Rocking) |
| ~1450 | Medium | C-N | Stretching |
| 1300-1150 | Medium | -CH₂-Br | Wagging |
| 750-720 | Strong | Aromatic C-H | Out-of-plane Bending |
| 690-515 | Medium-Strong | C-Br | Stretching[1] |
Experimental Protocols
A standard and reliable method for obtaining a high-quality FT-IR spectrum of solid 9-(6-bromohexyl)-9H-carbazole is the Potassium Bromide (KBr) pellet method. This technique involves mixing the solid sample with dry KBr powder and pressing the mixture into a thin, transparent pellet.
Materials:
-
9-(6-bromohexyl)-9H-carbazole sample
-
Spectroscopic grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet die and hydraulic press
-
FT-IR spectrometer
Procedure:
-
Grinding: Weigh approximately 1-2 mg of the 9-(6-bromohexyl)-9H-carbazole sample and about 100-200 mg of dry KBr powder.
-
Mixing: Combine the sample and KBr in an agate mortar. Grind the mixture thoroughly with the pestle for several minutes to ensure a homogenous distribution and to reduce the particle size of the sample.
-
Pellet Formation: Transfer the finely ground mixture into a pellet die.
-
Pressing: Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to correct for any atmospheric and instrumental interferences.
An alternative method is the Thin Solid Film technique. This involves dissolving a small amount of the solid sample in a volatile organic solvent, depositing a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate, leaving a thin film of the compound on the plate.
Experimental Workflow
The following diagram illustrates the general workflow for the FT-IR analysis of 9-(6-bromohexyl)-9H-carbazole using the KBr pellet method.
Caption: A flowchart of the FT-IR experimental workflow.
References
Navigating the Solubility of 9-(6-bromohexyl)-9H-carbazole: A Technical Guide
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the solubility of 9-(6-bromohexyl)-9H-carbazole in common organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document provides a qualitative assessment of its expected solubility and a detailed, generalized experimental protocol for its quantitative determination.
Understanding the Solubility Profile
A thorough review of scientific databases and literature did not yield specific quantitative solubility data for 9-(6-bromohexyl)-9H-carbazole. However, based on the known solubility of the parent compound, carbazole, and the influence of its substituents, a qualitative understanding can be established.
Carbazole, a heterocyclic aromatic compound, is generally characterized by its low polarity. Consequently, it exhibits poor solubility in water but is soluble in many organic solvents. The solubility of carbazole derivatives is significantly influenced by the nature of the substituent groups attached to the carbazole nucleus.
The subject of this guide, 9-(6-bromohexyl)-9H-carbazole, possesses a hexyl alkyl chain at the 9-position. Alkyl groups are known to increase the lipophilicity of a molecule, which generally enhances its solubility in non-polar and moderately polar organic solvents. The terminal bromine atom on the hexyl chain may slightly increase the polarity of the molecule but is not expected to dramatically alter its overall solubility profile in organic media. Therefore, it is anticipated that 9-(6-bromohexyl)-9H-carbazole will exhibit good solubility in a range of common organic solvents.
Experimental Protocol for Quantitative Solubility Determination
To ascertain the precise solubility of 9-(6-bromohexyl)-9H-carbazole, a robust experimental protocol is required. The following details a reliable method for generating quantitative solubility data.
Objective:
To determine the equilibrium solubility of 9-(6-bromohexyl)-9H-carbazole in various organic solvents at a specified temperature.
Materials:
-
9-(6-bromohexyl)-9H-carbazole (high purity)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane) of analytical grade
-
Scintillation vials or other suitable sealed containers
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 9-(6-bromohexyl)-9H-carbazole to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled environment (e.g., 25 °C) and stir the mixtures vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any particulate matter.
-
Quantitatively dilute the collected aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of 9-(6-bromohexyl)-9H-carbazole of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Construct a calibration curve by plotting the instrument response (e.g., peak area or absorbance) against the concentration of the standard solutions.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of 9-(6-bromohexyl)-9H-carbazole in the original saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
-
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the key steps in determining the solubility of 9-(6-bromohexyl)-9H-carbazole.
Caption: Workflow for determining the solubility of 9-(6-bromohexyl)-9H-carbazole.
Data Presentation
As quantitative data becomes available through the execution of the aforementioned protocol, it should be organized into a clear and concise table for easy comparison. An example of such a table is provided below.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| Chloroform | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Hexane | 25 | Experimental Value | Calculated Value |
This technical guide provides a foundational understanding and a practical framework for determining the solubility of 9-(6-bromohexyl)-9H-carbazole. The generation of precise quantitative data through the outlined experimental protocol will be invaluable for its application in research and development.
Thermal Stability and Decomposition Profile of 9-(6-bromohexyl)-9H-carbazole: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the thermal stability and decomposition characteristics of the carbazole derivative, 9-(6-bromohexyl)-9H-carbazole. While specific experimental data for this compound is not extensively available in public literature, this document aggregates data from structurally related compounds to establish a probable thermal profile. Furthermore, it outlines the standard experimental protocols for determining these properties and proposes a likely thermal decomposition pathway.
Introduction to Thermal Stability in Material and Drug Development
Thermal stability is a critical parameter in the development of new materials and active pharmaceutical ingredients (APIs). It dictates the conditions under which a compound can be processed, stored, and utilized without undergoing unwanted chemical decomposition. For carbazole derivatives, which find applications in organic electronics and as pharmaceutical intermediates, understanding their thermal behavior is paramount for ensuring performance, safety, and shelf-life. The decomposition temperature (Td) is a key metric, representing the temperature at which a substance begins to chemically break down.
Estimated Thermal Properties of 9-(6-bromohexyl)-9H-carbazole
Direct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for 9-(6-bromohexyl)-9H-carbazole is not readily found in the reviewed literature. However, the thermal stability of various carbazole derivatives has been reported, providing a strong basis for estimating the performance of the title compound. The carbazole moiety is known for its inherent high thermal stability due to its rigid, aromatic structure.[1] Functionalization can influence this stability.
Based on the data for analogous compounds, it is anticipated that 9-(6-bromohexyl)-9H-carbazole possesses a high decomposition temperature, likely exceeding 300°C. The presence of the bromohexyl chain may slightly lower the decomposition onset compared to unsubstituted carbazole due to the weaker C-Br and C-C bonds in the alkyl chain.
Table 1: Thermal Properties of Selected Carbazole Derivatives
| Compound | Decomposition Temperature (Td) | Glass Transition Temperature (Tg) | Measurement Conditions |
| Carbazole | > 350°C | 118°C | N/A |
| 3,6-Dibromo-9-hexyl-carbazole | ~380°C | 65°C | N/A |
| 9-Phenylcarbazole | > 400°C | 121°C | N/A |
| Poly[9-hexadecyl-3-phenyl-6-(4-vinylphenyl)-9H-carbazole] | High thermal stability | N/A | TGA |
Note: The data presented is compiled from various sources and is intended for comparative purposes. Exact values can vary based on experimental conditions.
Experimental Determination of Thermal Stability
To definitively determine the thermal stability and decomposition temperature of 9-(6-bromohexyl)-9H-carbazole, the following standard analytical techniques are employed.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset of mass loss indicates the beginning of decomposition.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of 9-(6-bromohexyl)-9H-carbazole is placed in a TGA sample pan (e.g., alumina or platinum).
-
Instrumentation: The sample is loaded into a thermogravimetric analyzer.
-
Atmosphere: A controlled atmosphere is established, typically an inert gas such as nitrogen or argon, to prevent oxidative decomposition.
-
Heating Program: The sample is heated at a constant rate, for example, 10°C/min, over a defined temperature range (e.g., from room temperature to 600°C).
-
Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The decomposition temperature is often reported as the onset temperature of decomposition (Tonset) or the temperature at which 5% mass loss occurs (Td5%).
Differential Scanning Calorimetry (DSC)
Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. DSC can detect phase transitions such as melting, crystallization, and glass transitions, as well as exothermic or endothermic decomposition events.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.
-
Instrumentation: The sample and reference pans are placed in the DSC cell.
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained.
-
Heating Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a specific rate (e.g., 10°C/min).
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. The melting point (Tm) and any decomposition exotherms are determined from this plot.
Proposed Thermal Decomposition Pathway
In the absence of specific experimental studies on the decomposition mechanism of 9-(6-bromohexyl)-9H-carbazole, a hypothetical pathway can be proposed based on the known chemistry of bromoalkanes and carbazole derivatives. The thermal decomposition of brominated organic compounds often initiates with the cleavage of the weakest chemical bonds.
The most likely initial step in the thermal decomposition of 9-(6-bromohexyl)-9H-carbazole is the homolytic cleavage of the carbon-bromine (C-Br) bond, which is typically the weakest bond in the molecule. This would generate a carbazole-hexyl radical and a bromine radical. Alternatively, an elimination reaction could occur, leading to the formation of 9-(hex-5-en-1-yl)-9H-carbazole and hydrogen bromide (HBr). Subsequent reactions could involve further fragmentation of the hexyl chain and eventual degradation of the carbazole ring at higher temperatures.
Conclusion
While direct experimental data for 9-(6-bromohexyl)-9H-carbazole is limited, a comprehensive understanding of its probable thermal behavior can be established through the analysis of related carbazole derivatives. The compound is expected to exhibit high thermal stability, with a decomposition temperature likely above 300°C. Definitive characterization of its thermal properties requires standard analytical techniques such as TGA and DSC, following the protocols outlined in this guide. The proposed decomposition pathway, initiating with C-Br bond cleavage or HBr elimination, provides a logical framework for understanding its degradation mechanism. This information is crucial for the successful application of 9-(6-bromohexyl)-9H-carbazole in research and development, ensuring its stability and performance in its intended applications.
References
Crystal Structure of 9-(6-bromohexyl)-9H-carbazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and potential therapeutic applications of 9-(6-bromohexyl)-9H-carbazole and its derivatives. While the specific crystal structure of 9-(6-bromohexyl)-9H-carbazole is not publicly available, this document details its synthesis and physicochemical properties. Furthermore, it presents an in-depth analysis of the crystal structures of closely related bromo-substituted carbazole derivatives, offering valuable insights into the molecular geometry and packing of this class of compounds. The guide also outlines experimental protocols and explores the potential of these derivatives as anticancer agents.
Synthesis and Properties of 9-(6-bromohexyl)-9H-carbazole
9-(6-bromohexyl)-9H-carbazole is a key synthetic intermediate utilized in the development of materials for organic electronics and potential therapeutic agents.[1] Its structure features a carbazole core N-substituted with a hexyl chain terminating in a bromine atom, which serves as a reactive site for further chemical modifications.[1]
Synthesis: The most common method for synthesizing 9-(6-bromohexyl)-9H-carbazole is the direct N-alkylation of carbazole with 1,6-dibromohexane.[1] This reaction typically involves the deprotonation of the carbazole nitrogen using a base, followed by nucleophilic substitution on the dibromoalkane.[1] Phase-transfer catalysts can be employed to enhance the reaction efficiency.[1]
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₈H₂₀BrN |
| Molecular Weight | 330.27 g/mol |
| Appearance | Solid |
| Melting Point | 58.0-62.0 °C |
| Boiling Point | 457.9 ± 37.0 °C at 760 mmHg |
Data sourced from multiple references.[1]
Crystal Structure Analysis of Bromo-Substituted Carbazole Derivatives
To understand the structural characteristics of 9-(6-bromohexyl)-9H-carbazole, an examination of the crystal structures of analogous compounds is highly informative. Below are the crystallographic data for 3-bromo-9-ethyl-9H-carbazole and 9-(4-bromobutyl)-9H-carbazole.
Crystal Structure of 3-bromo-9-ethyl-9H-carbazole
The tricyclic ring system in 3-bromo-9-ethyl-9H-carbazole is nearly planar.[2][3][4]
Table 1: Crystal Data and Structure Refinement for 3-bromo-9-ethyl-9H-carbazole
| Parameter | Value |
| Chemical Formula | C₁₄H₁₂BrN |
| Molecular Weight | 274.16 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 15.263 (16) |
| b (Å) | 7.745 (8) |
| c (Å) | 20.41 (2) |
| V (ų) | 2413 (5) |
| Z | 8 |
| Temperature (K) | 293 |
| Radiation | Mo Kα |
| μ (mm⁻¹) | 3.39 |
| R[F² > 2σ(F²)] | 0.078 |
| wR(F²) | 0.236 |
Data sourced from Acta Crystallographica Section E.[3]
Crystal Structure of 9-(4-bromobutyl)-9H-carbazole
In 9-(4-bromobutyl)-9H-carbazole, the carbazole ring system is also essentially planar.[1] The bromobutyl group is positioned to one side of the carbazole plane and adopts a zigzag conformation.
Table 2: Crystal Data and Structure Refinement for 9-(4-bromobutyl)-9H-carbazole
| Parameter | Value |
| Chemical Formula | C₁₆H₁₆BrN |
| Molecular Weight | 302.21 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 16.0949 (4) |
| b (Å) | 7.7012 (2) |
| c (Å) | 22.6874 (4) |
| V (ų) | 2812.10 (11) |
| Z | 8 |
| Temperature (K) | 293 |
| Radiation | Mo Kα |
| μ (mm⁻¹) | 2.91 |
| R[F² > 2σ(F²)] | 0.049 |
| wR(F²) | 0.146 |
Data sourced from Acta Crystallographica Section E.[1]
Experimental Protocols
Synthesis of 3-bromo-9-ethyl-9H-carbazole
To a solution of N-bromosuccinimide (0.911 g, 5.12 mmol) in 10 mL of DMF, 9-ethyl-carbazole (1.00 g, 5.12 mmol) was added.[3] The reaction mixture was stirred at room temperature for 24 hours.[3] Upon completion, as monitored by TLC, the solution was poured into a large volume of ice water and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated. The crude product was crystallized from methanol to yield white, needle-like crystals.[3][4]
Synthesis of 9-(4-bromobutyl)-9H-carbazole
A mixture of carbazole (10.32 g, 61.72 mmol), 1,4-dibromobutane (118.2 g, 547.4 mmol), and tetrabutylammonium bromide (TBAB, 2.0 g) in 100 ml of toluene was stirred at 45 °C.[1] After removal of the aqueous layer, the organic layer was washed with water and brine, then dried over Na₂SO₄. The solvent was evaporated, and excess 1,4-dibromobutane was removed by vacuum distillation. The residue was recrystallized from ethanol to yield the final product.[1]
X-ray Crystallography
Single-crystal X-ray diffraction data for the derivatives were collected on a diffractometer using graphite-monochromated Mo Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F².
Biological Activity and Drug Development Potential
Carbazole derivatives are recognized for their wide range of biological activities and have become a significant focus in oncological research.[5][6][7] Some carbazole derivatives have been identified as potent inhibitors of topoisomerase II, an essential enzyme in DNA replication and transcription, making them promising candidates for anticancer drug development.[5][6][7] The general workflow for evaluating the anticancer potential of these compounds is outlined below.
This workflow begins with the synthesis and characterization of a library of 9-(6-bromohexyl)-9H-carbazole derivatives. These compounds then undergo in vitro screening to assess their cytotoxicity against various cancer cell lines and their specific inhibitory activity against targets like topoisomerase II. Promising candidates are further investigated for their ability to induce apoptosis. Finally, lead compounds are advanced to in vivo studies using animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles. This systematic approach is crucial for the identification and development of novel carbazole-based anticancer therapeutics.
References
- 1. 9-(6-bromohexyl)-9H-carbazole | 94847-10-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of 5,6-bis(9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole: distortion from a hypothetical higher-symmetry structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Electronic properties of 9-(6-bromohexyl)-9H-carbazole HOMO/LUMO levels
An In-depth Technical Guide to the Electronic Properties of 9-(6-bromohexyl)-9H-carbazole: HOMO/LUMO Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(6-bromohexyl)-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic compound known for its significant electronic and photophysical properties. The carbazole moiety's electron-rich nature and high charge carrier mobility make its derivatives promising candidates for a range of applications, including organic light-emitting diodes (OLEDs), organic solar cells, and as building blocks in medicinal chemistry.[1][2][3] The electronic characteristics of these molecules are fundamentally governed by the energy levels of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4]
Theoretical Determination of HOMO/LUMO Levels
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the electronic properties of organic molecules with a good balance of accuracy and computational cost.[5][6]
Computational Workflow using Density Functional Theory (DFT)
A typical workflow for the theoretical calculation of HOMO and LUMO energy levels for a carbazole derivative like 9-(6-bromohexyl)-9H-carbazole involves the following steps:
-
Molecular Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization using a selected DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), in conjunction with a suitable basis set, for instance, 6-31G(d) or a larger one like 6-311++G(d,p) for higher accuracy.[5] This process finds the lowest energy conformation of the molecule.
-
Frequency Analysis: Following the geometry optimization, a frequency calculation is performed at the same level of theory. This is a crucial step to confirm that the optimized structure represents a true energy minimum on the potential energy surface. The absence of any imaginary frequencies indicates a stable structure.[5]
-
HOMO and LUMO Energy Calculation: Once the optimized geometry is confirmed as a stable minimum, the energies of the frontier molecular orbitals (HOMO and LUMO) are extracted from the output of the DFT calculation. These values are typically provided in electron volts (eV). It is important to note that the choice of the functional and basis set can significantly influence the calculated energies.[5] Therefore, it is good practice to benchmark the chosen computational method against experimental data for structurally similar compounds to ensure the reliability of the predictions.
Caption: Computational workflow for determining HOMO/LUMO levels using DFT.
Experimental Determination of HOMO/LUMO Levels
Experimental techniques are vital for validating theoretical calculations and understanding the real-world electronic behavior of molecules. Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy are the two primary methods employed for this purpose.[5]
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. These potentials can then be used to estimate the HOMO and LUMO energy levels.[5][7]
Experimental Protocol:
-
Sample Preparation: A solution of the compound of interest, 9-(6-bromohexyl)-9H-carbazole, is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6). The electrolyte is necessary to ensure the conductivity of the solution.
-
Instrumentation: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation potential (E_ox) and reduction potential (E_red) of the compound are determined from the resulting voltammogram.
-
Calculation of HOMO/LUMO Levels: The HOMO and LUMO energy levels can be estimated from the onset oxidation (E_ox^onset) and onset reduction (E_red^onset) potentials, respectively, using empirical formulas. A common practice is to use a ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard. The energy levels can be calculated using the following equations:
-
E_HOMO = -[E_ox^onset - E_1/2(Fc/Fc+) + 5.1] eV
-
E_LUMO = -[E_red^onset - E_1/2(Fc/Fc+) + 5.1] eV
-
The value of 5.1 eV is the energy level of the Fc/Fc+ couple below the vacuum level.[8]
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The absorption of a photon can promote an electron from the HOMO to the LUMO. The energy of this transition corresponds to the optical HOMO-LUMO gap.[5]
Experimental Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., dichloromethane, chloroform, or THF).
-
Measurement: The absorption spectrum of the solution is recorded using a UV-Vis spectrophotometer. The wavelength of maximum absorption (λ_max) is identified.
-
Calculation of the Optical Band Gap: The optical band gap (E_g^opt) can be calculated from the onset of the absorption edge (λ_onset) of the UV-Vis spectrum using the formula:
-
E_g^opt (eV) = 1240 / λ_onset (nm)
-
-
The LUMO energy level can also be estimated by adding the optical band gap to the HOMO energy level determined by CV: E_LUMO = E_HOMO + E_g^opt.[8]
Caption: Experimental workflow for determining HOMO/LUMO levels.
Data Presentation
The following table provides a structured format for summarizing the electronic properties of 9-(6-bromohexyl)-9H-carbazole, as determined by the theoretical and experimental methods described above. Researchers can use this template to report their findings.
| Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Computational | |||
| DFT (e.g., B3LYP/6-31G(d)) | Value | Value | Value |
| Experimental | |||
| Cyclic Voltammetry | Value | Value | Value |
| UV-Vis Spectroscopy | - | - | Value (Optical) |
Note: The "Value" entries are placeholders and should be replaced with experimentally or computationally determined data.
Conclusion
Determining the HOMO and LUMO energy levels of 9-(6-bromohexyl)-9H-carbazole is essential for understanding its electronic behavior and assessing its potential in various applications. Although specific values for this compound are not currently documented in the literature, a combined theoretical and experimental approach provides a robust framework for their determination. DFT calculations offer valuable predictive insights into the electronic structure, while cyclic voltammetry and UV-Vis spectroscopy provide crucial experimental data for validation. By employing the methodologies outlined in this guide, researchers can comprehensively characterize the frontier molecular orbitals of 9-(6-bromohexyl)-9H-carbazole and other novel carbazole derivatives, thereby accelerating the design and development of new materials for advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 9-(4-Bromobutyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 8. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
An In-depth Technical Guide to the N-alkylation of Carbazole with 1,6-Dibromohexane
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The N-alkylation of carbazole is a fundamental transformation in organic synthesis, providing a versatile scaffold for the development of materials with unique photophysical properties and biologically active compounds. This technical guide focuses on the N-alkylation of carbazole using 1,6-dibromohexane, a reaction that produces key intermediates for creating bicarbazole derivatives or molecules with a flexible hexane linker. This document provides a detailed examination of the reaction mechanism, a summary of various experimental conditions, a comprehensive experimental protocol, and a discussion of the factors influencing product distribution.
Core Reaction Mechanism: A Nucleophilic Substitution Pathway
The N-alkylation of carbazole with 1,6-dibromohexane proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, analogous to the well-known Williamson ether synthesis.[1][2][3] The reaction can be dissected into two primary steps:
-
Deprotonation of Carbazole: The nitrogen atom in carbazole has a pKa in the mid-teens, making its N-H proton acidic enough to be removed by a suitable base.[4] In the presence of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH), the carbazole is deprotonated to form the carbazolide anion. This anion is a potent nucleophile.[4][5]
-
Nucleophilic Attack: The newly formed carbazolide anion attacks one of the electrophilic carbon atoms of 1,6-dibromohexane. This attack displaces a bromide ion as the leaving group, forming the C-N bond and yielding the mono-alkylated product, 9-(6-bromohexyl)-9H-carbazole.[3]
Given that the alkylating agent is a dihalide, a subsequent reaction can occur where a second carbazolide anion attacks the other end of the 9-(6-bromohexyl)-9H-carbazole intermediate. This second SN2 reaction results in the formation of the bis-alkylated side product, 1,6-di(9H-carbazol-9-yl)hexane. The formation of this product can be controlled by adjusting the molar ratio of the reactants.
Figure 1: Logical diagram of the N-alkylation of carbazole with 1,6-dibromohexane.
Experimental Protocols and Reaction Conditions
The N-alkylation of carbazole can be achieved under various conditions, including conventional heating, phase-transfer catalysis (PTC), and microwave irradiation.[6][7] The choice of base, solvent, and reaction conditions significantly impacts the reaction rate and yield.
Summary of Reaction Conditions
The following table summarizes common conditions employed for the N-alkylation of carbazoles, which are applicable to the reaction with 1,6-dibromohexane.
| Method | Base(s) | Solvent(s) | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Conventional Heating | NaH, K₂CO₃, KOH, Cs₂CO₃ | DMF, THF, Acetonitrile | None | RT - 100 | 4 - 24 | 60 - 95 | [5][8] |
| Phase-Transfer Catalysis | NaOH, KOH, K₂CO₃ | Toluene, Dichloromethane | TBAB, 18-Crown-6 | RT - 80 | 2 - 18 | 85 - 98 | [4][5][7] |
| Microwave Irradiation | K₂CO₃ (adsorbed on solid support) | Dry Media (Solvent-free) | None | 100 - 150 | 0.1 - 0.5 | 90 - 99 | [6][9][10] |
Note: Yields are typical for N-alkylation reactions and may vary based on the specific substrate and scale. TBAB: Tetrabutylammonium bromide
Detailed Experimental Protocol (Conventional Method)
This protocol is a representative procedure for the synthesis of 9-(6-bromohexyl)-9H-carbazole.
Materials:
-
Carbazole
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
1,6-Dibromohexane
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add carbazole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the carbazole.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.
-
Alkylation: Add 1,6-dibromohexane (3.0 to 5.0 eq to favor mono-alkylation) to the mixture. Heat the reaction to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature and cautiously quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired 9-(6-bromohexyl)-9H-carbazole.
Figure 2: A typical experimental workflow for the synthesis of 9-(6-bromohexyl)-9H-carbazole.
Applications in Drug Development
Carbazole derivatives are prominent scaffolds in medicinal chemistry due to their wide range of biological activities. The 9-(6-bromohexyl)-9H-carbazole and its bis-carbazole analogue serve as crucial building blocks and linkers in the design of novel therapeutics. The flexible hexyl chain allows for the connection of two pharmacophores or the tethering of the carbazole moiety to another functional group. This structural motif is explored in the development of:
-
Anticancer Agents: Bicarbazole derivatives have been investigated as tubulin polymerization inhibitors and for their ability to induce apoptosis in cancer cells.[11]
-
Kinase Inhibitors: The carbazole nucleus is a key component in various kinase inhibitors, including those targeting pathways like mTOR, which are critical in cancer progression.[12]
-
DNA Intercalators: The planar aromatic system of carbazole can intercalate with DNA, a mechanism exploited in the design of certain chemotherapeutics.
The synthesis of N-alkylated carbazoles with functionalized linkers like the 6-bromohexyl group provides a direct route to these and other complex molecular architectures for drug discovery campaigns.
References
- 1. byjus.com [byjus.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Phase-Transfer Catalysis in the Synthesis of 9-(6-bromohexyl)-9H-carbazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(6-bromohexyl)-9H-carbazole is a key synthetic intermediate in the development of various functional materials and pharmaceutical compounds. Its structure, featuring a carbazole moiety linked to a bromohexyl chain, allows for further chemical modifications, making it a versatile building block. The synthesis of this compound is most commonly achieved through the N-alkylation of carbazole with 1,6-dibromohexane. This reaction is significantly enhanced by the use of a phase-transfer catalyst (PTC), which plays a crucial role in overcoming the inherent immiscibility of the reactants and accelerating the reaction rate. This technical guide provides a comprehensive overview of the pivotal role of phase-transfer catalysis in this synthesis, including the underlying mechanism, experimental considerations, and the benefits of this methodology.
Physicochemical Properties of 9-(6-bromohexyl)-9H-carbazole
A clear understanding of the physical and chemical characteristics of the target compound is essential for its synthesis, purification, and subsequent applications.
| Property | Value |
| Molecular Formula | C₁₈H₂₀BrN |
| Molecular Weight | 330.27 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 60 °C |
| CAS Number | 94847-10-6 |
The Challenge of Biphasic Reactions and the Solution of Phase-Transfer Catalysis
The N-alkylation of carbazole with 1,6-dibromohexane presents a classic example of a biphasic reaction. Carbazole, being a weak acid, is typically deprotonated by a strong base, such as sodium hydroxide or potassium hydroxide, to form the carbazolide anion. This anionic nucleophile is soluble in an aqueous or polar phase. On the other hand, the alkylating agent, 1,6-dibromohexane, is soluble in a nonpolar organic solvent. The immiscibility of these two phases creates a significant barrier to the reaction, as the reacting species are separated and can only interact at the phase interface, leading to impractically slow reaction rates.
Phase-transfer catalysis offers an elegant solution to this problem. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), acts as a "ferry" to transport the nucleophile from the aqueous or solid phase into the organic phase where the electrophile resides.
The Mechanism of Phase-Transfer Catalyzed N-Alkylation of Carbazole
The catalytic cycle of the phase-transfer catalyzed synthesis of 9-(6-bromohexyl)-9H-carbazole can be broken down into the following key steps:
-
Deprotonation of Carbazole: In the first step, a base deprotonates the carbazole at the nitrogen atom, forming the carbazolide anion. This typically occurs in the aqueous phase or at the solid-liquid interface.
-
Ion Exchange with the Catalyst: The phase-transfer catalyst, a quaternary ammonium cation (Q⁺), exchanges its counter-ion (X⁻) for the carbazolide anion (Carb⁻) at the phase interface. This forms a lipophilic ion pair (Q⁺Carb⁻).
-
Transfer to the Organic Phase: The newly formed ion pair is soluble in the organic phase due to the bulky, nonpolar alkyl groups of the quaternary ammonium cation. It migrates from the interface into the bulk of the organic phase.
-
Nucleophilic Attack: In the organic phase, the "naked" carbazolide anion is highly reactive and performs a nucleophilic attack on the 1,6-dibromohexane. This results in the formation of the desired product, 9-(6-bromohexyl)-9H-carbazole, and the release of a bromide ion.
-
Catalyst Regeneration: The quaternary ammonium cation pairs with the newly formed bromide ion (Q⁺Br⁻) and migrates back to the aqueous or solid phase to repeat the catalytic cycle.
This continuous process efficiently brings the reactants together, leading to a significant increase in the reaction rate and overall yield.
Visualizing the Process: Diagrams
Reaction Scheme
Methodological & Application
Application Notes and Protocols for the Synthesis of Carbazole-Based Hole Transporting Materials from 9-(6-bromohexyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds that have garnered considerable attention in the field of materials science, particularly for their application in organic electronics. Their inherent electron-rich nature, high thermal stability, and excellent hole-transporting capabilities make them ideal candidates for use as hole transporting materials (HTMs) in various optoelectronic devices, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The ability to readily functionalize the carbazole core allows for the fine-tuning of its electronic and physical properties to optimize device performance.
This document provides detailed protocols for the synthesis of a model carbazole-based hole transporting material, N,N-diphenyl-6-(9H-carbazol-9-yl)hexan-1-amine , starting from the commercially available precursor, 9-(6-bromohexyl)-9H-carbazole. The synthetic strategy employs a palladium-catalyzed Buchwald-Hartwig amination reaction, a robust and versatile method for the formation of carbon-nitrogen bonds.
Synthesis of N,N-diphenyl-6-(9H-carbazol-9-yl)hexan-1-amine
The synthesis is a two-step process starting with the alkylation of carbazole to introduce the hexyl bromide linker, followed by a Buchwald-Hartwig cross-coupling reaction with diphenylamine.
Step 1: Synthesis of 9-(6-bromohexyl)-9H-carbazole
This initial step involves the N-alkylation of carbazole with 1,6-dibromohexane.
Experimental Protocol:
-
Reaction Setup: To a solution of carbazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base, typically potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq).
-
Addition of Alkylating Agent: Add 1,6-dibromohexane (3.0-5.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 9-(6-bromohexyl)-9H-carbazole as a white solid.
Quantitative Data for Step 1:
| Parameter | Value |
| Yield | Typically > 80% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.12 (d, 2H), 7.48 (t, 2H), 7.42 (d, 2H), 7.24 (t, 2H), 4.32 (t, 2H), 3.40 (t, 2H), 1.90-1.80 (m, 4H), 1.50-1.35 (m, 4H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 140.4, 125.7, 122.9, 120.4, 118.9, 108.7, 43.1, 33.8, 32.7, 28.8, 27.9, 26.3. |
Step 2: Synthesis of N,N-diphenyl-6-(9H-carbazol-9-yl)hexan-1-amine
This step involves the coupling of the previously synthesized 9-(6-bromohexyl)-9H-carbazole with diphenylamine via a Buchwald-Hartwig amination.
Experimental Protocol:
-
Catalyst Preparation: In a dry Schlenk flask, under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%).
-
Addition of Reagents: To the flask, add 9-(6-bromohexyl)-9H-carbazole (1.0 eq), diphenylamine (1.2 eq), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Solvent Addition: Add anhydrous and degassed toluene or dioxane as the solvent.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 100-110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product, N,N-diphenyl-6-(9H-carbazol-9-yl)hexan-1-amine.
Quantitative Data for Step 2:
| Parameter | Value |
| Yield | 70-90% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.11 (d, 2H), 7.47 (t, 2H), 7.40 (d, 2H), 7.23 (t, 2H), 7.18 (t, 4H), 6.95 (d, 4H), 6.90 (t, 2H), 4.29 (t, 2H), 3.65 (t, 2H), 1.88-1.78 (m, 2H), 1.70-1.60 (m, 2H), 1.45-1.30 (m, 4H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 148.0, 140.4, 129.2, 125.7, 122.9, 122.1, 120.4, 118.9, 108.7, 51.2, 43.1, 29.0, 27.2, 26.9, 26.8. |
Visualizations
Experimental Workflow for the Synthesis of N,N-diphenyl-6-(9H-carbazol-9-yl)hexan-1-amine
Caption: Synthetic workflow for N,N-diphenyl-6-(9H-carbazol-9-yl)hexan-1-amine.
Logical Relationship of Key Synthetic Steps
Caption: Key steps in the synthesis of the carbazole-based HTM.
Application of 9-(6-bromohexyl)-9H-carbazole in Perovskite Solar Cell Fabrication: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(6-bromohexyl)-9H-carbazole is a versatile organic molecule increasingly utilized in the fabrication of high-performance perovskite solar cells (PSCs). Its unique molecular structure, featuring a carbazole headgroup and a bromohexyl tail, allows it to function effectively as a hole-transporting material (HTM) or as a component of a self-assembled monolayer (SAM) at the interface between the perovskite active layer and the hole-transporting layer. This dual functionality enables enhanced charge extraction, improved interfacial properties, and ultimately, higher power conversion efficiencies and device stability. The carbazole moiety provides excellent hole mobility and thermal stability, while the bromohexyl chain can facilitate the formation of a uniform, passivating layer on the perovskite surface.
Key Applications in Perovskite Solar Cells
-
Hole-Transporting Material (HTM): Carbazole-based materials are renowned for their high hole mobility and suitable energy level alignment with perovskite absorbers, facilitating efficient extraction and transport of photogenerated holes.
-
Self-Assembled Monolayer (SAM): The bromohexyl group allows for the formation of a self-assembled monolayer on the perovskite surface. This passivates surface defects, reduces non-radiative recombination, and improves the energy level alignment at the perovskite/HTM interface.
-
Interfacial Engineering: By modifying the interface, 9-(6-bromohexyl)-9H-carbazole can enhance the crystallinity of the perovskite film grown on top of it and reduce charge recombination losses, leading to improved open-circuit voltage (Voc) and fill factor (FF).
Performance of Carbazole-Based Derivatives in Perovskite Solar Cells
While specific performance data for 9-(6-bromohexyl)-9H-carbazole is not extensively reported in publicly available literature, the following table summarizes the performance of various perovskite solar cells employing other carbazole-based derivatives as HTMs or in SAMs. This data provides a strong indication of the potential performance achievable with carbazole-based materials.
| Carbazole Derivative | Role | Perovskite Composition | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| SGT-405 | HTM | CH₃NH₃PbI₃ | 14.79 | - | - | - | [1][2] |
| V1207 | HTM | Triple-cation | ~18 | - | - | - | [3][4] |
| Br-2PACz | SAM | Cs₀.₂₅FA₀.₇₅Sn₀.₅Pb₀.₅I₃ | 19.51 | 0.81 | 32.1 | 75 | [5] |
| 2PACz | SAM | Cs₀.₂₅FA₀.₇₅Sn₀.₅Pb₀.₅I₃ | 18.44 | 0.80 | 31.1 | 74 | [5] |
| Me-TPCP | SAM | Not Specified | 25.62 | - | - | - | [6] |
| SFXDAnCBZ | HTM | Not Specified | 20.87 | 1.09 | 23.1 | 83 | [7] |
| KZRD | HTM | Not Specified | 20.40 | - | - | - | [8] |
Note: "-" indicates data not available in the cited sources. The performance of PSCs is highly dependent on the specific device architecture, fabrication conditions, and perovskite composition.
Experimental Protocols
The following are detailed protocols for the synthesis of 9-(6-bromohexyl)-9H-carbazole and its application in the fabrication of a standard n-i-p perovskite solar cell.
Protocol 1: Synthesis of 9-(6-bromohexyl)-9H-carbazole
This protocol describes a typical N-alkylation of carbazole.
Materials:
-
Carbazole
-
1,6-Dibromohexane
-
Potassium hydroxide (KOH) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Hexane
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve carbazole (1 equivalent) in anhydrous DMF or ACN.
-
Add a base, such as powdered KOH (3 equivalents) or NaH (1.2 equivalents), portion-wise to the solution at room temperature and stir for 30 minutes.
-
Add 1,6-dibromohexane (5-10 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent to obtain 9-(6-bromohexyl)-9H-carbazole as a white solid.
Caption: Synthesis workflow for 9-(6-bromohexyl)-9H-carbazole.
Protocol 2: Fabrication of a Perovskite Solar Cell using 9-(6-bromohexyl)-9H-carbazole as a Hole-Transporting Layer
This protocol describes the fabrication of a standard n-i-p mesoporous perovskite solar cell.
Materials and Solutions:
-
FTO-coated glass substrates
-
Zinc powder and 2M HCl for etching
-
Deionized water, acetone, isopropanol for cleaning
-
Compact TiO₂ precursor solution
-
Mesoporous TiO₂ paste
-
Perovskite precursor solution (e.g., FAPbI₃-MAPbBr₃ based)
-
9-(6-bromohexyl)-9H-carbazole HTM solution (e.g., 10-20 mg/mL in chlorobenzene or toluene)
-
Additives for HTM solution (optional): Li-TFSI, tBP
-
Chlorobenzene (anti-solvent)
-
Gold or Silver for the back contact
Procedure:
-
Substrate Cleaning:
-
Etch the FTO glass with zinc powder and 2M HCl to create the desired electrode pattern.
-
Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen stream and treat them with UV-ozone for 15 minutes.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact TiO₂ layer (c-TiO₂) by spin-coating or spray pyrolysis.
-
Deposit a mesoporous TiO₂ layer (mp-TiO₂) by spin-coating the paste and then anneal at 500°C.
-
-
Perovskite Layer Deposition (in a glovebox):
-
Spin-coat the perovskite precursor solution onto the mp-TiO₂ layer. A two-step program is common (e.g., 1000 rpm for 10s, then 5000 rpm for 30s).
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
Anneal the perovskite film on a hotplate (e.g., 100-150°C for 10-30 minutes).
-
-
Hole-Transporting Layer (HTL) Deposition:
-
Prepare the HTM solution by dissolving 9-(6-bromohexyl)-9H-carbazole in chlorobenzene. Additives like Li-TFSI and tBP can be included to improve conductivity and device performance.
-
Spin-coat the HTM solution onto the perovskite layer (e.g., 4000 rpm for 30s).
-
-
Back Contact Deposition:
-
Define the active area of the device using a shadow mask.
-
Deposit the metal back contact (e.g., 80-100 nm of gold or silver) by thermal evaporation under high vacuum.
-
Caption: Workflow for fabricating an n-i-p perovskite solar cell.
Role of 9-(6-bromohexyl)-9H-carbazole in PSC Charge Dynamics
The primary role of 9-(6-bromohexyl)-9H-carbazole is to facilitate the efficient transfer of holes from the perovskite layer to the back electrode while blocking the transport of electrons.
Caption: Charge dynamics in a PSC with the carbazole-based HTL.
Conclusion
9-(6-bromohexyl)-9H-carbazole represents a promising material for advancing perovskite solar cell technology. Its adaptable nature allows it to be employed as a primary hole transporter or as an interfacial modifier, addressing key challenges in device efficiency and stability. The provided protocols offer a foundational framework for researchers to explore the potential of this and similar carbazole derivatives in next-generation photovoltaic devices. Further optimization of deposition techniques and material formulations is expected to unlock even higher performance from PSCs incorporating this versatile compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Suzuki Coupling of 9-(6-bromohexyl)-9H-carbazole for C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 9-(6-bromohexyl)-9H-carbazole with various arylboronic acids. This reaction is a powerful and versatile method for the formation of carbon-carbon (C-C) bonds, enabling the synthesis of a diverse range of 9-(6-arylhexyl)-9H-carbazole derivatives. These products are of significant interest in medicinal chemistry and materials science due to the varied biological activities and photophysical properties associated with N-substituted carbazoles.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or boronic ester. It is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.[1] The application of this reaction to 9-(6-bromohexyl)-9H-carbazole allows for the introduction of various aryl substituents at the terminus of the hexyl chain, providing access to novel carbazole derivatives with potential applications in drug discovery and materials science. N-substituted carbazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and neuroprotective properties.[1][2][3][4]
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the alkyl halide (9-(6-bromohexyl)-9H-carbazole) to form a Pd(II) complex.
-
Transmetalation: The organic group from the arylboronic acid is transferred to the palladium center. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative conditions and expected yields for Suzuki-Miyaura coupling reactions involving primary alkyl bromides and aryl bromides with arylboronic acids, based on literature precedents. These conditions can serve as a starting point for the optimization of the reaction with 9-(6-bromohexyl)-9H-carbazole.
| Entry | Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromophthalide | Phenylboronic acid | PdCl₂(PPh₃)₂ (1) | Na₂CO₃ (1) | H₂O:THF (9:1) | 70 | 2 | 94 | [5] |
| 2 | 1-bromo-4-(chloromethyl)benzene | 4-Methylphenylboronic acid | Pd(OAc)₂ (0.2) / PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O | 80 | 2 | 93 | [6] |
| 3 | Aryl Bromide | Arylboronic Acid | Pd₁/FeOx (10 mg) | K₂CO₃ (3) | EtOH/H₂O (1:2) | 40 | 2 | ~95 | [7] |
| 4 | 5-Bromoindole | 2-Nitrophenylboronic acid | Pd/SPhos (5) | K₂CO₃ (3) | Water/Acetonitrile | 120 (MW) | 0.5 | 85 | [8] |
| 5 | Water-soluble alkyl halide | Arylboronic acid | Na₂PdCl₄ / TXPTS | Base | Water | RT | 12-24 | 50-90 | [9][10] |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of 9-(6-bromohexyl)-9H-carbazole with an Arylboronic Acid
This protocol is adapted from general methods for the Suzuki-Miyaura cross-coupling of primary alkyl halides.[5][9][10]
Materials:
-
9-(6-bromohexyl)-9H-carbazole (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a palladium source like Pd(OAc)₂ and a ligand like SPhos or RuPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, THF, or a mixture with water)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube containing a magnetic stir bar, add 9-(6-bromohexyl)-9H-carbazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2-3 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 9-(6-arylhexyl)-9H-carbazole product.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Applications of Synthesized Carbazole Derivatives
The synthesized 9-(6-arylhexyl)-9H-carbazole derivatives are expected to possess a range of biological activities, making them attractive candidates for further investigation in drug discovery programs. The carbazole nucleus is a privileged scaffold in medicinal chemistry.[4]
-
Anticancer Activity: Many carbazole derivatives have demonstrated potent antitumor properties.
-
Antimicrobial Activity: N-substituted carbazoles have shown significant activity against various bacterial and fungal strains.[2]
-
Anti-inflammatory Activity: Certain carbazole derivatives have been identified as potential anti-inflammatory agents.
-
Neuroprotective Effects: Some carbazole-based compounds have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[3]
-
Materials Science: The photophysical properties of carbazole derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic materials.[11]
Further screening of the synthesized library of 9-(6-arylhexyl)-9H-carbazole derivatives against various biological targets could lead to the identification of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Alkyl Carbazole Derivatives as New Tools for Alzheimer’s Disease: Preliminary Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 5. researchgate.net [researchgate.net]
- 6. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 9-(6-bromohexyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This methodology has become a cornerstone in medicinal chemistry and materials science for the synthesis of aryl amines, which are prevalent motifs in pharmaceuticals and organic electronic materials. This document provides a detailed experimental setup for the Buchwald-Hartwig amination of 9-(6-bromohexyl)-9H-carbazole, a substrate of interest for the development of novel functionalized carbazole derivatives. The protocol outlines the necessary reagents, conditions, and purification procedures, and includes a summary of reaction parameters for optimization.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex.[3][4] The cycle is initiated by the oxidative addition of the aryl halide (9-(6-bromohexyl)-9H-carbazole) to the Pd(0) species. Subsequent coordination of the amine nucleophile, followed by deprotonation with a base, forms a palladium-amido intermediate. The final step is a reductive elimination that yields the desired N-arylated product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3][4] The choice of ligand, base, and solvent is critical for the efficiency and scope of the reaction.[5][6]
Experimental Workflow
Figure 1: A generalized workflow for the Buchwald-Hartwig amination experiment.
Data Presentation: Reaction Components and Conditions
The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection of each reaction component. The following table summarizes typical conditions that can be used as a starting point for the amination of 9-(6-bromohexyl)-9H-carbazole. Optimization may be required depending on the specific amine used.
| Component | Example | Molar Ratio / Concentration | Notes |
| Aryl Halide | 9-(6-bromohexyl)-9H-carbazole | 1.0 equiv | Ensure high purity of the starting material. |
| Amine | Primary or Secondary Amine | 1.1 - 1.5 equiv | The nature of the amine (steric hindrance, electronics) will influence reaction efficiency. |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1 - 5 mol % | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common Pd(0) source. Palladium(II) acetate (Pd(OAc)₂) can also be used.[3] |
| Ligand | Xantphos, XPhos, or t-BuXPhos | 2 - 10 mol % | Bulky, electron-rich phosphine ligands are crucial.[4] The Pd:ligand ratio is often 1:2 or 1:4. |
| Base | Sodium tert-butoxide (NaOtBu) | 1.5 - 3.0 equiv | A strong, non-nucleophilic base is required. Cesium carbonate (Cs₂CO₃) or LHMDS can also be used.[4][7] |
| Solvent | Anhydrous Toluene or Dioxane | 0.1 - 0.5 M | The solvent must be anhydrous and degassed to prevent catalyst deactivation.[6] |
| Temperature | 80 - 120 °C | - | Higher temperatures may be necessary for less reactive amines or aryl chlorides.[4] |
| Atmosphere | Argon or Nitrogen | - | An inert atmosphere is essential to protect the palladium catalyst from oxygen. |
Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of 9-(6-bromohexyl)-9H-carbazole with a generic primary or secondary amine.
Materials:
-
9-(6-bromohexyl)-9H-carbazole
-
Amine of choice
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Oven-dried Schlenk flask or sealed tube
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Solvents for work-up and chromatography (e.g., ethyl acetate, hexanes)
-
Celite
-
Silica gel for chromatography
Procedure:
-
Preparation:
-
Thoroughly oven-dry a Schlenk flask or a sealable reaction tube equipped with a magnetic stir bar.
-
Allow the glassware to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
-
Reaction Setup:
-
To the reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., Xantphos, 5 mol%) under a positive pressure of inert gas.
-
Add the base (e.g., Sodium tert-butoxide, 1.5 equiv).
-
Add 9-(6-bromohexyl)-9H-carbazole (1.0 equiv).
-
Add the amine (1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of 0.1-0.2 M) via syringe.
-
-
Reaction:
-
Seal the Schlenk flask or tube and place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction vigorously for the required time (typically 12-24 hours).
-
-
Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired aminated product.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.
-
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-arylated carbazole derivatives. The provided protocol offers a robust starting point for the coupling of 9-(6-bromohexyl)-9H-carbazole with a variety of amines. Researchers can adapt and optimize the reaction conditions based on the specific amine substrate to achieve high yields and purity, facilitating the development of novel compounds for various applications in drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Polymerization of 9-(6-bromohexyl)-9H-carbazole in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of poly(9-(6-bromohexyl)-9H-carbazole), a promising polymer for organic electronic devices. The protocols detailed below are based on established methods for the polymerization of carbazole derivatives, offering a foundational guide for researchers in the field.
Introduction
Carbazole-based polymers are a significant class of materials in organic electronics, renowned for their excellent hole-transporting properties, high thermal stability, and tunable optoelectronic characteristics. The functionalization of the carbazole monomer, particularly at the 9-position with an alkyl halide, provides a versatile platform for creating solution-processable polymers with tailored functionalities. The bromohexyl group in 9-(6-bromohexyl)-9H-carbazole not only enhances solubility but also offers a reactive site for post-polymerization modification, further expanding its application potential in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[1]
Polymerization of 9-(6-bromohexyl)-9H-carbazole
The polymerization of 9-(6-bromohexyl)-9H-carbazole can be achieved through several methods, with oxidative coupling and electrochemical polymerization being the most common. These methods facilitate the formation of a conjugated polymer backbone primarily through linkages at the 3 and 6 positions of the carbazole ring.
Data Presentation
| Property | Typical Value for Analogous Poly(N-alkylcarbazole)s |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
| Highest Occupied Molecular Orbital (HOMO) | -5.4 to -5.8 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.1 to -2.5 eV |
| Hole Mobility | 10⁻⁵ to 10⁻³ cm²/Vs |
Experimental Protocols
The following are detailed protocols for the chemical and electrochemical polymerization of 9-(6-bromohexyl)-9H-carbazole.
Protocol 1: Chemical Oxidative Polymerization using Iron(III) Chloride (FeCl₃)
This protocol describes a common method for the chemical synthesis of poly(9-(6-bromohexyl)-9H-carbazole) in solution.
Materials:
-
9-(6-bromohexyl)-9H-carbazole (monomer)
-
Anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) (solvent)
-
Anhydrous Iron(III) Chloride (FeCl₃) (oxidizing agent)
-
Methanol (for precipitation)
-
Ammonia solution (for neutralization)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Procedure:
-
Monomer Dissolution: In a flame-dried Schlenk flask under an inert atmosphere, dissolve a specific amount of 9-(6-bromohexyl)-9H-carbazole in anhydrous chloroform to a concentration of approximately 0.1 M.
-
Initiation of Polymerization: While stirring the monomer solution, add a solution of anhydrous FeCl₃ (typically 3-4 equivalents relative to the monomer) in anhydrous chloroform dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere. The progress of the polymerization can be monitored by observing the color change of the solution.
-
Precipitation and Purification:
-
Pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Filter the precipitate and wash it thoroughly with methanol to remove unreacted monomer and residual FeCl₃.
-
To neutralize any remaining acidic catalyst, wash the polymer with a dilute ammonia solution followed by deionized water.
-
Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove any low molecular weight oligomers.
-
-
Drying: Dry the purified polymer under vacuum at 40-50 °C for at least 24 hours to obtain the final product.
Protocol 2: Electrochemical Polymerization
This protocol outlines the fabrication of a thin film of poly(9-(6-bromohexyl)-9H-carbazole) directly onto a conductive substrate, such as Indium Tin Oxide (ITO) coated glass.
Materials:
-
9-(6-bromohexyl)-9H-carbazole (monomer)
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) (solvent)
-
Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄) (supporting electrolyte)
-
ITO-coated glass slide (working electrode)
-
Platinum wire or foil (counter electrode)
-
Ag/AgCl or Saturated Calomel Electrode (SCE) (reference electrode)
-
Electrochemical workstation (potentiostat/galvanostat)
Procedure:
-
Electrolyte Preparation: Prepare a solution of 9-(6-bromohexyl)-9H-carbazole (e.g., 0.01 M) and the supporting electrolyte (e.g., 0.1 M) in the chosen solvent.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the ITO-coated glass slide as the working electrode, a platinum wire as the counter electrode, and a reference electrode.
-
Electropolymerization:
-
Immerse the electrodes in the electrolyte solution.
-
Perform cyclic voltammetry by scanning the potential between the onset oxidation potential of the monomer and a suitable upper limit (e.g., 0 to 1.5 V vs. Ag/AgCl). The polymer film will gradually deposit on the ITO surface.
-
Alternatively, potentiostatic or galvanostatic methods can be used, applying a constant potential or current, respectively, to grow the film.
-
-
Film Characterization:
-
After polymerization, rinse the polymer-coated ITO slide with the pure solvent to remove any unreacted monomer and electrolyte.
-
The resulting film can be characterized by various techniques such as UV-Vis spectroscopy, cyclic voltammetry in a monomer-free electrolyte, and atomic force microscopy (AFM).
-
Application in Organic Electronics
Poly(9-(6-bromohexyl)-9H-carbazole) is primarily utilized as a hole-transporting layer (HTL) in organic electronic devices. Its function is to facilitate the efficient injection and transport of holes from the anode to the emissive layer while blocking electrons, thereby improving device efficiency and stability.
The performance of the polymer in these applications is critically dependent on its molecular weight, polydispersity, and film morphology, all of which are influenced by the chosen polymerization method and reaction conditions. The presence of the bromohexyl side chain also allows for potential cross-linking or further functionalization to enhance the material's properties and device performance.
References
Application Notes and Protocols for the Deposition of 9-(6-bromohexyl)-9H-carbazole Thin Films in OLEDs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the deposition of 9-(6-bromohexyl)-9H-carbazole thin films for Organic Light-Emitting Diode (OLED) applications. This document includes detailed experimental protocols for the synthesis of the material and its deposition via both vacuum thermal evaporation and solution-based spin coating. It also presents typical material properties and device performance metrics for carbazole derivatives, serving as a guide for the development of OLEDs incorporating 9-(6-bromohexyl)-9H-carbazole.
Introduction to 9-(6-bromohexyl)-9H-carbazole in OLEDs
Carbazole derivatives are a critically important class of materials in the field of organic electronics, particularly in the development of high-performance OLEDs.[1] Their inherent electron-rich nature, rigid structure, and high thermal stability make them excellent candidates for charge transport materials.[1] Specifically, N-alkylated carbazoles like 9-(6-bromohexyl)-9H-carbazole are of interest for their potential to be incorporated into various layers of an OLED device, including the hole transport layer (HTL), emissive layer (EML), or as a host material. The bromohexyl chain offers a site for further functionalization and can influence the material's solubility and film-forming properties.
The primary function of a Hole Transport Layer (HTL) in an OLED is to facilitate the efficient injection of holes from the anode (typically Indium Tin Oxide - ITO) and their transport to the emissive layer, while simultaneously blocking the passage of electrons.[1] An ideal HTL material should possess high hole mobility, an appropriate Highest Occupied Molecular Orbital (HOMO) energy level for efficient charge injection, and high thermal and morphological stability.[1]
Synthesis of 9-(6-bromohexyl)-9H-carbazole
A common method for the synthesis of N-alkylated carbazoles is the reaction of the carbazole anion with an appropriate alkyl halide.
Experimental Protocol: Synthesis
Materials:
-
9H-Carbazole
-
Potassium hydroxide (KOH) or Sodium hydride (NaH)
-
1,6-dibromohexane
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 9H-carbazole in anhydrous DMF or THF.
-
Add a stoichiometric equivalent of a strong base, such as potassium hydroxide or sodium hydride, to the solution to deprotonate the carbazole nitrogen.
-
Stir the mixture at room temperature for 1-2 hours until the deprotonation is complete.
-
Slowly add an excess of 1,6-dibromohexane to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and stir overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product into an organic solvent such as dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield pure 9-(6-bromohexyl)-9H-carbazole.
Thin Film Deposition Protocols
The deposition of uniform and high-quality thin films is crucial for the fabrication of efficient and reliable OLED devices. Both vacuum thermal evaporation and solution processing techniques can be employed for the deposition of 9-(6-bromohexyl)-9H-carbazole.
Vacuum Thermal Evaporation
Vacuum thermal evaporation is a widely used technique for the deposition of organic materials in OLED fabrication, as it allows for precise control over film thickness and purity.
Experimental Protocol: Vacuum Thermal Evaporation
Equipment:
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Substrate holder with heating capabilities
-
Tungsten or molybdenum evaporation boats
Procedure:
-
Substrate Preparation:
-
Clean Indium Tin Oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the substrates with UV-ozone or oxygen plasma for 10-15 minutes to improve the work function of the ITO and enhance adhesion.[1]
-
-
Material Preparation:
-
Place a small amount of purified 9-(6-bromohexyl)-9H-carbazole into a clean evaporation boat.
-
-
Deposition:
-
Mount the cleaned substrates in the vacuum chamber.
-
Evacuate the chamber to a base pressure below 10⁻⁶ Torr.
-
Gently heat the evaporation boat containing the material until it starts to sublimate.
-
Control the deposition rate at approximately 1-2 Å/s, monitored by the QCM.
-
Deposit the film to the desired thickness (typically 20-50 nm for an HTL).
-
Allow the substrates to cool down before venting the chamber.
-
Spin Coating (Solution Processing)
Spin coating is a cost-effective and scalable method for thin film deposition from solution, which is particularly suitable for materials with good solubility.[2]
Experimental Protocol: Spin Coating
Equipment:
-
Spin coater
-
Hotplate
-
Syringe filters (0.2 μm)
Procedure:
-
Solution Preparation:
-
Prepare a solution of 9-(6-bromohexyl)-9H-carbazole in a suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene) at a concentration of 5-20 mg/mL.
-
Gently heat and stir the solution to ensure complete dissolution.
-
Filter the solution through a 0.2 μm syringe filter to remove any particulate matter.
-
-
Substrate Preparation:
-
Prepare the ITO substrates as described in the vacuum thermal evaporation protocol.
-
-
Deposition:
-
Place the substrate on the spin coater chuck.
-
Dispense a small amount of the prepared solution onto the center of the substrate.
-
Spin the substrate at a speed of 1000-4000 rpm for 30-60 seconds. The film thickness is controlled by the solution concentration and spin speed.
-
-
Annealing:
-
Transfer the coated substrate to a hotplate and anneal at a temperature of 80-120 °C for 10-30 minutes to remove residual solvent and improve film morphology.
-
Data Presentation
Table 1: Typical Properties of Carbazole-Based Materials for OLEDs
| Property | Typical Value Range | Notes |
| HOMO Energy Level (eV) | -5.4 to -5.9 | Crucial for matching the anode work function to ensure efficient hole injection. |
| LUMO Energy Level (eV) | -2.0 to -2.5 | Important for determining the electron blocking capability when used as an HTL. |
| Glass Transition Temp. (Tg) | 80 - 160 °C | A higher Tg indicates better morphological stability of the thin film, leading to longer device lifetime.[1] |
| Photoluminescence (PL) Peak | 350 - 450 nm | Indicates the emission color if used as an emissive material. |
Table 2: Representative Deposition Parameters and Film Characteristics
| Deposition Method | Parameter | Typical Value | Resulting Film Characteristic |
| Vacuum Thermal Evaporation | Deposition Rate | 1-2 Å/s | Smooth, uniform films |
| Substrate Temperature | Room Temperature | Amorphous morphology | |
| Film Thickness (for HTL) | 20-50 nm | Optimized charge transport | |
| Spin Coating | Solution Concentration | 5-20 mg/mL | Thickness control |
| Spin Speed | 1000-4000 rpm | Film uniformity | |
| Annealing Temperature | 80-120 °C | Solvent removal, morphology |
Table 3: Example OLED Device Performance with Carbazole-Based HTLs
| Device Structure | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) (%) | Reference Emission Color |
| ITO/Carbazole HTL/Alq₃/LiF/Al | ~3-7 | ~1-3 | ~2-5 | Green |
| ITO/Carbazole HTL/Ir(ppy)₃:CBP/BCP/Alq₃/LiF/Al | ~20-60 | ~15-50 | ~10-20 | Green (Phosphorescent) |
Note: The performance data is for devices where various carbazole derivatives are used as the HTL and is provided for comparative purposes. The actual performance of a device with 9-(6-bromohexyl)-9H-carbazole will depend on the specific device architecture and other materials used.
Visualizations
Synthesis Workflow
References
Application Notes and Protocols for the Electropolymerization of 9-(6-bromohexyl)-9H-carbazole for Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of conductive polymer films from 9-(6-bromohexyl)-9H-carbazole via electropolymerization. This monomer is of particular interest as the bromohexyl substituent not only influences the electrochemical properties of the resulting polymer but also serves as a reactive site for post-polymerization modification, enabling the development of functionalized materials for a variety of applications, including sensors, electrochromic devices, and platforms for drug delivery or biological studies.
Introduction
Carbazole-based conductive polymers are a significant class of materials renowned for their excellent charge transport capabilities, photoluminescent properties, and high thermal and environmental stability. Electropolymerization is a powerful technique for the fabrication of thin, uniform, and adherent conductive polymer films directly onto an electrode surface. This method offers precise control over the film thickness and morphology by adjusting electrochemical parameters such as potential, current, and deposition time.
The monomer, 9-(6-bromohexyl)-9H-carbazole, features a carbazole core, which is the electroactive unit responsible for polymerization, and a hexyl chain terminating with a bromine atom. The electropolymerization proceeds through the oxidative coupling of carbazole units, typically at the 3 and 6 positions, to form a conjugated polymer backbone. The presence of the bromohexyl chain can enhance the solubility of the monomer and influence the morphology and electronic properties of the resulting polymer film. Furthermore, the terminal bromine atom provides a versatile handle for subsequent chemical modifications, allowing for the covalent attachment of various functional moieties.
Experimental Protocols
Protocol 1: Synthesis of 9-(6-bromohexyl)-9H-carbazole Monomer
A common method for the synthesis of N-alkylated carbazoles is the reaction of the carbazole anion with an appropriate alkyl halide.
Materials:
-
9H-Carbazole
-
1,6-Dibromohexane
-
Potassium hydroxide (KOH) or Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Toluene
-
Deionized water
-
Hexane
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 9H-carbazole and a slight molar excess of potassium hydroxide in DMF.
-
Stir the mixture at room temperature for 1 hour to form the carbazole anion.
-
Add a significant molar excess of 1,6-dibromohexane to the solution.
-
Heat the reaction mixture to 60-80°C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
-
After cooling to room temperature, pour the reaction mixture into a large volume of deionized water to precipitate the product.
-
Filter the precipitate and wash thoroughly with deionized water.
-
Dissolve the crude product in a suitable organic solvent like toluene and wash the organic phase with water to remove any remaining DMF and salts.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent such as ethanol or hexane to obtain pure 9-(6-bromohexyl)-9H-carbazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure and purity.
Protocol 2: Electropolymerization of 9-(6-bromohexyl)-9H-carbazole
This protocol describes the electrochemical deposition of a poly(9-(6-bromohexyl)-9H-carbazole) film onto a working electrode.
Materials and Equipment:
-
9-(6-bromohexyl)-9H-carbazole monomer
-
Acetonitrile (ACN), anhydrous
-
Supporting electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAClO₄) (0.1 M)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Indium Tin Oxide (ITO) coated glass, Platinum (Pt) disk, or Glassy Carbon (GC) electrode
-
Counter Electrode (CE): Platinum wire or mesh
-
Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE)
-
-
Argon or Nitrogen gas for deoxygenation
Procedure:
-
Electrode Preparation:
-
Thoroughly clean the working electrode. For an ITO electrode, sonicate sequentially in detergent, deionized water, acetone, and isopropanol. For Pt or GC electrodes, polish with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and ethanol. Dry the electrode under a stream of nitrogen.
-
-
Electrolyte Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in anhydrous acetonitrile.
-
Dissolve the 9-(6-bromohexyl)-9H-carbazole monomer in the electrolyte solution to a concentration of 5-20 mM.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the cleaned working electrode, counter electrode, and reference electrode.
-
Fill the cell with the monomer-containing electrolyte solution.
-
Deoxygenate the solution by bubbling with argon or nitrogen gas for at least 15 minutes before the experiment and maintain an inert atmosphere over the solution during the experiment.
-
-
Electropolymerization:
-
Connect the electrodes to the potentiostat.
-
Perform electropolymerization using either cyclic voltammetry (CV) or potentiostatic (chronoamperometric) methods.
-
Cyclic Voltammetry: Scan the potential from an initial value (e.g., 0 V) to a vertex potential sufficiently positive to oxidize the monomer (e.g., +1.2 to +1.6 V vs. Ag/AgCl) and back. Repeat for a desired number of cycles (e.g., 5-20 cycles). The growth of the polymer film is indicated by an increase in the peak currents with each cycle. A typical scan rate is 50-100 mV/s.
-
Potentiostatic Method: Apply a constant potential at which the monomer oxidizes (determined from an initial CV scan) for a specific duration to grow the polymer film.
-
-
-
Post-Polymerization Treatment:
-
After polymerization, carefully remove the polymer-coated working electrode from the cell.
-
Rinse the electrode with fresh anhydrous acetonitrile to remove any unreacted monomer and electrolyte from the surface.
-
Dry the polymer film under a gentle stream of nitrogen.
-
Data Presentation
The following tables summarize typical electrochemical and optical properties of polycarbazole derivatives, which can be expected to be similar for poly(9-(6-bromohexyl)-9H-carbazole). Specific values should be determined experimentally.
Table 1: Electrochemical Properties of Carbazole Monomers and Polymers
| Compound | Monomer Oxidation Potential (Eox, mono) vs. Ag/AgCl [V] | Polymer Redox Potential (E1/2, poly) vs. Ag/AgCl [V] | HOMO Level (eV) | LUMO Level (eV) | Electrochemical Band Gap (EgEC) (eV) |
| 9H-Carbazole | ~1.1 - 1.3 | ~0.5 - 0.7 | -5.4 to -5.8 | -2.0 to -2.4 | ~3.0 - 3.4 |
| 9-Alkyl-Carbazole | ~1.0 - 1.2 | ~0.4 - 0.6 | -5.3 to -5.7 | -1.9 to -2.3 | ~3.0 - 3.4 |
| 9-(6-bromohexyl)-9H-carbazole (Expected) | ~1.0 - 1.2 | ~0.4 - 0.6 | -5.3 to -5.7 | -1.9 to -2.3 | ~3.0 - 3.4 |
Note: HOMO and LUMO levels are estimated from the onset of oxidation and reduction potentials, respectively, using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an external standard (assuming the absolute energy level of Fc/Fc⁺ is -4.8 eV vs. vacuum).
Table 2: Spectroelectrochemical and Conductivity Data for Polycarbazole Films
| Polymer | Neutral State λmax (nm) | Oxidized State λmax (nm) | Optical Band Gap (Egopt) (eV) | Conductivity (S/cm) |
| Poly(9H-carbazole) | ~350-380 | ~500-550, ~750-850 | ~3.0 | 10⁻⁵ - 10⁻³ |
| Poly(9-alkyl-carbazole) | ~350-380 | ~500-550, ~750-850 | ~3.0 | 10⁻⁶ - 10⁻⁴ |
| Poly(9-(6-bromohexyl)-9H-carbazole) (Expected) | ~350-380 | ~500-550, ~750-850 | ~3.0 | 10⁻⁶ - 10⁻⁴ |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the electropolymerization and characterization of poly(9-(6-bromohexyl)-9H-carbazole).
Proposed Electropolymerization Mechanism
Caption: Proposed mechanism for the electropolymerization of 9-(6-bromohexyl)-9H-carbazole.
Signaling Pathway for Post-Polymerization Modification
Caption: Logical workflow for the post-polymerization functionalization of the conductive polymer film.
Application of 9-(6-bromohexyl)-9H-carbazole in Dye-Sensitized Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-(6-bromohexyl)-9H-carbazole is a pivotal intermediate in the synthesis of organic dyes for dye-sensitized solar cells (DSSCs). The carbazole moiety serves as a robust electron donor, a core component in the widely adopted Donor-π-Acceptor (D-π-A) architecture of sensitizing dyes. The bromohexyl group offers a versatile handle for synthetic elaboration, allowing for the facile introduction of π-conjugated linkers and acceptor/anchoring groups. Furthermore, the hexyl chain enhances the solubility of the resulting dye and can act as a barrier to prevent charge recombination at the semiconductor/electrolyte interface, thereby improving the overall cell performance. This document provides detailed application notes, experimental protocols, and performance data for the utilization of 9-(6-bromohexyl)-9H-carbazole in the fabrication of DSSCs.
Data Presentation
The following table summarizes the typical photovoltaic performance of DSSCs employing dyes derived from N-alkyl carbazole precursors, which are structurally analogous to dyes synthesized from 9-(6-bromohexyl)-9H-carbazole.
| Dye Designation | Power Conversion Efficiency (PCE) [%] | Short-Circuit Current Density (Jsc) [mA/cm²] | Open-Circuit Voltage (Voc) [mV] | Fill Factor (FF) |
| DCA-HC | 1.41 | 2.45 | 708 | 0.81 |
Note: Data is based on N-hexyl carbazole derivatives and serves as a representative performance benchmark.
Experimental Protocols
Protocol 1: Synthesis of a Representative Carbazole-Based Dye from 9-(6-bromohexyl)-9H-carbazole
This protocol outlines a general synthetic route to a D-π-A sensitizer starting from 9-(6-bromohexyl)-9H-carbazole. The synthesis involves a Vilsmeier-Haack formylation to introduce an aldehyde group, followed by a Knoevenagel condensation with an acceptor molecule.
Materials:
-
9-(6-bromohexyl)-9H-carbazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Cyanoacetic acid
-
Piperidine
-
Acetonitrile
-
Dichloromethane
-
Hexane
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Formylation of the Carbazole Core (Vilsmeier-Haack Reaction): a. In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 9-(6-bromohexyl)-9H-carbazole (1 equivalent) in anhydrous DMF. b. Cool the solution to 0 °C in an ice bath. c. Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred solution. d. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90 °C for 4 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution. g. Extract the product with dichloromethane (3 x 50 mL). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-formyl-9-(6-bromohexyl)-9H-carbazole.
-
Knoevenagel Condensation to form the D-π-A Dye: a. Dissolve the purified 3-formyl-9-(6-bromohexyl)-9H-carbazole (1 equivalent) and cyanoacetic acid (1.2 equivalents) in acetonitrile. b. Add a catalytic amount of piperidine (2-3 drops) to the solution. c. Reflux the mixture for 8-12 hours, monitoring the reaction by TLC. d. After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. e. Dissolve the residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain the final carbazole-based dye. f. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fabrication of Dye-Sensitized Solar Cells
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass slides
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
The synthesized carbazole-based dye
-
Absolute ethanol
-
Acetonitrile
-
tert-Butanol
-
Iodide-based electrolyte solution (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile)
-
Platinized counter electrodes
-
Surlyn thermopolymer film (25 µm)
Procedure:
-
Preparation of TiO₂ Photoanode: a. Clean the FTO glass slides by sonicating in a sequence of detergent, deionized water, and ethanol. b. Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique. c. Dry the TiO₂ film at 125 °C for 5 minutes. d. Sinter the TiO₂-coated FTO glass in a furnace at 450 °C for 30 minutes. e. Allow the photoanodes to cool to room temperature.
-
Dye Sensitization: a. Prepare a 0.3 mM solution of the synthesized carbazole-based dye in a 1:1 (v/v) mixture of acetonitrile and tert-butanol. b. Immerse the TiO₂ photoanodes in the dye solution and keep them at room temperature for 24 hours in the dark. c. After sensitization, rinse the photoanodes with ethanol to remove any non-adsorbed dye molecules and dry them in a gentle stream of air.
-
Assembly of the DSSC: a. Place a Surlyn thermopolymer film as a spacer on the dye-sensitized TiO₂ photoanode. b. Place the platinized counter electrode on top of the Surlyn film. c. Heat the assembly at 100 °C for a few minutes to seal the cell. d. Introduce the iodide-based electrolyte into the cell through pre-drilled holes in the counter electrode via vacuum backfilling. e. Seal the holes with a small piece of Surlyn and a microscope coverslip by heating.
-
Characterization of the DSSC: a. Measure the current-voltage (I-V) characteristics of the assembled DSSC under simulated solar illumination (AM 1.5G, 100 mW/cm²) using a solar simulator. b. From the I-V curve, determine the key photovoltaic parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).
Visualizations
Caption: Synthetic workflow for a carbazole-based dye.
Caption: Experimental workflow for DSSC fabrication.
Caption: Logical relationship of the carbazole dye components.
Troubleshooting & Optimization
Technical Support Center: Purification of 9-(6-bromohexyl)-9H-carbazole by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 9-(6-bromohexyl)-9H-carbazole using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of 9-(6-bromohexyl)-9H-carbazole.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities | - Inappropriate mobile phase polarity.- Column overloading. | - Optimize the eluent system using Thin Layer Chromatography (TLC) before running the column. A good starting point for carbazole derivatives is a hexane/ethyl acetate mixture.[1]- Aim for an Rf value of approximately 0.2-0.35 for 9-(6-bromohexyl)-9H-carbazole on the TLC plate for optimal separation on the column.[1][2]- Decrease the amount of crude material loaded onto the column. A general guideline is a 20:1 to 50:1 ratio of silica gel to crude product by weight.[2] |
| Product elutes too quickly (with the solvent front) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate system).[1] |
| Product does not elute from the column | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low polarity mixture and slowly increase the concentration of the more polar solvent (e.g., ethyl acetate). |
| Streaking or tailing of bands on the column | - The compound has poor solubility in the chosen mobile phase.- The column was not packed properly, leading to channels. | - Select a mobile phase in which the compound is more soluble.[1]- Ensure the silica gel is packed uniformly without any air bubbles or cracks.[1] |
| Cracks or channels appear in the silica bed during the run | - The column has run dry.- Uneven settling of the silica gel. | - Always maintain the solvent level above the top of the silica gel bed.[1]- Ensure the silica gel is fully settled before loading the sample.[1] |
| Co-elution of impurities with the product | - Impurities have very similar polarity to the product. | - Try a different solvent system. For example, if a hexane/ethyl acetate system is not effective, a system of dichloromethane/hexane might provide better separation.[3]- Consider using a gradient elution to improve separation. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the column chromatography of 9-(6-bromohexyl)-9H-carbazole?
A1: A mixture of hexane and ethyl acetate is a commonly used and effective eluent system for carbazole derivatives.[1][4] It is recommended to start with a low polarity mixture, for instance, 95:5 or 90:10 hexane:ethyl acetate, and assess the separation on a TLC plate. The optimal ratio should be determined experimentally to achieve an Rf value of ~0.2-0.35 for the desired product.[1][2] For some carbazole derivatives, a mobile phase of dichloromethane and hexane has also been used successfully.[3]
Q2: How do I determine the correct solvent polarity using TLC?
A2: Spot your crude reaction mixture on a TLC plate and place it in a sealed chamber containing your chosen solvent mixture. The ideal eluent system will result in the spot corresponding to 9-(6-bromohexyl)-9H-carbazole moving to a position with an Rf value between 0.2 and 0.35.[1][2] If the spot remains at the baseline, the solvent is not polar enough. If the spot moves with the solvent front (high Rf value), the solvent is too polar.
Q3: What should I do if my compound is not stable on silica gel?
A3: While 9-(6-bromohexyl)-9H-carbazole is generally stable, some compounds can degrade on the acidic surface of silica gel. If you suspect this is happening, you can use a different stationary phase, such as neutral or basic alumina. Alternatively, the silica gel can be deactivated by pre-washing it with a solvent mixture containing a small amount of a base like triethylamine.
Q4: Can I reuse my column?
A4: It is generally not recommended to reuse a silica gel column for the purification of different compounds, as cross-contamination can occur. For purifying multiple batches of the same compound, it may be possible if the column is thoroughly flushed with a high polarity solvent to remove all previously retained substances. However, for best results and to ensure high purity, a freshly packed column is always preferable.
Q5: What are the common impurities in the synthesis of 9-(6-bromohexyl)-9H-carbazole?
A5: Common impurities include unreacted carbazole and an excess of 1,6-dibromohexane. These can typically be separated from the desired product by column chromatography due to their different polarities.
Experimental Protocol: Column Chromatography of 9-(6-bromohexyl)-9H-carbazole
This protocol provides a general methodology. The specific eluent composition should be optimized based on preliminary TLC analysis.
1. Preparation of the Mobile Phase:
-
Based on TLC analysis, prepare a sufficient volume of the determined eluent system (e.g., a specific ratio of hexane to ethyl acetate). Ensure the solvents are of high purity (HPLC grade is recommended).
2. Column Packing:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Continuously run the mobile phase through the column until the silica bed is stable and no more settling occurs. Do not let the solvent level drop below the top layer of sand.
3. Sample Loading:
-
Dissolve the crude 9-(6-bromohexyl)-9H-carbazole in a minimal amount of the mobile phase or a solvent in which it is highly soluble (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel column using a pipette.
-
Allow the sample to absorb completely into the silica gel bed.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Maintain a constant flow rate. If using flash chromatography, apply gentle air pressure.
5. Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the purified 9-(6-bromohexyl)-9H-carbazole.
-
Combine the pure fractions.
6. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Determine the yield and characterize the final product for purity (e.g., by NMR, melting point).
Data Presentation
The following table summarizes typical parameters used in the purification of carbazole derivatives. Note that the optimal conditions for 9-(6-bromohexyl)-9H-carbazole should be determined experimentally.
| Parameter | Typical Value / Range | Reference |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | General Practice |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate or Dichloromethane / Hexane | [1][3][4][5] |
| Eluent Ratio (Hexane:Ethyl Acetate) | Ranging from 30:1 to 1:4 (v/v) for various carbazole derivatives. A less polar mixture is a good starting point. | [6] |
| Target Rf Value (on TLC) | 0.2 - 0.35 | [1][2][7] |
| Typical Yield | >90% (dependent on reaction success and purification) | [6] |
Visualizations
Caption: Experimental workflow for the purification of 9-(6-bromohexyl)-9H-carbazole.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
Side products in the synthesis of 9-(6-bromohexyl)-9H-carbazole and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-(6-bromohexyl)-9H-carbazole.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of carbazole. 2. Impure or wet reagents and solvents. 3. Insufficient reaction temperature or time. | 1. Ensure the use of a strong base (e.g., NaH, KOH) and allow sufficient time for the deprotonation to complete. 2. Use anhydrous solvents (e.g., dry THF or DMF) and ensure all reagents are of high purity.[1] 3. Monitor the reaction by TLC and adjust the temperature or reaction time as needed. A typical condition involves refluxing in THF.[1] |
| Presence of Multiple Spots on TLC Plate | 1. Formation of side products such as the di-substituted carbazole. 2. Presence of unreacted starting materials (carbazole and 1,6-dibromohexane). | 1. Use a significant molar excess of 1,6-dibromohexane (e.g., 5-6 fold excess) to favor mono-alkylation.[1] 2. Refer to the purification protocols below to remove unreacted starting materials. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities, particularly unreacted 1,6-dibromohexane. | 1. Purify the crude product using column chromatography. 2. Attempt to remove residual 1,6-dibromohexane by vacuum distillation. |
| Difficulty in Removing Unreacted 1,6-dibromohexane | 1. Co-elution with the desired product during column chromatography. | 1. Optimize the solvent system for column chromatography (e.g., a gradient of hexane and ethyl acetate). 2. Utilize vacuum distillation to remove the volatile 1,6-dibromohexane from the less volatile product.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary side products in the synthesis of 9-(6-bromohexyl)-9H-carbazole?
The main side product is 9,9'-(hexane-1,6-diyl)bis(9H-carbazole), which results from the di-alkylation of carbazole. To minimize its formation, a significant molar excess of 1,6-dibromohexane is typically used.[1] Consequently, unreacted carbazole and a large amount of unreacted 1,6-dibromohexane are the other major impurities in the crude reaction mixture.
Q2: How can I effectively remove the unreacted carbazole?
Unreacted carbazole can be separated from the product by column chromatography on silica gel. Due to the difference in polarity between the N-alkylated product and the more polar N-H of carbazole, a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) will allow for effective separation.
Q3: What is the best method to remove the excess 1,6-dibromohexane?
There are two primary methods for removing the excess 1,6-dibromohexane:
-
Vacuum Distillation: As 1,6-dibromohexane is more volatile than 9-(6-bromohexyl)-9H-carbazole, it can be effectively removed by distillation under reduced pressure.[2]
-
Column Chromatography: Careful selection of the eluent system will allow for the separation of the non-polar 1,6-dibromohexane from the more polar product.
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A spot corresponding to the disappearance of carbazole and the appearance of a new, less polar spot for 9-(6-bromohexyl)-9H-carbazole will indicate the progression of the reaction.
Experimental Protocols
Synthesis of 9-(6-bromohexyl)-9H-carbazole
Materials:
-
Carbazole
-
1,6-dibromohexane
-
Sodium hydride (NaH) or Potassium hydroxide (KOH)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of carbazole in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.
-
Add a 5 to 6 molar excess of 1,6-dibromohexane to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification of 9-(6-bromohexyl)-9H-carbazole
Method 1: Column Chromatography
-
Prepare a silica gel column using a suitable slurry solvent (e.g., hexane).
-
Dissolve the crude product in a minimum amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane to elute the non-polar 1,6-dibromohexane, followed by a gradual increase in the polarity to elute the desired product.
-
Collect the fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent to yield 9-(6-bromohexyl)-9H-carbazole as a solid.
Method 2: Vacuum Distillation followed by Recrystallization
-
Transfer the crude product to a distillation apparatus suitable for vacuum distillation.
-
Carefully heat the mixture under reduced pressure to distill off the unreacted 1,6-dibromohexane.
-
The residue, enriched with the desired product, can be further purified by recrystallization from a suitable solvent system like ethanol or a mixture of hexane and ethyl acetate.
Quantitative Data Summary
| Purification Method | Purity of 9-(6-bromohexyl)-9H-carbazole (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Column Chromatography | >98 | 70-85 | High purity achievable; good for removing all major impurities. | Can be time-consuming and requires large volumes of solvent. |
| Vacuum Distillation + Recrystallization | ~95-98 | 65-80 | Efficient for removing large quantities of volatile impurities. | May not effectively remove non-volatile impurities like the di-substituted product. |
Note: The purity and yield values are typical estimates and can vary based on reaction conditions and experimental execution.
Visualizations
References
Technical Support Center: Optimizing Suzuki Coupling with 9-(6-bromohexyl)-9H-carbazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and optimize the Suzuki coupling reaction yield with 9-(6-bromohexyl)-9H-carbazole, a key intermediate in various research and development applications.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with 9-(6-bromohexyl)-9H-carbazole in Suzuki coupling reactions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture.[1] | • Use a fresh batch of palladium catalyst and phosphine ligand.[1]• Consider using more stable pre-catalysts.• Ensure all reagents and solvents are anhydrous and properly degassed.[1] |
| 2. Inappropriate Base: The chosen base may not be strong enough or soluble enough to facilitate the transmetalation step effectively.[1] | • Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or KF.[2][3]• For anhydrous conditions with K₃PO₄, adding a small amount of water might be necessary.[4] | |
| 3. Unsuitable Solvent: The solvent system may not be optimal for dissolving all reactants and intermediates.[2] | • Test various solvents or solvent mixtures like toluene, dioxane, THF, or DMF, often with water as a co-solvent.[2][3][5] | |
| 4. Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. | • Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.[3] | |
| Significant Side Product Formation | 1. Homocoupling of Boronic Acid/Ester: The presence of oxygen can lead to the unwanted coupling of two boronic acid/ester molecules.[1][6] | • Rigorously degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[1][7] |
| 2. Protodeboronation: The boronic acid/ester can be unstable and undergo cleavage of the C-B bond, especially at high temperatures or in the presence of water.[1][7] | • Use milder reaction conditions (lower temperature, shorter reaction time).[7]• Employ more stable boronic esters like pinacol esters.[6]• Use anhydrous solvents to minimize this side reaction.[7] | |
| 3. Dehalogenation of Starting Material: The bromo-carbazole can lose its bromine atom, resulting in a dehalogenated byproduct.[7] | • Optimize the reaction conditions, particularly the choice of base and temperature, to favor the cross-coupling pathway.[7] | |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | • Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. |
| 2. Catalyst Deactivation: The catalyst may have become deactivated over the course of the reaction. | • Increase the catalyst loading or add a second portion of the catalyst. | |
| Poor Reproducibility | 1. Inconsistent Reagent Quality: The purity and quality of starting materials, catalysts, and solvents can vary between batches.[8] | • Use high-purity, anhydrous reagents and solvents from reliable sources.[8]• Store sensitive reagents under an inert atmosphere.[1] |
| 2. Variations in Reaction Setup: Minor differences in the experimental setup, such as stirring speed or heating method, can affect the outcome. | • Standardize the experimental protocol and ensure consistent execution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for catalyst and ligand selection for the Suzuki coupling of 9-(6-bromohexyl)-9H-carbazole?
A1: A good starting point is to use a palladium(0) source like Pd(PPh₃)₄ or to generate the active Pd(0) species in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf) with a phosphine ligand. The reactivity order for the halide is generally I > Br > Cl.[2] Since you are using a bromide, standard catalyst systems should be effective.
Q2: How do I choose the right base for my reaction?
A2: The choice of base is crucial and often requires empirical screening.[5] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[2][3] The strength and solubility of the base can significantly impact the reaction yield.[1]
Q3: What are the best solvents for this reaction, considering the long alkyl chain on the carbazole?
A3: The hexyl chain on your carbazole derivative should improve its solubility in less polar organic solvents. Toluene, dioxane, and tetrahydrofuran (THF) are excellent starting points.[2][5] Often, a mixture with water is used to dissolve the inorganic base.[3] Anhydrous solvents can be beneficial to minimize side reactions like protodeboronation.[7]
Q4: My reaction is sluggish. What can I do to increase the reaction rate?
A4: Increasing the reaction temperature is a common strategy to accelerate the reaction.[3] Additionally, ensuring an efficient catalyst system is in place is critical. You might consider using more electron-rich and bulky phosphine ligands, which can promote the oxidative addition step.[4] Microwave-assisted synthesis can also significantly reduce reaction times.[2]
Q5: I am observing a significant amount of a byproduct that I suspect is the result of homocoupling of my boronic acid. How can I prevent this?
A5: Homocoupling is often caused by the presence of oxygen.[1] To prevent this, it is essential to thoroughly degas your solvents and the reaction mixture with an inert gas like argon or nitrogen before adding the palladium catalyst.[7] Maintaining an inert atmosphere throughout the reaction is crucial.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for Suzuki coupling reactions. These are general guidelines and may require optimization for your specific substrate.
Table 1: Typical Catalyst and Ligand Loadings
| Catalyst System | Palladium Source | Ligand | Pd Loading (mol%) | Ligand:Pd Ratio |
| Pre-formed Pd(0) | Pd(PPh₃)₄ | - | 1 - 5 | - |
| In situ generation | Pd(OAc)₂ | PPh₃ | 1 - 5 | 2:1 to 4:1 |
| In situ generation | PdCl₂(dppf) | - | 1 - 5 | - |
| In situ generation | Pd₂(dba)₃ | Buchwald Ligands | 0.5 - 2 | 1:1 to 2:1 |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent System | Typical Temperature (°C) |
| K₂CO₃ | 2 - 3 | Toluene/Water, Dioxane/Water | 80 - 110 |
| Cs₂CO₃ | 2 - 3 | Dioxane, THF | 80 - 100 |
| K₃PO₄ | 2 - 3 | Toluene, Dioxane | 80 - 110 |
| KF | 2 - 3 | THF | 60 - 80 |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a general methodology for the Suzuki coupling of 9-(6-bromohexyl)-9H-carbazole with an arylboronic acid.
Materials:
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9-(6-bromohexyl)-9H-carbazole
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Arylboronic acid (1.1 - 1.5 equivalents)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
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Base (e.g., K₂CO₃, 2-3 equivalents)
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Anhydrous and degassed solvent (e.g., Toluene/Water 4:1)
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Round-bottom flask
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Condenser
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Magnetic stirrer and stir bar
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Inert gas supply (Argon or Nitrogen)
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Heating mantle or oil bath
Procedure:
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To a dry round-bottom flask equipped with a magnetic stir bar, add 9-(6-bromohexyl)-9H-carbazole, the arylboronic acid, and the base.
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Seal the flask with a septum and purge with an inert gas for 15-20 minutes.
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Add the degassed solvent via a syringe.
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Add the palladium catalyst to the flask under a positive flow of inert gas.
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Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.
References
Preventing double alkylation in 9-(6-bromohexyl)-9H-carbazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-(6-bromohexyl)-9H-carbazole. Our focus is to address the common challenge of preventing double alkylation and to provide clear, actionable advice for achieving high yields of the desired mono-alkylated product.
Frequently Asked Questions (FAQs)
Q1: What is the primary side product in the synthesis of 9-(6-bromohexyl)-9H-carbazole?
The primary side product is the double-alkylated species, 1,6-bis(9H-carbazol-9-yl)hexane. This occurs when a second molecule of carbazole reacts with the bromo-end of the already formed 9-(6-bromohexyl)-9H-carbazole.
Q2: How does stoichiometry influence the formation of the double alkylation product?
Stoichiometry is a critical factor. To favor the formation of the desired mono-alkylated product, a molar excess of 1,6-dibromohexane should be used. Conversely, using an excess of carbazole will increase the likelihood of double alkylation.
Q3: What is the role of the base in this reaction, and how does its choice affect the outcome?
The base, such as potassium carbonate (K₂CO₃), potassium hydroxide (KOH), or sodium hydride (NaH), is essential for deprotonating the carbazole nitrogen, making it nucleophilic. The strength and steric hindrance of the base can influence the reaction rate and selectivity. Stronger bases like NaH can lead to faster reactions but may also promote side reactions if not controlled carefully.
Q4: Can phase-transfer catalysis (PTC) be beneficial in this synthesis?
Yes, phase-transfer catalysis can be highly effective. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, facilitates the transfer of the carbazole anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. This can lead to higher yields, milder reaction conditions, and potentially improved selectivity for mono-alkylation by promoting the reaction at a lower temperature, where the second alkylation is less favorable.
Q5: What are the recommended solvents for this reaction?
Commonly used solvents include polar aprotic solvents like N,N-dimethylformamide (DMF), acetone, and acetonitrile. The choice of solvent can affect the solubility of the reactants and the reaction temperature, thereby influencing the reaction rate and selectivity. Anhydrous solvents are recommended to prevent side reactions.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High percentage of double alkylation product | Molar ratio of carbazole to 1,6-dibromohexane is too high. | Use a significant excess of 1,6-dibromohexane (e.g., 3-5 equivalents or more). Unreacted dibromohexane can be removed during purification. |
| High reaction temperature or prolonged reaction time. | Reduce the reaction temperature and monitor the reaction progress closely using TLC or GC-MS to stop the reaction once the carbazole is consumed. | |
| Low yield of the desired product | Incomplete deprotonation of carbazole. | Ensure the base is of high quality, finely powdered, and used in a sufficient amount (at least 1.1-1.5 equivalents). Consider using a stronger base like NaH in an anhydrous solvent like DMF or THF. |
| Inefficient reaction conditions. | Consider employing a phase-transfer catalyst (e.g., TBAB, 18-crown-6) to accelerate the reaction under milder conditions. | |
| Reaction is not proceeding | Inactive base or presence of moisture. | Use freshly dried base and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for the formation of byproducts. | |
| Difficult purification | Similar polarities of the mono- and di-alkylated products. | Utilize a high-efficiency silica gel for column chromatography and experiment with different solvent gradients (e.g., a shallow gradient of ethyl acetate in hexane). Recrystallization can also be an effective purification method. |
Data Presentation
The following table illustrates the expected impact of the molar ratio of reactants on the product distribution. Note that these are representative values to demonstrate the trend, and actual results may vary based on specific reaction conditions.
| Molar Ratio (Carbazole : 1,6-Dibromohexane) | Expected Yield of 9-(6-bromohexyl)-9H-carbazole | Expected Yield of 1,6-bis(9H-carbazol-9-yl)hexane |
| 2 : 1 | Low | High |
| 1 : 1 | Moderate | Moderate |
| 1 : 3 | High | Low |
| 1 : 5 | Very High | Very Low |
Experimental Protocol: Synthesis of 9-(6-bromohexyl)-9H-carbazole with Minimized Double Alkylation
This protocol is designed to favor the formation of the mono-alkylated product.
Materials:
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9H-Carbazole
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1,6-Dibromohexane
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Potassium Carbonate (K₂CO₃), finely powdered and dried
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Tetrabutylammonium bromide (TBAB)
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Acetone (anhydrous)
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Hexane
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Ethyl Acetate
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Silica Gel for column chromatography
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 9H-carbazole (1 equivalent).
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Add a significant excess of 1,6-dibromohexane (e.g., 5 equivalents).
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Add finely powdered, anhydrous potassium carbonate (1.5 equivalents).
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Add a catalytic amount of tetrabutylammonium bromide (0.1 equivalents).
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Add anhydrous acetone to the flask to dissolve/suspend the reactants.
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Heat the reaction mixture to reflux and stir vigorously.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction should be stopped when the starting carbazole is no longer visible.
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Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure.
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The crude product will contain the desired 9-(6-bromohexyl)-9H-carbazole and excess 1,6-dibromohexane. Purify the crude product using column chromatography on silica gel. A gradient elution with increasing amounts of ethyl acetate in hexane is recommended. The less polar 1,6-dibromohexane will elute first, followed by the desired product. The di-alkylated product, if any, will be more polar and elute later.
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Collect the fractions containing the pure product and evaporate the solvent to obtain 9-(6-bromohexyl)-9H-carbazole as a solid.
Visualizations
Caption: Reaction pathway for the synthesis of 9-(6-bromohexyl)-9H-carbazole.
References
Technical Support Center: Enhancing Perovskite Solar Cell Stability with Carbazole-Based Hole Transporting Materials (HTMs)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing carbazole-based Hole Transporting Materials (HTMs) to improve the stability of perovskite solar cells (PSCs). This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a comparative data summary to facilitate your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the fabrication and testing of perovskite solar cells using carbazole-based HTMs.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Power Conversion Efficiency (PCE) | Poor solubility of the carbazole-based HTM leading to non-uniform film formation. | - Optimize the solvent system for the HTM. Common solvents include chlorobenzene, toluene, and chloroform. - Gently heat the solution or use ultrasonication to ensure complete dissolution. - Filter the HTM solution through a PTFE filter (0.22 µm or 0.45 µm) before spin-coating to remove any undissolved particles. |
| Mismatch of energy levels between the perovskite and the HTM. | - Verify the HOMO level of your synthesized carbazole-based HTM using techniques like cyclic voltammetry or photoelectron spectroscopy in air (PESA). - Ensure the HOMO level is well-aligned with the valence band of the perovskite to facilitate efficient hole extraction.[1] | |
| Sub-optimal thickness of the HTM layer. | - Systematically vary the spin-coating speed and solution concentration to achieve the optimal HTM thickness. - Characterize the thickness using a profilometer or ellipsometer. | |
| High Hysteresis in J-V Scans | Presence of trap states at the perovskite/HTM interface. | - Introduce an interfacial layer, such as a self-assembled monolayer (SAM) with carbazole moieties (e.g., 2PACz), to passivate surface defects and improve charge extraction.[2] - Anneal the HTM layer at an optimized temperature to improve the interface quality. |
| Ion migration within the perovskite layer. | - Utilize carbazole-based HTMs with additives that can suppress ion migration. - Ensure the perovskite film quality is high with large grain sizes and low defect density. | |
| Rapid Device Degradation under Ambient Conditions | Poor hydrophobicity of the HTM layer, allowing moisture ingress. | - Select or synthesize carbazole-based HTMs with hydrophobic side chains (e.g., long alkyl chains). The hydrophobicity can be assessed by measuring the water contact angle on the HTM film.[3] - The carbazole moiety itself contributes to increased hydrophobicity, which can protect the underlying perovskite layer from moisture-induced degradation.[4] |
| Crystallization of the HTM over time. | - Choose amorphous carbazole-based HTMs with a high glass transition temperature (Tg) to ensure morphological stability.[1] - Cross-linkable carbazole HTMs can be polymerized after deposition to form a stable, solvent-resistant film.[5] | |
| Poor Film Morphology of the HTM Layer | Incompatible solvent or deposition technique. | - Screen different solvents and their mixtures to find the optimal one for your specific carbazole-based HTM. - Optimize spin-coating parameters (speed, acceleration, time) to achieve a uniform and pinhole-free film. |
| Aggregation of the HTM in solution. | - Prepare fresh HTM solutions before use. - Consider using additives that can improve film formation. |
Frequently Asked Questions (FAQs)
Q1: Why are carbazole-based HTMs considered a promising alternative to the standard spiro-OMeTAD?
A1: Carbazole-based HTMs offer several advantages over spiro-OMeTAD, including:
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Improved Stability: Many carbazole derivatives exhibit higher thermal stability and greater hydrophobicity, which helps protect the sensitive perovskite layer from degradation caused by heat and moisture.[2][3]
-
Cost-Effectiveness: The synthesis of many carbazole-based HTMs is often simpler and uses more readily available starting materials, potentially reducing the overall cost of solar cell fabrication.[6]
-
Tunable Properties: The carbazole core can be easily functionalized at various positions, allowing for the fine-tuning of its electronic and physical properties, such as HOMO level, solubility, and film-forming capabilities, to better match the perovskite absorber layer.[6]
Q2: What is the role of additives in carbazole-based HTM formulations?
A2: Similar to spiro-OMeTAD, additives are often used with carbazole-based HTMs to improve their performance. Common additives include:
-
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI): To increase the conductivity of the HTM layer by p-doping.
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4-tert-butylpyridine (tBP): To improve film morphology and passivate surface defects. However, it's important to note that some dopant-free carbazole HTMs have been developed to avoid potential degradation issues associated with these additives.
Q3: How does the molecular structure of a carbazole-based HTM affect device performance and stability?
A3: The molecular structure plays a crucial role:
-
Core Structure: The carbazole core provides good hole-transporting properties and thermal stability.[6]
-
Side Chains: The nature and position of side chains influence solubility, film morphology, and hydrophobicity. For instance, introducing long alkyl chains can enhance the material's resistance to moisture.[3]
-
Linking Topology: The way carbazole units are linked together (e.g., 2,7- vs. 3,6-substitution) can significantly impact the electronic properties and hole mobility of the resulting HTM.
Q4: Can carbazole-based HTMs be used in inverted (p-i-n) perovskite solar cell architectures?
A4: Yes, carbazole-based HTMs have been successfully employed in inverted PSC architectures. Cross-linkable carbazole HTMs are particularly suitable for inverted devices as they can form a robust layer that is resistant to the solvents used for depositing the subsequent perovskite layer.[5]
Q5: What are the key characterization techniques to evaluate the performance of a new carbazole-based HTM?
A5: Key characterization techniques include:
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Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
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UV-Vis Spectroscopy: To assess the optical bandgap and transparency.
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Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate thermal stability and glass transition temperature.
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Space-Charge-Limited Current (SCLC) measurements: To determine hole mobility.
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Photovoltaic Device Testing: To measure PCE, Voc, Jsc, and FF.
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Stability Testing: To evaluate the long-term performance under various stress conditions (e.g., thermal, humidity, continuous illumination) following protocols like ISOS-L-1 and ISOS-D-1.[4][7]
Performance and Stability Data of Selected Carbazole-Based HTMs
The following table summarizes the performance and stability data for several carbazole-based HTMs compared to the benchmark spiro-OMeTAD.
| HTM | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Stability Highlights |
| Spiro-OMeTAD | ~18-22% | 1.05-1.15 | 22-24 | 75-80 | Standard benchmark, but known for limited thermal and moisture stability. |
| V1221 | 17.81 | 1.03 | 23.5 | 73 | Shows better resistance to light soaking compared to spiro-OMeTAD.[1] |
| PCz1 | 18.04 | - | - | - | Acts as a good barrier, protecting the perovskite surface and leading to highly stable devices. |
| SGT-405 | 14.79 | 0.98 | 21.21 | 71.3 | A three-arm carbazole derivative with notable efficiency.[8] |
| V1205 (cross-linkable) | 16.9 | - | - | - | Thermally polymerized film is resistant to organic solvents, leading to good stability.[5] |
| Carbazole-Hexylammonium Iodide (passivation) | 24.3 | - | - | - | Maintains 95% of initial efficiency after 1000 h under ISOS-L-1 protocol due to high hydrophobicity.[4] |
Experimental Protocols
Synthesis of Carbazole-Based HTM (General Procedure)
The synthesis of carbazole-based HTMs often involves standard organic chemistry reactions such as Suzuki or Buchwald-Hartwig cross-coupling reactions. Below is a generalized protocol. For specific details, please refer to the cited literature for each compound.
Example: Synthesis of a simple carbazole derivative
-
Bromination of Carbazole: Dissolve N-alkyl-carbazole in a suitable solvent (e.g., chloroform or dichloromethane). Add N-bromosuccinimide (NBS) portion-wise at room temperature and stir for several hours. Monitor the reaction by TLC. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain the brominated carbazole derivative.
-
Cross-Coupling Reaction (Suzuki Coupling): To a solution of the brominated carbazole in a solvent mixture like toluene/ethanol/water, add the desired boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃). Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) for 12-24 hours. After cooling, extract the product with an organic solvent, wash with water, and dry. Purify the crude product by column chromatography to yield the final carbazole-based HTM.
Fabrication of Perovskite Solar Cells with Carbazole-Based HTMs (n-i-p architecture)
-
Substrate Cleaning: Sequentially clean FTO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.
-
Electron Transport Layer (ETL) Deposition: Deposit a compact TiO₂ blocking layer by spray pyrolysis or spin-coating, followed by annealing. Then, spin-coat a mesoporous TiO₂ layer and sinter at high temperature.
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO) onto the TiO₂ layer. During spinning, drop an anti-solvent (e.g., chlorobenzene) to induce crystallization. Anneal the film on a hotplate.
-
Hole Transporting Layer (HTL) Deposition: Dissolve the carbazole-based HTM and any additives (e.g., Li-TFSI, tBP) in a suitable solvent like chlorobenzene. Spin-coat the HTM solution onto the perovskite layer.
-
Metal Electrode Deposition: Thermally evaporate a gold or silver back contact through a shadow mask to define the active area of the solar cell.
-
Characterization: Measure the current density-voltage (J-V) characteristics of the fabricated device under simulated AM 1.5G illumination.
Visualizations
Experimental Workflow for PSC Fabrication
Caption: A simplified workflow for the fabrication of n-i-p perovskite solar cells.
Degradation Pathway of PSCs and the Protective Role of Hydrophobic Carbazole HTMs
Caption: Role of hydrophobic carbazole HTMs in mitigating moisture-induced degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Degradation of Carbazole-Based Hole Transport Materials in OLEDs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to the degradation of carbazole-based hole transport materials (HTMs) in Organic Light-Emitting Diodes (OLEDs).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation mechanisms of carbazole-based HTMs in OLEDs?
A1: Carbazole-based HTMs can degrade through several mechanisms, primarily initiated by a combination of electrical, thermal, and environmental stress. The main pathways include:
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Electrochemical Degradation: During device operation, the formation of unstable carbazole radical cations can lead to irreversible chemical reactions, such as dimerization, where two radicals combine. This is a common issue as carbazole radical cations are known to dimerize to form 3,3'-biscarbazole.[1]
-
Exciton-Induced Degradation: The energy released from the recombination of excitons (electron-hole pairs) can be high enough to cause the cleavage of chemical bonds within the HTM molecules. A well-documented example is the homolytic cleavage of the C-N bond in 4,4'-bis(N-carbazolyl)biphenyl (CBP).
-
Thermal Degradation: High operating temperatures can accelerate chemical decomposition and morphological changes in the HTM layer. While many carbazole derivatives exhibit good thermal stability, prolonged exposure to heat can still lead to degradation.[2][3]
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Photo-oxidation: Exposure to ambient oxygen and moisture, especially in the presence of UV light, can lead to the oxidation of the carbazole moiety, creating non-emissive species and "dark spots" that reduce the device's lifetime.
Q2: What are the observable signs of HTM degradation in an OLED?
A2: Degradation of the carbazole-based HTM can manifest in several ways during OLED operation:
-
Decrease in Luminance: A gradual or rapid drop in the brightness of the device is a common indicator of degradation. This is often due to the formation of non-radiative recombination centers or charge traps.[1]
-
Increased Operating Voltage: As the HTM degrades, its charge transport properties can be compromised, leading to a higher voltage being required to achieve the same current density.
-
Change in Electroluminescence (EL) Spectrum: The appearance of new emission bands or a shift in the emission peak can occur.[1] This is often attributed to the formation of molecular aggregates, electroplexes (at interfaces), or electromers which act as new emissive sites.[1][4]
-
Formation of Dark Spots: These are non-emissive areas that appear and grow during device operation, often caused by localized degradation due to factors like moisture or oxygen ingress, or material crystallization.
Q3: How do excitons and polarons contribute to the degradation of carbazole-based HTMs?
A3: Excitons and polarons (charged molecules) are key drivers of intrinsic degradation in OLEDs:
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Excitons: The energy released during the radiative or non-radiative decay of excitons can be transferred to the HTM molecules. If this energy exceeds the bond dissociation energy of certain bonds in the HTM (like the C-N bond), it can lead to bond cleavage and the formation of reactive radical species.[5]
-
Polarons: HTM molecules exist as polarons (radical cations) when they are transporting holes. These charged species can be chemically reactive and participate in degradation reactions, such as dimerization or reactions with other molecules in the device. The interaction between excitons and polarons can also accelerate degradation processes.[6]
Q4: Can the choice of adjacent layers influence the stability of the carbazole-based HTM?
A4: Yes, the materials used in layers adjacent to the HTM can significantly impact its stability. For instance, interactions at the interface between the HTM and the electron transport layer (ETL) can lead to the formation of electroplexes, which are exciplexes formed under an electric field. These can introduce new, often undesirable, emission pathways and can be a source of degradation.[1] The chemical compatibility and energy level alignment between the HTM and adjacent layers are crucial for long-term device stability.
Troubleshooting Guides
Issue 1: Rapid Decrease in Device Luminance
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Material Impurity | Verify the purity of the carbazole-based HTM and other organic materials using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). | Purify materials using methods such as sublimation or recrystallization to remove impurities that can act as charge traps or quenching centers. |
| Poor Film Morphology | Analyze the surface morphology of the HTM layer using Atomic Force Microscopy (AFM). Look for signs of crystallization or aggregation. | Optimize the deposition parameters (e.g., substrate temperature, deposition rate) to achieve a smooth, amorphous film. Consider using host-guest systems to improve morphological stability. |
| Inefficient Charge Balance | Use impedance spectroscopy to analyze charge injection and transport properties. An imbalance can lead to charge accumulation and localized heating. | Adjust the thickness of the charge transport layers or introduce interlayers to improve charge balance within the emissive zone. |
| Environmental Contamination | Check for the presence of dark spots, which often indicate oxygen or moisture ingress. | Ensure all fabrication and testing are performed in a controlled inert atmosphere (e.g., a glovebox). Improve the device encapsulation to prevent exposure to ambient conditions. |
Issue 2: Unwanted Changes in the Electroluminescence (EL) Spectrum
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Formation of Aggregates/Electromers | Compare the photoluminescence (PL) and EL spectra of fresh and aged devices. New, lower-energy emission peaks may indicate the formation of aggregates. | Modify the molecular structure of the HTM to include bulky side groups that can suppress intermolecular interactions and aggregation. |
| Electroplex Formation at Interface | Fabricate devices with different electron transport layer (ETL) materials and observe the effect on the EL spectrum. | Select an ETL material with appropriate energy levels to minimize charge accumulation and exciton formation at the HTM/ETL interface. |
| Chemical Degradation Products | Analyze the organic layers of degraded devices using HPLC coupled with Mass Spectrometry (HPLC-MS) to identify degradation products. | If specific degradation products are identified, consider modifying the HTM structure to strengthen the bonds that are breaking or to block the reactive sites. |
Quantitative Data Summary
Table 1: Performance and Lifetime of OLEDs with Carbazole-Based Materials
| HTM/Host Material | Emitter | Max. EQE (%) | Luminance (cd/m²) | Lifetime (LT₅₀, hours) | Reference |
| CBP | Ir(ppy)₃ | ~8.0 | 1000 | >10,000 | General Literature |
| mCBP-CN | BDpyInCz (blue TADF) | 13.6 | - | 6 (LT₈₀) | [7] |
| SF3K | BCz-TRZ (sky-blue TADF) | 10.4 | - | 37 | [7] |
| CBCZ | - | - | 8,600 (at 12V) | - | [2] |
| Polymer P1:LRC-13 | - | 5.3 | 24,700 | - | [8] |
Note: Lifetime and efficiency data are highly dependent on the full device architecture, emitter, and testing conditions. This table provides illustrative examples.
Experimental Protocols
1. Impedance Spectroscopy (IS) for Charge Transport Analysis
-
Objective: To characterize the charge carrier injection and transport properties of the OLED and identify changes upon degradation.
-
Methodology:
-
Place the OLED device in a shielded probe station under an inert atmosphere.
-
Connect the device to an impedance analyzer.
-
Apply a small AC voltage (e.g., 50-100 mV) superimposed on a DC bias voltage.
-
Sweep the frequency of the AC signal over a wide range (e.g., 1 Hz to 10 MHz).
-
Repeat the frequency sweep at different DC bias voltages, from zero bias up to the operating voltage of the device.
-
Plot the real and imaginary parts of the impedance (Nyquist plot) and the capacitance-frequency and conductance-frequency characteristics.
-
Analyze the spectra by fitting the data to an equivalent circuit model to extract parameters such as layer resistance and capacitance, which relate to charge mobility and density.
-
2. Photoluminescence (PL) and Electroluminescence (EL) Spectroscopy
-
Objective: To identify changes in the emissive properties of the organic layers due to degradation.
-
Methodology:
-
PL Measurement:
-
Excite the HTM film or the full device with a monochromatic light source (e.g., a UV laser or a xenon lamp with a monochromator) at an energy above the absorption edge of the material.
-
Collect the emitted light using a spectrometer equipped with a CCD detector.
-
Compare the PL spectra of pristine and degraded samples to identify any new emission features or shifts in the peak wavelength.
-
-
EL Measurement:
-
Place the OLED in a dark box and connect it to a source-measure unit.
-
Apply a forward bias to the device to induce light emission.
-
Collect the emitted light with a spectrometer.
-
Record the EL spectra at different operating currents/voltages and as a function of operation time to monitor spectral changes.
-
-
3. Atomic Force Microscopy (AFM) for Morphological Analysis
-
Objective: To visualize changes in the surface morphology of the HTM layer upon degradation.
-
Methodology:
-
Carefully de-encapsulate the degraded OLED device in an inert atmosphere to expose the organic layers.
-
If necessary, selectively remove overlying layers using a gentle solvent wash or a controlled etching process to expose the HTM layer.
-
Mount the sample on the AFM stage.
-
Use a high-resolution AFM tip to scan the surface of the HTM in tapping mode to minimize sample damage.
-
Acquire topography and phase images of a representative area.
-
Compare the images of degraded areas with those of pristine films to identify features such as crystallites, pinholes, or aggregates.
-
4. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Degradation Product Identification
-
Objective: To separate and identify the chemical products formed during the degradation of the carbazole-based HTM.
-
Methodology:
-
Sample Preparation: In an inert atmosphere, de-encapsulate the degraded device and dissolve the organic layers in a suitable high-purity solvent (e.g., tetrahydrofuran or dichloromethane).
-
HPLC Separation:
-
Inject the dissolved sample into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column).
-
Use a gradient elution method with a mixture of solvents (e.g., acetonitrile and water) to separate the components based on their polarity.
-
-
MS Analysis:
-
Interface the HPLC eluent with a mass spectrometer (e.g., using an electrospray ionization - ESI - source).
-
Acquire mass spectra for the peaks eluting from the HPLC.
-
Perform tandem MS (MS/MS) on the parent ions of suspected degradation products to obtain fragmentation patterns, which aids in structural elucidation.
-
-
Visualizations
Caption: Intrinsic and extrinsic degradation pathways of carbazole-based HTMs in OLEDs.
References
- 1. OLED | Fields | Analysis and Evaluation | Toray Research Center [toray-research.co.jp]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. sketchviz.com [sketchviz.com]
- 4. [PDF] Impedance spectroscopy of OLEDs as a tool for estimating mobility and the concentration of charge carriers in transport layers | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
Optimizing the thickness of 9-(6-bromohexyl)-9H-carbazole derived HTL in perovskite cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 9-(6-bromohexyl)-9H-carbazole as a hole transport layer (HTL) in perovskite solar cells.
Frequently Asked Questions (FAQs)
Q1: What is the optimal thickness for a 9-(6-bromohexyl)-9H-carbazole HTL?
A1: The optimal thickness for a 9-(6-bromohexyl)-9H-carbazole HTL is a critical parameter that influences several key performance metrics of a perovskite solar cell. While the exact optimal thickness can vary depending on the specific perovskite composition, device architecture, and deposition method, a general trend is observed. Thinner layers can lead to incomplete coverage and increased recombination, while overly thick layers can increase series resistance and hinder charge extraction.[1] Based on studies of similar carbazole-based HTLs, the optimal thickness is typically in the range of 20-50 nm.
Q2: How does the hexyl chain in 9-(6-bromohexyl)-9H-carbazole affect the HTL properties?
A2: The hexyl side chain on the carbazole molecule can influence the material's properties and its performance as an HTL. The alkyl chain can enhance the solubility of the material in common organic solvents, facilitating solution processing.[2] Furthermore, the presence of alkyl chains can increase the hydrophobicity of the HTL surface, which may improve the stability of the underlying perovskite layer by repelling moisture.[3][4] From an electronic perspective, the alkyl chain can also play a role in reducing charge recombination at the HTL/perovskite interface.[5]
Q3: What are the expected HOMO/LUMO energy levels for 9-(6-bromohexyl)-9H-carbazole?
Q4: Can 9-(6-bromohexyl)-9H-carbazole be used as a dopant-free HTL?
A4: Many carbazole-based HTLs have shown promising performance without the need for dopants like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP).[2] The inherent hole mobility of the carbazole moiety can be sufficient for efficient charge transport.[6] Eliminating dopants is advantageous as they can contribute to device instability over time. However, the need for dopants will ultimately depend on the specific device architecture and desired performance characteristics.
Troubleshooting Guide
This guide addresses common issues encountered during the deposition and use of 9-(6-bromohexyl)-9H-carbazole HTL in perovskite solar cells.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Power Conversion Efficiency (PCE) | - Non-optimal HTL thickness- Poor film quality (pinholes, aggregation)- Energy level misalignment with the perovskite layer- High series resistance | - Systematically vary the HTL thickness (e.g., 10 nm to 60 nm) to find the optimum.- Optimize the spin coating parameters (concentration, spin speed, and duration) to improve film uniformity.- Ensure proper energy level alignment by consulting literature on similar carbazole derivatives.- If the HTL is too thick, reduce the thickness to decrease series resistance. |
| Low Fill Factor (FF) | - High series resistance from a thick HTL- Poor contact between the HTL and the perovskite or the top electrode- Charge recombination at the HTL/perovskite interface | - Reduce the HTL thickness.- Ensure a clean and uniform perovskite surface before HTL deposition.- Consider annealing the HTL film to improve interfacial contact.- The hexyl chain may help in passivating defects, but further interfacial engineering could be beneficial.[3] |
| Low Open-Circuit Voltage (Voc) | - High charge recombination rates at the HTL/perovskite interface- Poor surface coverage of the perovskite by the HTL, leading to shunting pathways- Unfavorable energy level alignment | - Ensure a uniform and pinhole-free HTL film by optimizing deposition parameters.- A slightly thicker HTL might be necessary to ensure complete coverage, but this needs to be balanced with FF and Jsc.[1]- Verify the energy level alignment with the perovskite being used. |
| Low Short-Circuit Current (Jsc) | - Incomplete hole extraction from the perovskite- Optical absorption by a thick HTL- Poor morphology of the perovskite layer grown on the substrate | - Optimize the HTL thickness to ensure efficient hole transport without excessive parasitic absorption.- Ensure the HTL solution does not damage the underlying perovskite layer during deposition.- Characterize the perovskite film morphology after deposition to rule out substrate-related issues. |
| Poor Film Uniformity | - Inappropriate solvent or solution concentration- Non-optimal spin coating parameters- Poor wettability of the perovskite surface | - Screen different solvents (e.g., chlorobenzene, toluene) and concentrations for the HTL solution.- Adjust spin speed and acceleration during the spin coating process.- The hexyl group should improve wettability, but if issues persist, surface treatment of the perovskite layer might be necessary. |
Data Presentation
Table 1: Expected Impact of 9-(6-bromohexyl)-9H-carbazole HTL Thickness on Perovskite Solar Cell Performance Parameters.
| HTL Thickness | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |
| Too Thin (< 20 nm) | Low | Low | Low | Low |
| Optimal (20-50 nm) | High | High | High | High |
| Too Thick (> 60 nm) | Low | Slightly Decreased | Decreased | Low |
Note: The optimal thickness range is an estimate based on trends observed for similar carbazole-based HTLs. Experimental optimization is crucial.
Experimental Protocols
Protocol: Deposition of 9-(6-bromohexyl)-9H-carbazole HTL by Spin Coating
-
Solution Preparation:
-
Dissolve 9-(6-bromohexyl)-9H-carbazole in a suitable solvent (e.g., chlorobenzene or toluene) to achieve the desired concentration. A starting concentration of 5-10 mg/mL is recommended.
-
Stir the solution at room temperature until the material is fully dissolved. Gentle heating (e.g., 40-50 °C) may be used to aid dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter before use to remove any particulate matter.
-
-
Substrate Preparation:
-
Ensure the perovskite-coated substrate is ready for HTL deposition. The substrate should be clean and free of any residual anti-solvent.
-
-
Spin Coating:
-
Transfer the perovskite substrate to a spin coater located in a nitrogen-filled glovebox.
-
Dispense a sufficient amount of the 9-(6-bromohexyl)-9H-carbazole solution to cover the entire perovskite surface.
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Spin coat the solution using a two-step program. A typical program would be:
-
Step 1: 1000 rpm for 10 seconds (for spreading the solution).
-
Step 2: 4000 rpm for 30 seconds (to achieve the desired thickness).
-
-
Note: Spin speed and time should be varied to optimize the film thickness.
-
-
Annealing:
-
After spin coating, anneal the substrate on a hotplate. A typical annealing temperature is 100 °C for 10 minutes. This step helps to remove residual solvent and improve the film quality.
-
-
Top Electrode Deposition:
-
After annealing and cooling to room temperature, the top metal electrode (e.g., gold or silver) can be deposited by thermal evaporation to complete the device fabrication.
-
Mandatory Visualizations
References
- 1. Thickness of the hole transport layer in perovskite solar cells: performance versus reproducibility - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Solubility of Carbazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of carbazole derivatives for solution processing.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the solubility of carbazole derivatives?
A1: The solubility of carbazole derivatives is primarily governed by the interplay of several factors:
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Solvent Polarity: The principle of "like dissolves like" is crucial. Non-polar carbazole cores are inherently more soluble in non-polar organic solvents like toluene, benzene, or chloroform.[1][2] Their solubility in polar solvents like ethanol is generally low.[2] However, derivatives can be soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[1][2]
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Temperature: For most organic compounds, solubility tends to increase with a rise in temperature.[1][3] This allows for the preparation of supersaturated solutions, although care must be taken to avoid precipitation upon cooling.
-
Molecular Structure (Substituents): The type and position of functional groups (substituents) on the carbazole core significantly alter its physicochemical properties.[4]
-
Alkyl Groups: Adding alkyl chains generally increases solubility in organic solvents.[4]
-
Polar Groups: Introducing polar functional groups can enhance solubility in more polar solvents.
-
Electron-withdrawing/donating groups: These groups can influence intermolecular interactions and, consequently, solubility.[4]
-
-
pH (for ionizable derivatives): If the carbazole derivative contains acidic or basic functional groups, its solubility can be highly dependent on the pH of the solution.[3] Adjusting the pH to ionize the group can dramatically increase aqueous solubility.
Q2: Which solvents are commonly used to dissolve carbazole and its derivatives?
A2: The choice of solvent is critical and depends on the specific derivative's structure.
-
Good solubility is often observed in:
-
Poor solubility is generally found in:
Q3: How can I chemically modify a carbazole derivative to improve its solubility?
A3: Chemical modification is a powerful strategy to intrinsically enhance the solubility of a carbazole core. This involves altering the molecular structure to improve its interaction with the desired solvent.
-
Introduce Flexible Alkyl Chains: Attaching long or branched alkyl groups to the carbazole nitrogen (N-position) or other positions is a common and effective method to disrupt crystal packing and increase solubility in organic solvents.[4]
-
Incorporate Solubilizing Groups: For aqueous or polar solvent solubility, functional groups like polyethylene glycol (PEG) chains, sulfonate groups, or carboxylic acids can be introduced.
-
Create Prodrugs: In drug development, a poorly soluble carbazole-based drug can be temporarily modified into a more soluble prodrug form, which metabolizes back to the active drug in the body.
-
Side Chain Engineering: Functionalizing the terminal ends of side chains with bulky groups like pyrene or other carbazole units can modify the aggregation properties of polymers and influence their processability from solution.[6]
Q4: What formulation strategies can enhance the bioavailability of poorly soluble carbazole-based drug candidates?
A4: For drug development, formulation strategies are essential to improve the dissolution and absorption of poorly soluble compounds.[7] Key approaches include:
-
Particle Size Reduction: Decreasing the particle size through micronization or nanonization increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[8][9]
-
Solid Dispersions: The drug can be dispersed in a carrier matrix, often a polymer, to create an amorphous solid dispersion.[7][10] This amorphous form has higher energy and greater solubility than the stable crystalline form.
-
Lipid-Based Formulations: For lipophilic carbazole derivatives, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be used.[9][10] These formulations form fine emulsions in the gastrointestinal tract, facilitating drug solubilization and absorption.
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the poorly soluble drug molecule within a more soluble host structure, thereby increasing its apparent solubility in water.[8][11]
Troubleshooting Guides
Q1: My carbazole derivative precipitated unexpectedly from the solution. What should I do?
A1: Premature precipitation is a common issue that can often be resolved by systematically evaluating the experimental conditions.[3][12]
-
Immediate Action:
-
Gentle Heating: Carefully warm the solution while stirring. Many carbazole derivatives show increased solubility at higher temperatures.[1][3]
-
Add More Solvent: If the concentration is too high, diluting the solution by adding more of the same solvent can redissolve the precipitate.
-
Introduce a Co-solvent: Add a small amount of a stronger solvent in which your compound is highly soluble (e.g., a few drops of DMSO or THF) to improve the overall solvating power of the medium.
-
-
Systematic Troubleshooting: If the immediate actions fail, follow this workflow to identify and solve the root cause.
Caption: Troubleshooting workflow for unexpected precipitation.
Q2: I am trying to dissolve carbazole in ethanol for a reaction, but it's not dissolving well. Why is this happening and what can I do?
A2: Unsubstituted carbazole is a highly non-polar molecule due to its aromatic ring system.[2] Ethanol, while being an organic solvent, is highly polar. This significant polarity mismatch results in poor solubility.[2]
-
Recommended Solvents: For better solubility, switch to a non-polar or a polar aprotic solvent. Good alternatives include:
-
If you must use ethanol:
-
Heating: Gently heating the mixture can increase the solubility, but the carbazole may precipitate again upon cooling.
-
Co-solvent: Try creating a solvent mixture. Dissolve the carbazole in a minimal amount of a strong solvent like DMSO first, and then slowly add this solution to the ethanol.
-
Quantitative Data
The following tables summarize available solubility data for representative carbazole derivatives. Note that solubility is highly dependent on the specific derivative, temperature, and solvent.
Table 1: Quantitative Solubility of 9-Ethyl-9H-carbazole-2-carbaldehyde at 25 °C [5]
| Solvent Class | Solvent | Solubility ( g/100 mL) |
| Aromatic Hydrocarbons | Toluene | ~ 15.2 |
| Benzene | ~ 14.5 | |
| Halogenated Solvents | Dichloromethane | ~ 25.8 |
| Chloroform | ~ 28.1 | |
| Ketones | Acetone | ~ 10.5 |
| Methyl Ethyl Ketone | ~ 9.8 | |
| Ethers | Tetrahydrofuran (THF) | ~ 18.3 |
| Diethyl Ether | ~ 5.2 | |
| Esters | Ethyl Acetate | ~ 8.7 |
| Alcohols | Methanol | ~ 1.5 |
| Ethanol | ~ 2.1 | |
| Isopropanol | ~ 1.8 | |
| Aprotic Polar Solvents | Dimethylformamide (DMF) | ~ 35.4 |
| Dimethyl Sulfoxide (DMSO) | ~ 30.1 | |
| Non-polar Solvents | Hexane | < 0.1 |
Table 2: Qualitative Solubility of 9H-Carbazole
| Solvent | Solubility Description |
| Water | Insoluble[1][13] |
| Ethanol, Ether, Acetone | Slightly soluble[13] |
| Benzene | Slightly soluble (more soluble at high temp)[1][13] |
| Chloroform, Pyridine | Soluble[2][13] |
| DMSO, DMF | Soluble[1][2] |
Experimental Protocols
Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
This protocol describes the "gold standard" shake-flask method for determining the thermodynamic equilibrium solubility of a carbazole derivative in a specific solvent.[14][15]
Objective: To determine the saturation concentration of a carbazole derivative in a given solvent at a constant temperature.
Materials:
-
Carbazole derivative (solid, high purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC or UV-Vis Spectrophotometer)
Caption: Experimental workflow for the shake-flask solubility method.
Procedure:
-
Preparation of Saturated Solution:
-
Equilibration:
-
Sample Collection and Dilution:
-
After the equilibration period, let the vials stand to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to remove any solid particulates.[5]
-
Accurately transfer a known volume of the filtered supernatant to a volumetric flask and dilute with the same solvent to a concentration that falls within the linear range of your analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of the carbazole derivative with known concentrations.
-
Analyze the standard solutions and the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).[5]
-
Construct a calibration curve by plotting the instrument response (e.g., peak area or absorbance) against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated supernatant by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Solubility is typically expressed in units such as mg/mL, g/100 mL, or mol/L.
-
Logical Workflow for Solubility Enhancement
When faced with a poorly soluble carbazole derivative, a systematic approach can help identify the most effective enhancement strategy. The choice depends on the experimental context, such as organic synthesis, material fabrication, or drug formulation.
Caption: Logic diagram for selecting a solubility enhancement strategy.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. oled-intermediates.com [oled-intermediates.com]
- 5. benchchem.com [benchchem.com]
- 6. Functionalization of side chain terminals with fused aromatic rings in carbazole–diketopyrrolopyrrole based conjugated polymers for improved charge transport properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Carbazole | 86-74-8 [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
Technical Support Center: Minimizing Trap States at the Perovskite/HTM Interface with Carbazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing trap states at the perovskite/hole transport material (HTM) interface using carbazole derivatives in perovskite solar cells (PSCs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the fabrication and characterization of perovskite solar cells utilizing carbazole-based HTMs.
| Issue | Possible Causes | Recommended Solutions |
| Low Fill Factor (FF) | - High series resistance from the carbazole HTM layer or contacts.[1] - Low shunt resistance due to pinholes or defects in the perovskite or HTM layer.[1] - High density of trap states at the perovskite/HTM interface leading to recombination.[2][3] - Poor film quality or coverage of the carbazole HTM.[4] - Mismatched energy levels between the perovskite and the carbazole HTM.[5] | - Optimize the thickness and conductivity of the HTM layer.[5] - Ensure proper annealing of the perovskite and HTM layers to improve film quality and reduce pinholes. - Employ carbazole derivatives known for effective trap passivation. - Optimize the spin-coating parameters for the HTM solution to ensure uniform coverage. - Select a carbazole derivative with a HOMO level that is well-aligned with the perovskite's valence band.[6] |
| Low Short-Circuit Current Density (Jsc) | - Incomplete light absorption by the perovskite layer.[7] - Poor hole extraction efficiency from the perovskite to the carbazole HTM. - High charge recombination rates at the perovskite/HTM interface or within the bulk.[8] - Poor morphology of the perovskite or HTM layer affecting charge transport. | - Optimize the perovskite layer thickness for maximum light absorption.[7] - Select a carbazole HTM with high hole mobility. - Utilize carbazole derivatives with functional groups that can passivate defects and reduce recombination.[9] - Improve the film quality through solvent engineering or additives in the precursor solutions. |
| Low Open-Circuit Voltage (Voc) | - High density of trap states leading to non-radiative recombination.[10] - Poor energy level alignment at the perovskite/HTM interface.[5] - High leakage current due to shunt pathways. | - Employ surface passivation techniques using carbazole derivatives that can reduce trap density.[9] - Choose a carbazole HTM with a deeper HOMO level to maximize the potential difference.[11] - Improve the morphology of the perovskite and HTM layers to prevent direct contact between the perovskite and the electrode. |
| Device Instability | - Degradation of the perovskite layer due to moisture or oxygen ingress.[4] - Degradation of the carbazole HTM under operational stress. - Ion migration at the perovskite/HTM interface. | - Use hydrophobic carbazole derivatives to act as a barrier against moisture.[9] - Select carbazole derivatives with high thermal and chemical stability.[12] - Incorporate carbazole derivatives that can suppress ion migration through strong interactions with the perovskite surface. |
| S-shaped J-V Curve | - Poor contact between the perovskite and the HTM layer.[8] - Energy barrier for hole extraction at the perovskite/HTM interface. | - Optimize the deposition of the HTM to ensure intimate contact with the perovskite layer. - Select a carbazole HTM with an appropriate HOMO level to facilitate efficient hole injection. |
Frequently Asked Questions (FAQs)
Q1: Why are carbazole derivatives considered promising alternatives to the standard HTM, spiro-OMeTAD?
A1: Carbazole derivatives offer several advantages over spiro-OMeTAD, including:
-
Cost-effectiveness: The synthesis of many carbazole-based HTMs is simpler and less expensive than the multi-step synthesis of spiro-OMeTAD.[12][13]
-
Tunable Properties: The carbazole core can be easily functionalized, allowing for the fine-tuning of its electronic and physical properties, such as energy levels and hole mobility, to better match the perovskite absorber.
-
Improved Stability: Many carbazole derivatives exhibit excellent thermal and chemical stability, which can contribute to the overall longevity of the perovskite solar cell.[12]
-
Effective Trap Passivation: Certain functional groups on carbazole derivatives can interact with the perovskite surface, passivating defect sites and reducing non-radiative recombination.[9]
Q2: How do carbazole derivatives minimize trap states at the perovskite/HTM interface?
A2: Carbazole derivatives can minimize trap states through several mechanisms:
-
Coordination Bonding: Functional groups on the carbazole molecule, such as Lewis bases (e.g., nitrogen or sulfur atoms), can coordinate with uncoordinated lead ions (Pb²⁺) on the perovskite surface, which are common trap states.[14]
-
Defect Passivation: The molecules can fill vacancies and passivate surface defects, reducing the density of charge trapping sites.[9]
-
Improved Morphology: Some carbazole derivatives can promote the growth of higher quality perovskite films with larger grains and fewer grain boundaries, which are known to be sources of trap states.
-
Hydrophobic Shielding: Hydrophobic carbazole derivatives can form a protective layer that repels moisture, preventing the formation of trap states induced by water molecules.[9]
Q3: What are the key molecular design strategies for effective carbazole-based HTMs?
A3: Effective molecular design of carbazole HTMs focuses on:
-
Energy Level Alignment: Tuning the Highest Occupied Molecular Orbital (HOMO) energy level to be slightly higher than the valence band maximum of the perovskite for efficient hole extraction.[6]
-
High Hole Mobility: Incorporating planar, conjugated structures to facilitate efficient charge transport.
-
Good Solubility and Film Formation: Attaching appropriate side chains to ensure good solubility in common organic solvents and promote the formation of uniform, pinhole-free films.
-
Passivating Functional Groups: Including functional groups that can interact with and passivate perovskite surface defects.
Q4: What characterization techniques are used to evaluate the effectiveness of carbazole derivatives in reducing trap states?
A4: Several techniques are employed to assess trap state density and interfacial properties:
-
Space-Charge-Limited Current (SCLC) Measurement: This technique is used to quantify the trap density of states within the perovskite film by analyzing the current-voltage characteristics of a single-carrier device.[15]
-
Transient Photoluminescence (TRPL) Spectroscopy: TRPL measures the decay of photoluminescence over time, providing insights into charge carrier recombination dynamics. A longer decay lifetime often indicates reduced non-radiative recombination due to fewer trap states.
-
Photothermal Deflection Spectroscopy (PDS) and Fourier-Transform Photocurrent Spectroscopy (FTPS): These highly sensitive techniques can probe sub-bandgap absorption features, which are related to the presence of trap states.
-
Kelvin Probe Force Microscopy (KPFM): KPFM can map the surface potential and work function of the perovskite and HTM layers, providing information about energy level alignment and charge transfer at the interface.
Q5: How does the choice of carbazole derivative impact the long-term stability of the perovskite solar cell?
A5: The molecular structure of the carbazole derivative significantly influences device stability. Derivatives with hydrophobic alkyl chains can enhance moisture resistance.[1] Furthermore, carbazole HTMs with high glass transition temperatures (Tg) and decomposition temperatures (Td) contribute to better thermal stability of the device. The ability of the carbazole derivative to passivate surface defects can also prevent degradation pathways that are initiated at these sites.[4]
Quantitative Data Summary
The following tables summarize the performance of perovskite solar cells fabricated with different carbazole-based HTMs.
Table 1: Performance of Perovskite Solar Cells with Various Carbazole-Based HTMs
| HTM | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Ref. |
| 2Cz-OMeDPA | - | - | - | 20.06 | [16][17] |
| 3Cz-OMeDPA-OH | - | - | - | 19.89 | [16][17] |
| SGT-405 | - | - | - | 14.79 | [18][19] |
| V950 | 1.07 | 22.5 | 74 | 17.8 | [20] |
| MeO-2PACz | - | - | - | 21.67 | [21][22] |
| Carbazole-hexylammonium iodide | - | - | - | 24.3 | [9] |
| spiro-OMeTAD (control) | - | - | - | 20.25 | [16][17] |
Table 2: Trap Density of States for Perovskite Films with and without Carbazole Derivative Passivation
| Passivation Layer | Trap Density (cm-3) | Technique | Ref. |
| Without Passivation | 1.16 x 1016 | SCLC | [23] |
| With Carbazole Derivative | 0.83 x 1016 | SCLC | [23] |
| FAI-induced secondary growth | 1.76 x 1015 | SCLC | [15] |
| Pristine MAPbI3 | 3.53 x 1015 | SCLC | [15] |
Experimental Protocols
Fabrication of Perovskite Solar Cells with a Carbazole-Based HTM (p-i-n architecture)
-
Substrate Cleaning: Sequentially clean FTO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen stream and treat them with UV-ozone for 15 minutes before use.
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of the carbazole-based self-assembled monolayer (SAM), such as MeO-2PACz, in a suitable solvent (e.g., 1 mg/ml in a DMF/ethanol mixture).[6]
-
Spin-coat the SAM solution onto the FTO substrate at 3000 rpm for 30 seconds.
-
Anneal the substrate at 100°C for 10 minutes.
-
-
Perovskite Layer Deposition:
-
Prepare the perovskite precursor solution (e.g., FAPbI₃-based) in a nitrogen-filled glovebox.
-
Spin-coat the perovskite solution onto the HTL-coated substrate. A two-step program is often used (e.g., 1000 rpm for 10 s, followed by 5000 rpm for 30 s).
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
Anneal the perovskite film at 100-150°C for 30-60 minutes.
-
-
Electron Transport Layer (ETL) Deposition:
-
Prepare a solution of PCBM (phenyl-C61-butyric acid methyl ester) or C60 in a suitable solvent.
-
Spin-coat the ETL solution onto the perovskite layer.
-
Deposit a thin layer of an electron-blocking layer like BCP (bathocuproine) via thermal evaporation.
-
-
Metal Electrode Deposition: Deposit the top metal electrode (e.g., 80-100 nm of Ag or Au) by thermal evaporation through a shadow mask to define the active area of the device.
Synthesis of a Carbazole-Based HTM: [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz)
A general synthesis approach involves the following steps:
-
N-Alkylation of Carbazole: React carbazole with a suitable alkylating agent containing a terminal leaving group and a protected phosphonic acid group.
-
Deprotection: Remove the protecting group from the phosphonic acid moiety to yield the final 2PACz product. A more detailed, specific synthesis protocol would require consulting the supplementary information of relevant research papers.
Characterization of Trap State Density
a) Space-Charge-Limited Current (SCLC) Measurement
-
Device Fabrication: Fabricate a hole-only device with the architecture: FTO/HTL/Perovskite/HTL/Au. The HTL should be a material that efficiently injects holes but blocks electrons.
-
Measurement:
-
Measure the dark current-voltage (J-V) characteristics of the device.
-
Plot the J-V curve on a log-log scale.
-
-
Analysis:
-
Identify the trap-filled limit voltage (VTFL), which is the voltage at which the current starts to rise sharply.
-
Calculate the trap density (nt) using the following equation: nt = (2 * ε * ε₀ * VTFL) / (q * L²) where:
-
ε is the dielectric constant of the perovskite.
-
ε₀ is the permittivity of free space.
-
q is the elementary charge.
-
L is the thickness of the perovskite layer.
-
-
b) Time-Resolved Photoluminescence (TRPL) Spectroscopy
-
Sample Preparation: Prepare a perovskite film on a glass substrate, with and without the carbazole derivative passivation layer.
-
Measurement:
-
Excite the sample with a pulsed laser at a wavelength above the perovskite bandgap.
-
Measure the photoluminescence decay as a function of time using a time-correlated single-photon counting (TCSPC) system.
-
-
Analysis:
-
Fit the decay curve with a bi-exponential or tri-exponential function to extract the carrier lifetimes.
-
Longer lifetimes for the passivated sample compared to the pristine sample indicate a reduction in non-radiative recombination pathways, suggesting a lower trap state density.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A facile method to evaluate the influence of trap densities on perovskite solar cell performance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. ossila.com [ossila.com]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Carbazole‐Containing Polymer‐Assisted Trap Passivation and Hole‐Injection Promotion for Efficient and Stable CsCu2I3‐Based Yellow LEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A simple all-inorganic hole-only structure for trap density measurement in perovskite solar cells [arxiv.org]
- 16. Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Molecular tailoring of 2PACz SAMs via substituent design enables efficient inverted p–i–n perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 22. Molecular tailoring of 2PACz SAMs via substituent design enables efficient inverted p–i–n perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Synthetic Challenges in the Scale-Up of 9-(6-bromohexyl)-9H-carbazole Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming synthetic challenges during the scale-up production of 9-(6-bromohexyl)-9H-carbazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 9-(6-bromohexyl)-9H-carbazole?
The most prevalent method for synthesizing 9-(6-bromohexyl)-9H-carbazole is the N-alkylation of carbazole with 1,6-dibromohexane. This reaction is typically carried out in the presence of a base in a suitable solvent.
Q2: What are the critical parameters to control during the N-alkylation of carbazole with 1,6-dibromohexane?
Several parameters are crucial for a successful synthesis:
-
Purity of Reactants: Ensure carbazole and 1,6-dibromohexane are of high purity to avoid side reactions.
-
Choice of Base: The base plays a critical role in deprotonating the carbazole nitrogen. Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium carbonate (K₂CO₃). The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Common choices include dimethylformamide (DMF), acetone, and toluene.
-
Reaction Temperature: The optimal temperature depends on the specific base and solvent system used. It often requires heating to achieve a reasonable reaction rate.
-
Stoichiometry of Reactants: The molar ratio of carbazole to 1,6-dibromohexane is a critical factor in controlling the formation of the desired mono-alkylated product versus the bis-alkylated byproduct.
Q3: What is a major byproduct in this synthesis and how can its formation be minimized?
The primary byproduct is 1,6-di(9H-carbazol-9-yl)hexane, formed by the reaction of two carbazole molecules with one molecule of 1,6-dibromohexane. To minimize its formation, a molar excess of 1,6-dibromohexane is typically used.
Q4: What is the role of a phase-transfer catalyst (PTC) in this reaction?
A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, can be highly beneficial, especially in biphasic reaction systems (e.g., solid-liquid or liquid-liquid). The PTC facilitates the transfer of the carbazole anion from the solid or aqueous phase to the organic phase where the reaction with 1,6-dibromohexane occurs, thereby increasing the reaction rate and often improving the selectivity for the mono-alkylated product.[1]
Troubleshooting Guide
Problem 1: Low yield of 9-(6-bromohexyl)-9H-carbazole.
-
Question: My reaction is resulting in a low yield of the desired product. What are the potential causes and solutions?
-
Answer:
-
Incomplete Deprotonation: The base may not be strong enough or may have poor solubility in the reaction medium.
-
Solution: Switch to a stronger or more soluble base. For instance, cesium carbonate (Cs₂CO₃) can be more effective than potassium carbonate (K₂CO₃) due to its higher solubility. Using finely powdered bases can also improve reaction rates.
-
-
Low Reaction Temperature: The reaction may be too slow at the current temperature.
-
Poor Solubility of Reactants: If the reactants are not well-dissolved, the reaction will be slow.
-
Solution: Choose a solvent that provides good solubility for both carbazole and the base. Aprotic polar solvents like DMF or DMSO are often effective.
-
-
Insufficient Reaction Time: The reaction may not have reached completion.
-
Solution: Extend the reaction time and monitor its progress until no further consumption of the starting material is observed.
-
-
Problem 2: High percentage of the bis-carbazole byproduct.
-
Question: I am observing a significant amount of the 1,6-di(9H-carbazol-9-yl)hexane byproduct. How can I improve the selectivity for the mono-alkylated product?
-
Answer:
-
Incorrect Stoichiometry: The ratio of carbazole to 1,6-dibromohexane is likely too high.
-
Solution: Use a significant molar excess of 1,6-dibromohexane. This statistically favors the mono-alkylation. The unreacted 1,6-dibromohexane can be recovered and recycled in a scaled-up process.
-
-
Reaction Conditions Favoring Bis-alkylation: High temperatures and prolonged reaction times can sometimes promote the formation of the bis-alkylated product.
-
Solution: Optimize the reaction temperature and time. It may be beneficial to stop the reaction before it reaches 100% conversion of carbazole to minimize the formation of the byproduct.
-
-
Inefficient Mixing in Scale-up: Poor mixing can lead to localized high concentrations of the carbazole anion, promoting bis-alkylation.
-
Solution: Ensure efficient and uniform stirring throughout the reaction vessel.
-
-
Problem 3: Difficulty in purifying the product.
-
Question: I am struggling to separate the desired 9-(6-bromohexyl)-9H-carbazole from unreacted carbazole and the bis-carbazole byproduct. What purification strategies are effective?
-
Answer:
-
Column Chromatography: Silica gel column chromatography is a common method for purification.
-
Eluent System: A gradient of hexane and ethyl acetate is typically effective. The less polar bis-carbazole byproduct will elute first, followed by the desired mono-alkylated product, and finally the more polar unreacted carbazole.
-
-
Recrystallization: This can be an effective technique, especially for larger scales.
-
Solvent Selection: Experiment with different solvent systems. A mixture of a good solvent (e.g., dichloromethane, acetone) and a poor solvent (e.g., hexane, ethanol) can be effective for selective crystallization of the desired product.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, preparative HPLC can be employed, although it is more suitable for smaller quantities.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Carbazole.
| Parameter | Condition A | Condition B | Condition C |
| Base | K₂CO₃ | NaOH | Cs₂CO₃ |
| Solvent | Acetone | DMF | Toluene |
| Temperature | Reflux | 80 °C | 110 °C |
| Catalyst | None | TBAB | 18-Crown-6 |
| Molar Ratio (Carbazole:Dibromohexane) | 1:3 | 1:5 | 1:4 |
| Typical Yield (Mono-product) | Moderate | High | High |
| Selectivity (Mono:Bis) | Moderate | Good | Very Good |
Note: This table provides a generalized comparison based on literature. Optimal conditions should be determined experimentally for each specific scale.
Experimental Protocols
General Protocol for the Synthesis of 9-(6-bromohexyl)-9H-carbazole:
-
To a stirred suspension of carbazole (1.0 eq) and a base (e.g., KOH, 2.0 eq) in a suitable solvent (e.g., DMF), add 1,6-dibromohexane (4.0 eq).
-
If using a phase-transfer catalyst (e.g., TBAB, 0.1 eq), add it to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
Visualizations
Caption: Synthetic pathway for 9-(6-bromohexyl)-9H-carbazole.
Caption: Troubleshooting workflow for synthesis optimization.
References
Validation & Comparative
Comparative Guide: 9-(6-bromohexyl)-9H-carbazole and Spiro-OMeTAD as Hole Transport Materials in Perovskite Solar Cells
Introduction
Perovskite solar cells (PSCs) have emerged as a leading next-generation photovoltaic technology, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based cells. A critical component of a high-performance PSC is the hole transport material (HTM), which is responsible for efficiently extracting positive charge carriers (holes) from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons.
For over a decade, 2,2′,7,7′-tetrakis[N,N-di-p-methoxyphenylamine]-9,9′-spirobifluorene, widely known as spiro-OMeTAD , has been the gold-standard HTM in champion PSC devices.[1][2] Its excellent film-forming properties, suitable energy levels, and high hole mobility (when doped) contribute to high device efficiencies.[1][3] However, the laborious multi-step synthesis and subsequent high cost of spiro-OMeTAD, coupled with its tendency to degrade under thermal and atmospheric stress, present significant barriers to commercialization.[1][4]
This has spurred intensive research into alternative HTMs, with carbazole-based derivatives showing considerable promise due to their excellent thermal stability, tunable electronic properties, and potential for low-cost synthesis.[5][6] This guide addresses the comparison between spiro-OMeTAD and 9-(6-bromohexyl)-9H-carbazole .
It is important to clarify that 9-(6-bromohexyl)-9H-carbazole is not typically employed as a primary HTM in its own right. Instead, its bromohexyl functional group makes it a versatile synthetic intermediate—a building block used to construct more complex and effective polymeric or small-molecule HTMs. Direct comparative performance data for 9-(6-bromohexyl)-9H-carbazole as a standalone HTM is therefore not available in the literature.
To provide a relevant comparison, this guide will use data for a simple, representative alkyl-carbazole based HTM, N,N-di-p-Methoxyphenylamine-(2-ethylhexyl)-9H-carbazole (CMO) , which has been studied as a dopant-free alternative to spiro-OMeTAD.[7][8] This allows for a meaningful analysis of a simple carbazole core structure against the established spiro-OMeTAD benchmark.
Performance Comparison
The primary metrics for evaluating solar cell performance are Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following table summarizes the performance of PSCs fabricated with the benchmark doped spiro-OMeTAD against those using the dopant-free carbazole derivative, CMO.
| Hole Transport Material (HTM) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Doping | Ref. |
| Spiro-OMeTAD (Doped) | 16.70 | 1.01 | 22.01 | 75.0 | Yes | [7] |
| CMO (Dopant-Free) | 15.92 | 0.99 | 21.65 | 74.0 | No | [7] |
As the data indicates, the simple, dopant-free carbazole-based HTM (CMO) delivers a PCE that is remarkably comparable to the heavily optimized, doped spiro-OMeTAD.[7] While the benchmark spiro-OMeTAD shows slightly superior performance across all key metrics, the ability of a simple, one-step synthesized carbazole molecule to perform at this level without the need for chemical dopants is highly significant. The elimination of dopants like LiTFSI and tBP, which are commonly used with spiro-OMeTAD, is a critical advantage as these additives are known to be hygroscopic and can accelerate device degradation.[9]
Carbazole-based HTMs often exhibit higher thermal stability and better hydrophobicity, which can translate to improved long-term operational stability of the PSC device.[9] For instance, in one study, PSCs based on a carbazole HTM retained 50% of their original PCE after 500 hours of continuous illumination, whereas spiro-OMeTAD devices retained only 20% after 150 hours under similar conditions.[9]
Logical & Structural Diagrams
The following diagrams illustrate the typical device architecture of a perovskite solar cell and the general workflow for its fabrication and characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Role of spiro-OMeTAD in performance deterioration of perovskite solar cells at high temperature and reuse of the perovskite films to avoid Pb-waste - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
The Impact of N-Alkyl Chain Length on Carbazole-Based OLED Performance: A Comparative Analysis
A comprehensive review of 9-alkyl-9H-carbazole derivatives reveals that the length of the N-alkyl chain is a critical determinant of the material's thermal, photophysical, and charge-transport properties, ultimately influencing the efficiency and stability of Organic Light-Emitting Diodes (OLEDs). While a systematic study with a homologous series under identical device architecture is not extensively documented in a single source, a comparative analysis of available data from various studies indicates clear trends and provides valuable insights for material design in advanced OLED applications.
Carbazole and its derivatives are cornerstone materials in OLED technology, prized for their excellent hole-transporting capabilities, high thermal stability, and wide energy gaps suitable for host materials in phosphorescent OLEDs (PhOLEDs). The substitution at the 9-position (the nitrogen atom) of the carbazole core, particularly with alkyl chains, is a common strategy to enhance solubility and improve film-forming properties. However, the length of this alkyl chain is not merely a passive solubilizing group; it actively modulates the optoelectronic characteristics of the molecule and the performance of the resulting OLED device.
Comparative Performance of 9-Alkyl-9H-Carbazole Derivatives
| Alkyl Chain | Derivative Type | HOMO (eV) | LUMO (eV) | Td (°C) [a] | Tg (°C) [b] | Source |
| Ethyl | 9-ethyl-9H-carbazole-3-carbaldehyde derivative | - | - | - | - | [1] |
| Ethyl | 9-ethyl-3,6-dimethylcarbazole | - | - | - | - | [2] |
| Butyl | 9-butyl-9H-carbazole | - | - | - | - | [3] |
| Hexyl | 3,6-diaryl-N-hexylcarbazole | -5.67 to -6.02 | - | - | - | [4] |
| Various | [5]cyclo-N-alkyl-2,7-carbazoles | - | - | - | - | [5] |
Table 1: Physicochemical Properties of 9-Alkyl-9H-Carbazole Derivatives. [a] Decomposition Temperature (5% weight loss). [b] Glass Transition Temperature. Data not always available in the cited sources.
| Alkyl Chain | Device Role | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Turn-on Voltage (V) | Source |
| Ethyl | Fluorescent Emitter | 1430 | ~0.8 | ~0.42 | 1.1 | 4.0 - 4.8 | [1] |
| Ethyl | Host Material | >9170 | 23.9 | 24.9 | 10.3 | ~3.0 | [6] |
| - | (NPB as HTL) | ~10,000 | 3.27 | - | - | ~3.6 | [1] |
Table 2: Electroluminescent Performance of OLEDs with 9-Ethyl-9H-Carbazole Derivatives. Performance metrics are highly dependent on the full molecular structure and the specific role of the carbazole derivative in the OLED device.
Experimental Protocols
A detailed understanding of the synthesis and fabrication processes is crucial for reproducing and advancing these findings.
Synthesis of 9-Alkyl-9H-Carbazoles (General Protocol)
This protocol describes a general method for the N-alkylation of carbazole.
Materials:
-
9H-Carbazole
-
Alkyl halide (e.g., bromoethane, iodobutane)
-
Base (e.g., potassium hydroxide, sodium hydride)
-
Solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))
-
Deionized water
-
Extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
Procedure:
-
In a round-bottom flask, dissolve 9H-carbazole in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base portion-wise to the solution and stir for a designated period at room temperature to form the carbazolide anion.
-
Add the alkyl halide dropwise to the reaction mixture.
-
The reaction mixture is then stirred at room temperature or heated to a specific temperature for several hours to overnight, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, the reaction is quenched by the addition of deionized water.
-
The aqueous layer is extracted multiple times with an organic solvent.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure 9-alkyl-9H-carbazole.[7]
OLED Device Fabrication and Characterization (General Protocol)
This protocol outlines the fabrication of a multilayer OLED device by thermal evaporation.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Organic materials for hole injection (HIL), hole transport (HTL), emissive (EML), and electron transport (ETL) layers (including the synthesized 9-alkyl-9H-carbazole derivative)
-
Electron injection layer (EIL) material (e.g., lithium fluoride, LiF)
-
Metal for cathode (e.g., aluminum, Al)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate cleaning setup (detergent, deionized water, acetone, isopropanol)
-
UV-ozone cleaner
-
Source meter and photometer/spectroradiometer for device characterization
Procedure:
-
Substrate Cleaning: The ITO-coated glass substrates are sequentially cleaned in ultrasonic baths with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with a stream of nitrogen and treated with UV-ozone to improve the work function of the ITO.[8]
-
Thin Film Deposition: The cleaned substrates are transferred to a high-vacuum thermal evaporation chamber. The organic layers, EIL, and metal cathode are deposited sequentially without breaking the vacuum. The thickness of each layer is monitored using a quartz crystal monitor.[9]
-
HIL Deposition: A hole injection material is deposited to a typical thickness of 10-30 nm.
-
HTL Deposition: A hole transport material is deposited to a typical thickness of 20-50 nm.
-
EML Deposition: The emissive layer, which can consist of the 9-alkyl-9H-carbazole derivative as a host doped with an emissive guest, is deposited to a thickness of 20-40 nm.
-
ETL Deposition: An electron transport material is deposited to a thickness of 20-40 nm.
-
EIL Deposition: A thin layer of an electron injection material (e.g., LiF, ~1 nm) is deposited.
-
Cathode Deposition: A metal cathode (e.g., Al, ~100 nm) is deposited through a shadow mask.[8]
-
-
Encapsulation: The fabricated devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect them from moisture and oxygen.
-
Characterization: The current-voltage-luminance (I-V-L) characteristics of the encapsulated devices are measured using a source meter and a photometer. The electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates are recorded with a spectroradiometer. From this data, the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) are calculated.[10]
Visualizations
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Caption: Relationship between alkyl chain length and OLED performance.
Caption: Generalized experimental workflow for carbazole-based OLEDs.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 9-Butyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Performance Showdown: Carbazole-Based Hole-Transporting Materials in Perovskite Solar Cells with Diverse Anchor Groups
A deep dive into how phosphonic acid, carboxylic acid, and cyano anchor groups are shaping the efficiency and stability of next-generation solar technology.
In the rapidly advancing field of perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a pivotal role in dictating device performance and longevity. Carbazole-based HTMs have emerged as a highly promising class of materials due to their excellent charge-transporting properties, thermal stability, and tunable electronic characteristics. A critical aspect of their molecular design is the choice of the anchor group, which interfaces with the perovskite or the conductive substrate, influencing interfacial energetics, charge extraction efficiency, and the overall stability of the device. This guide provides a comparative analysis of carbazole-based HTMs featuring three prominent anchor groups: phosphonic acid, carboxylic acid, and cyano moieties, supported by experimental data and detailed methodologies.
The Critical Role of Anchor Groups
The anchor group in a hole-transporting material is responsible for ensuring a robust connection to either the perovskite layer or the underlying transparent conductive oxide (TCO). This connection is crucial for efficient hole extraction from the perovskite and its transport to the electrode. The chemical nature of the anchor group can significantly impact the energy level alignment at the interface, defect passivation, and the morphological quality of the HTM layer.
Comparative Performance Analysis
The selection of an appropriate anchor group is a key strategy in the molecular engineering of efficient and stable carbazole-based HTMs. While a direct head-to-head comparison of different anchor groups on an identical carbazole backbone is scarce in the literature, a comprehensive analysis of various studies provides valuable insights into their respective advantages and disadvantages.
Phosphonic Acid Anchors: The Stability Champions
Carbazole-based HTMs functionalized with phosphonic acid (-PO(OH)₂) groups, often employed as self-assembled monolayers (SAMs), have demonstrated exceptional performance in inverted p-i-n PSC architectures. The strong binding of the phosphonic acid group to metal oxide surfaces like indium tin oxide (ITO) leads to the formation of a stable and uniform hole-selective contact. This robust anchoring is credited with reducing interfacial defects and improving the long-term operational stability of the solar cells.
Carboxylic Acid Anchors: The Efficient Extractors
Carboxylic acid (-COOH) is another widely used anchor group for HTMs. While its binding to metal oxides is generally considered to be weaker than that of phosphonic acid, it offers advantages in terms of charge transfer kinetics.[1] The electronic coupling facilitated by the carboxylate linkage can lead to efficient hole extraction and high short-circuit current densities. Studies on mixed SAMs incorporating both phosphonic and carboxylic acid groups have shown a synergistic effect, combining the strong anchoring of the former with the rapid charge transport of the latter to achieve high power conversion efficiencies.[1]
Cyano Anchors: The Multifunctional Modulators
The introduction of cyano (-C≡N) groups into the structure of carbazole-based HTMs serves multiple purposes. Cyano groups are strongly electron-withdrawing, which can deepen the highest occupied molecular orbital (HOMO) energy level of the HTM, leading to a better energy level alignment with the perovskite valence band and a higher open-circuit voltage.[2] Furthermore, the polar nature of the cyano group can enhance the solubility and film-forming properties of the HTM.[2] Some studies have also suggested that the lone pair of electrons on the nitrogen atom of the cyano group can passivate defects at the perovskite surface, contributing to improved device stability.[2]
Quantitative Performance Data
The following tables summarize the performance parameters of perovskite solar cells employing carbazole-based HTMs with different anchor groups. It is important to note that these results are from different studies with variations in the core carbazole structure, device architecture, and perovskite composition, which can influence the final performance.
Table 1: Performance of Carbazole-Based HTMs with Phosphonic Acid Anchors
| HTM Name | Anchor Group | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Ref. |
| Me-4PACz | Phosphonic Acid | >25 | >1.15 | >25 | >0.80 | [2] |
| 2PACz | Phosphonic Acid | >24 | >1.16 | >24 | >0.82 | [3] |
| Poly-2PACz | Phosphonic Acid | 19.1 | - | - | 0.81 | [4] |
Table 2: Performance of Carbazole-Based HTMs with Carboxylic Acid Anchors
| HTM Name/System | Anchor Group | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Ref. |
| C-SAM | Carboxylic Acid | 23.56 | - | - | - | [1] |
| M-SAM (P-SAM+C-SAM) | Phosphonic & Carboxylic | 24.69 | 1.16 | 25.54 | - | [1] |
| MA-2 | Cyanoacetic Acid | 7.84 (in DSSC) | - | - | - | [5] |
Table 3: Performance of Carbazole-Based HTMs with Cyano Anchors
| HTM Name | Anchor Group | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Ref. |
| H123 | Cyano | 18.09 | - | - | - | [2] |
| DCZH | Dicyanovinylene | - | - | - | - | [2] |
| D44 | Cyanoacrylic Acid | 5.07 (in DSSC) | 0.61 | - | - | [6] |
| D46 | Cyanoacrylic Acid | 5.40 (in DSSC) | 0.71 | - | - | [6] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and advancement of research in this field. Below are representative protocols for the synthesis of a carbazole-based HTM with a phosphonic acid anchor and the fabrication of a perovskite solar cell.
Synthesis of a Carbazole-Based HTM with a Phosphonic Acid Anchor (e.g., 2PACz)
A common synthetic route involves the N-arylation of carbazole followed by the introduction of the phosphonic acid group.
-
N-Alkylation of Carbazole: Carbazole is reacted with a suitable alkyl halide (e.g., 1,4-dibromobutane) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide, DMF) at elevated temperatures to yield the N-alkylated carbazole.
-
Arbuzov Reaction: The resulting bromo-functionalized carbazole is then subjected to an Arbuzov reaction with triethyl phosphite at high temperature. This reaction introduces the diethyl phosphonate ester group.
-
Hydrolysis: The diethyl phosphonate ester is hydrolyzed to the final phosphonic acid using a strong acid (e.g., concentrated hydrochloric acid) or a silyl reagent (e.g., bromotrimethylsilane) followed by treatment with water. The final product is typically purified by recrystallization or column chromatography.
Fabrication of an Inverted (p-i-n) Perovskite Solar Cell
-
Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents: detergent, deionized water, acetone, and isopropanol. The substrates are then dried with a nitrogen stream and treated with UV-ozone for 15-20 minutes to enhance the surface wettability.
-
HTM Deposition: The carbazole-based HTM with the desired anchor group is dissolved in a suitable solvent (e.g., isopropanol for phosphonic acid-based SAMs). The solution is then spin-coated onto the cleaned ITO substrate, followed by a thermal annealing step to promote the formation of a self-assembled monolayer.
-
Perovskite Layer Deposition: A precursor solution of the perovskite material (e.g., a mixture of formamidinium iodide, lead iodide, methylammonium bromide, and lead bromide in a DMF:DMSO solvent mixture) is spin-coated onto the HTM layer in a nitrogen-filled glovebox. An anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate during the spin-coating process to induce rapid crystallization and form a uniform perovskite film. The film is then annealed at a specific temperature (e.g., 100-150 °C) to complete the crystallization.
-
Electron-Transporting Layer (ETL) and Electrode Deposition: An electron-transporting layer (e.g., C60 or PCBM) is deposited on top of the perovskite layer by spin-coating or thermal evaporation. This is followed by the deposition of a buffer layer (e.g., BCP) and a metal top electrode (e.g., silver or gold) by thermal evaporation through a shadow mask to define the active area of the device.
-
Characterization: The performance of the fabricated solar cells is evaluated by measuring their current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination. Other characterization techniques such as external quantum efficiency (EQE), electrochemical impedance spectroscopy (EIS), and stability tests are also performed to fully assess the device performance.
Visualizing Molecular Design and Device Architecture
The following diagrams, generated using the DOT language, illustrate the molecular structures of carbazole-based HTMs with different anchor groups, the typical device architecture of a p-i-n perovskite solar cell, and a generalized experimental workflow.
Caption: Molecular design of carbazole-based HTMs with different anchor groups.
Caption: Typical architecture of an inverted (p-i-n) perovskite solar cell.
Caption: Generalized experimental workflow for comparing HTM performance.
Conclusion
The choice of anchor group is a critical determinant of the performance of carbazole-based HTMs in perovskite solar cells. Phosphonic acid anchors are favored for their strong binding and contribution to device stability. Carboxylic acid anchors, while offering potentially weaker binding, can facilitate excellent charge transfer kinetics. Cyano groups provide a multifunctional approach to tune energy levels, improve processability, and passivate defects. The ongoing development of novel carbazole-based HTMs with optimized anchor groups, alongside advancements in device engineering, continues to propel perovskite solar cells towards commercial viability. Future research focusing on systematic comparisons of anchor groups on identical molecular backbones will be invaluable in elucidating structure-property relationships and guiding the rational design of next-generation hole-transporting materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. theses.fr [theses.fr]
- 6. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance [mdpi.com]
A Comparative Guide to the Electronic Properties of Carbazole Isomers via DFT Calculations
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Carbazole Isomers' Electronic Behavior
Carbazole and its derivatives are a cornerstone in the development of advanced materials for organic electronics and novel therapeutic agents. The specific arrangement of atoms within the carbazole framework, giving rise to various isomers, can significantly influence the molecule's electronic properties and, consequently, its function. This guide provides a comparative analysis of the electronic properties of carbazole isomers, leveraging Density Functional Theory (DFT) calculations to elucidate structure-property relationships. The data presented herein is supported by established computational methodologies, offering a valuable resource for the rational design of next-generation carbazole-based compounds.
Comparative Analysis of Electronic Properties
The electronic characteristics of carbazole isomers are primarily governed by the energies of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resultant HOMO-LUMO energy gap. These parameters are critical in determining the charge injection and transport capabilities, as well as the photophysical behavior of the molecules. Below is a summary of key electronic properties for different carbazole isomers, compiled from DFT studies. It is important to note that the values can vary depending on the specific computational methods employed.
| Isomer/Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |
| 9H-Carbazole | -5.79 | -0.87 | 4.92 | B3LYP/6-31G(d) |
| 9-phenyl-9H-carbazole | -5.87 | -1.13 | 4.74 | B3LYP/6-31G(d) |
| para-Carbazole Derivative | -5.14 | -1.14 | 4.00 | DFT (unspecified)[1] |
| meta-Carbazole Derivative | -5.07 | -0.80 | 4.27 | DFT (unspecified)[1] |
Note: The "para" and "meta" carbazole derivatives refer to specific linkage isomers in a larger molecular system and not the standalone carbazole core. The data is illustrative of how isomeric changes impact electronic properties.
Experimental and Computational Protocols
A robust understanding of the electronic properties of carbazole isomers is achieved through a synergistic approach that combines experimental validation with theoretical calculations.
Computational Methodology: Density Functional Theory (DFT)
DFT calculations are a powerful tool for predicting the electronic structure and properties of molecules. A typical workflow for comparing carbazole isomers involves:
-
Geometry Optimization: The initial 3D structure of each carbazole isomer is constructed. The geometry is then optimized to find the lowest energy conformation. This is commonly performed using a DFT functional, such as B3LYP, paired with a basis set like 6-31G(d,p).[2][3]
-
Frequency Analysis: A frequency calculation is performed at the same level of theory to ensure that the optimized structure represents a true energy minimum, indicated by the absence of imaginary frequencies.[3]
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the HOMO and LUMO are extracted from the optimized structure's calculation output. The HOMO-LUMO gap is then calculated as the difference between these two energies.[2][3]
-
Excited State Calculations: To understand the optical properties, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry. This provides information on vertical excitation energies and oscillator strengths, which correlate with the experimental UV-Vis absorption spectrum.[2]
Experimental Validation
Experimental techniques are crucial for validating the theoretical predictions from DFT calculations.
-
UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light by a molecule, which corresponds to electronic transitions, often from the HOMO to the LUMO. The wavelength of maximum absorption (λmax) can be correlated with the calculated HOMO-LUMO gap.[3]
-
Protocol: A dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) of the carbazole isomer is prepared in a spectroscopic grade solvent (e.g., dichloromethane, THF). The absorption spectrum is then recorded using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).[4]
-
-
Cyclic Voltammetry (CV): This electrochemical technique is used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
-
Protocol: A solution of the carbazole isomer (e.g., 1-5 mM) is prepared in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile). A three-electrode system (working, reference, and counter electrodes) is used to measure the current response to a linearly swept potential.[4]
-
Workflow for DFT Comparison of Carbazole Isomers
The following diagram illustrates the logical workflow for the computational comparison of the electronic properties of carbazole isomers.
References
Comparative analysis of hole mobility in different carbazole-based transporting materials
For Researchers, Scientists, and Drug Development Professionals
The development of efficient organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells, relies heavily on the performance of their constituent materials. Among these, carbazole-based compounds have emerged as a critical class of hole transporting materials (HTMs) due to their excellent thermal and morphological stability, and favorable electronic properties. A key performance metric for these materials is their hole mobility (μh), which dictates the efficiency of charge transport from the anode to the emissive or active layer. This guide provides a comparative analysis of the hole mobility in several widely used carbazole-based materials, supported by experimental data and detailed methodologies.
Quantitative Comparison of Hole Mobility
The hole mobility of carbazole-based materials can vary significantly depending on their molecular structure, morphology of the thin film, and the experimental conditions under which they are measured. The following table summarizes the reported hole mobility values for prominent carbazole-based materials.
| Material | Abbreviation | Hole Mobility (μh) [cm²/V·s] | Measurement Technique | Notes |
| 4,4′-N,N′-dicarbazole-biphenyl | CBP | ~2 x 10⁻³ - 3 x 10⁻⁴[1] | Time-of-Flight (TOF) | Mobility can be influenced by doping. For instance, doping with Ir(ppy)3 can alter the charge transport mechanism.[1][2][3][4] |
| 4,4′,4′′-Tris(carbazol-9-yl)triphenylamine | TCTA | ~1 x 10⁻⁴ - 4 x 10⁻⁴[5][6] | Time-of-Flight (TOF) | Known for its high performance as both a hole transport and an electron blocking layer.[5][7][8] |
| Poly(N-vinylcarbazole) | PVK | ~1.98 x 10⁻⁶[9] | Time-of-Flight (TOF) | A polymeric HTM, its mobility can be affected by molecular weight and the presence of dopants or quantum dots.[9][10] |
| 1,3-Bis(N-carbazolyl)benzene | mCP | Data not readily available in reviewed literature | - | Widely used as a high triplet energy host material and as a component in hole transport layers due to its favorable HOMO level. |
Experimental Protocols for Hole Mobility Measurement
The accurate determination of hole mobility is crucial for material characterization. Several techniques are commonly employed, each with its own principles and device architecture.
Time-of-Flight (TOF) Photoconductivity
The Time-of-Flight (TOF) method is a direct technique for measuring the drift mobility of charge carriers in materials with relatively high resistance.
Methodology:
-
Device Fabrication: A thick film (typically several micrometers) of the organic material is sandwiched between two electrodes, with at least one being transparent (e.g., ITO).
-
Carrier Generation: A short laser pulse with a wavelength absorbed by the material is directed through the transparent electrode, creating a sheet of electron-hole pairs near this electrode.
-
Carrier Drift: An external electric field is applied across the device. For hole mobility measurement, the transparent electrode is biased positively, causing the photogenerated holes to drift across the film towards the negatively biased counter electrode.
-
Signal Detection: A transient photocurrent is measured as the sheet of charge carriers moves through the material. The transit time (tT) is determined from the shape of this photocurrent transient.
-
Mobility Calculation: The drift mobility (μ) is then calculated using the formula: μ = d² / (V · tT) where d is the film thickness and V is the applied voltage.
Space-Charge-Limited Current (SCLC) Method
The SCLC method is a steady-state technique used to determine charge carrier mobility by analyzing the current-voltage (J-V) characteristics of a single-carrier device.
Methodology:
-
Device Fabrication: A single-carrier device is fabricated, which consists of the organic semiconductor layer between two electrodes. For a hole-only device, the electrodes are chosen to have work functions that facilitate efficient hole injection and block electron injection.
-
J-V Measurement: The current density (J) is measured as a function of the applied voltage (V).
-
Data Analysis: In the ideal trap-free SCLC regime, the current density is governed by the Mott-Gurney law: J = (9/8)ε₀εᵣμ(V²/ d³) where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μ is the charge carrier mobility, and d is the thickness of the organic layer.
-
Mobility Extraction: By plotting J versus V² on a linear scale, or J versus V on a log-log scale, the mobility can be extracted from the slope of the linear region corresponding to the SCLC regime.
Field-Effect Transistor (FET) Method
The FET method measures the mobility of charge carriers accumulated in a thin layer at the semiconductor-insulator interface.
Methodology:
-
Device Fabrication: A field-effect transistor is constructed, typically in a bottom-gate, top-contact configuration. This consists of a gate electrode, a dielectric layer, the organic semiconductor film, and source and drain electrodes deposited on top.
-
Electrical Characterization: The drain current (ID) is measured as a function of the gate voltage (VG) at a constant source-drain voltage (VSD) to obtain the transfer characteristics.
-
Mobility Calculation: The field-effect mobility is typically calculated from the saturation regime of the transfer curve using the following equation: ID = (W/2L)μCi(VG - VT)² where W is the channel width, L is the channel length, Ci is the capacitance per unit area of the gate dielectric, and VT is the threshold voltage. The mobility (μ) can be extracted from the slope of a plot of √ID versus VG.
Conclusion
This guide provides a comparative overview of hole mobility in several key carbazole-based transporting materials. TCTA and CBP exhibit relatively high hole mobilities, making them excellent candidates for high-performance OLEDs. PVK, being a polymer, offers processability advantages, though with a lower intrinsic mobility. While quantitative data for mCP is not as readily available, its widespread use underscores its effectiveness, likely due to a favorable energy level alignment that facilitates efficient hole injection and transport in device architectures. The choice of an appropriate hole transporting material will ultimately depend on the specific device application, fabrication method, and desired performance characteristics. The experimental protocols described herein represent the standard methods for quantifying a critical parameter in the ongoing development of organic electronics.
References
- 1. researchgate.net [researchgate.net]
- 2. Space-charge-limited electron and hole currents in hybrid organic-inorganic perovskites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. 1,3-Diphenylethenylcarbazolyl-Based Monomer for Cross-Linked Hole Transporting Layers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 8. Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ossila.com [ossila.com]
- 10. researchgate.net [researchgate.net]
Bridging the Gap: Validating Experimental Results of 9-(6-bromohexyl)-9H-carbazole with Theoretical Models
A comprehensive guide for researchers and drug development professionals on the comparative analysis of experimental data and theoretical models for the promising carbazole derivative, 9-(6-bromohexyl)-9H-carbazole. This document provides detailed experimental protocols, comparative data tables, and a visualization of its interaction with the STAT3 signaling pathway.
Introduction
Carbazole derivatives have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. 9-(6-bromohexyl)-9H-carbazole, a member of this family, is of particular interest for its potential applications in drug development, particularly as an inhibitor of key signaling pathways implicated in cancer. This guide presents a validation framework by comparing experimentally obtained data with theoretical predictions, offering a deeper understanding of the molecule's structure-activity relationship.
Experimental and Theoretical Data Comparison
Table 1: Comparison of Experimental and Theoretical Spectroscopic Data
| Spectroscopic Data | Experimental (Expected for 9-(6-bromohexyl)-9H-carbazole) | Theoretical (Reference N-alkylated carbazole) |
| ¹H NMR (CDCl₃, ppm) | ||
| Ar-H | δ 7.2 - 8.2 (m) | Calculated chemical shifts |
| N-CH₂ | δ ~4.3 (t) | Calculated chemical shifts |
| CH₂-Br | δ ~3.4 (t) | Calculated chemical shifts |
| -(CH₂)₄- | δ 1.3 - 2.0 (m) | Calculated chemical shifts |
| ¹³C NMR (CDCl₃, ppm) | ||
| Ar-C | δ 108 - 140 | Calculated chemical shifts |
| N-CH₂ | δ ~43 | Calculated chemical shifts |
| CH₂-Br | δ ~34 | Calculated chemical shifts |
| -(CH₂)₄- | δ 26, 28, 31, 33 | Calculated chemical shifts |
| FT-IR (cm⁻¹) | ||
| Ar C-H stretch | ~3050 | Calculated vibrational frequencies |
| C-H stretch (alkyl) | ~2930, 2850 | Calculated vibrational frequencies |
| Ar C=C stretch | ~1600, 1480 | Calculated vibrational frequencies |
| C-N stretch | ~1330 | Calculated vibrational frequencies |
| C-Br stretch | ~650 | Calculated vibrational frequencies |
| UV-Vis (in CH₂Cl₂) | ||
| λmax (nm) | ~293, 325, 338 | Calculated electronic transitions |
Table 2: Comparison of Experimental and Theoretical Molecular Geometry
| Molecular Geometry | Experimental (from Crystal Structure of similar compounds) | Theoretical (DFT Optimized Geometry) |
| Bond Lengths (Å) | ||
| C-N (carbazole) | ~1.37 - 1.39 | Calculated bond lengths |
| C-C (aromatic) | ~1.38 - 1.41 | Calculated bond lengths |
| N-C (alkyl) | ~1.47 | Calculated bond lengths |
| C-Br | ~1.94 | Calculated bond lengths |
| **Bond Angles (°) ** | ||
| C-N-C (carbazole) | ~108 - 109 | Calculated bond angles |
| C-N-C (alkyl) | ~125 | Calculated bond angles |
Experimental Protocols
Synthesis of 9-(6-bromohexyl)-9H-carbazole
A general and efficient method for the N-alkylation of carbazole is the reaction with a haloalkane in the presence of a base.
Materials:
-
Carbazole
-
1,6-dibromohexane
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF) or Acetone as solvent
-
Tetrabutylammonium bromide (TBAB) as a phase transfer catalyst (optional)
Procedure:
-
Dissolve carbazole in the chosen solvent in a round-bottom flask.
-
Add powdered KOH or NaOH and the phase transfer catalyst (if used) to the solution.
-
Add 1,6-dibromohexane dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are recorded on a spectrometer using KBr pellets.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer in a suitable solvent like dichloromethane.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.
Visualization of Biological Activity: Inhibition of STAT3 Signaling Pathway
Several studies have highlighted the potential of carbazole derivatives to act as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3] The STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is frequently observed in various cancers. The following diagram illustrates the proposed mechanism of action of 9-(6-bromohexyl)-9H-carbazole as a STAT3 inhibitor.
Caption: Inhibition of the STAT3 signaling pathway by 9-(6-bromohexyl)-9H-carbazole.
Conclusion
The integrated approach of comparing experimental data with theoretical models provides a robust framework for the validation of the structure and properties of 9-(6-bromohexyl)-9H-carbazole. This guide offers standardized protocols and a clear visualization of its potential biological mechanism, serving as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. Further dedicated theoretical studies on this specific molecule are warranted to refine the predictive models and accelerate the development of novel carbazole-based therapeutics.
References
Cross-validation of 9-(6-bromohexyl)-9H-carbazole characterization data between different analytical techniques
For researchers, scientists, and drug development professionals, the accurate and unambiguous characterization of synthesized molecules is a cornerstone of reliable and reproducible research. This guide provides a comprehensive cross-validation of the analytical data for 9-(6-bromohexyl)-9H-carbazole, a key intermediate in the development of novel materials and therapeutics. By comparing the expected outcomes from various analytical techniques, this document serves as a practical reference for the structural elucidation and purity assessment of this compound.
This guide presents a detailed comparison of data obtained from Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each section includes a summary of the expected quantitative data in a structured tabular format, alongside detailed experimental protocols to ensure the reproducibility of the characterization methods.
Summary of Physicochemical and Analytical Data
Below is a consolidated table summarizing the key physicochemical properties and the expected spectral data for 9-(6-bromohexyl)-9H-carbazole.
| Parameter | Expected Value |
| Molecular Formula | C₁₈H₂₀BrN |
| Molecular Weight | 330.27 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 58-62 °C |
| CAS Number | 94847-10-6 |
Cross-Validation of Spectroscopic Data
A multi-technique approach is essential for the robust characterization of a molecule. The following sections detail the expected data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, providing a framework for cross-validation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environments within the molecule. The expected chemical shifts (δ) and coupling constants (J) for 9-(6-bromohexyl)-9H-carbazole are presented below.
| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4, H-5 | ~8.10 | d | ~7.8 | 2H |
| H-1, H-8 | ~7.50 | d | ~8.2 | 2H |
| H-2, H-7 | ~7.45 | t | ~7.6 | 2H |
| H-3, H-6 | ~7.20 | t | ~7.4 | 2H |
| N-CH₂ (a) | ~4.35 | t | ~7.2 | 2H |
| CH₂-Br (f) | ~3.38 | t | ~6.8 | 2H |
| CH₂ (b) | ~1.88 | m | - | 2H |
| CH₂ (e) | ~1.80 | m | - | 2H |
| CH₂ (c, d) | ~1.40 | m | - | 4H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.
| Carbon (Position) | Chemical Shift (δ, ppm) |
| C-4a, C-4b | ~140.5 |
| C-8a, C-9a | ~125.8 |
| C-4, C-5 | ~122.5 |
| C-2, C-7 | ~120.5 |
| C-1, C-8 | ~119.0 |
| C-3, C-6 | ~108.8 |
| N-CH₂ (a) | ~43.0 |
| CH₂-Br (f) | ~33.8 |
| CH₂ (e) | ~32.5 |
| CH₂ (b) | ~28.8 |
| CH₂ (d) | ~26.5 |
| CH₂ (c) | ~25.4 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2930, ~2855 | Strong | Aliphatic C-H stretch |
| ~1625, ~1595 | Medium | Aromatic C=C stretch |
| ~1485, ~1450 | Strong | C-H bend (alkyl) |
| ~1330 | Medium | C-N stretch |
| ~750, ~720 | Strong | Aromatic C-H out-of-plane bend |
| ~650 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity and structure.
| m/z | Relative Intensity (%) | Assignment |
| 331/329 | High | [M+H]⁺/ [M]⁺ (Molecular ion peak, bromine isotopes) |
| 250 | Moderate | [M - Br]⁺ |
| 168 | High | [C₁₂H₁₀N]⁺ (Carbazole fragment) |
| 167 | Very High (Base Peak) | [C₁₂H₉N]⁺ (Carbazolyl cation) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate the replication of these characterization studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 9-(6-bromohexyl)-9H-carbazole in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Process the data with a line broadening of 0.3 Hz.
-
Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Process the data with a line broadening of 1.0 Hz.
-
Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Collect a background spectrum of the empty ATR crystal or a blank KBr pellet and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) or electron ionization (EI) source.
-
Data Acquisition (ESI):
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
-
Data Acquisition (EI):
-
Introduce the sample via a direct insertion probe or a gas chromatograph.
-
Use a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a mass range of m/z 50-500.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the cross-validation of 9-(6-bromohexyl)-9H-carbazole characterization data.
Caption: Workflow for the synthesis, characterization, and data cross-validation of 9-(6-bromohexyl)-9H-carbazole.
This comprehensive guide provides a robust framework for the characterization of 9-(6-bromohexyl)-9H-carbazole. By following the detailed protocols and comparing experimental data with the provided reference values, researchers can confidently verify the structure and purity of their synthesized compound, ensuring the integrity and reliability of their subsequent research endeavors.
A Head-to-Head Comparison: Solution-Processed vs. Vapor-Deposited Carbazole HTLs in Photovoltaic and Optoelectronic Applications
For researchers, scientists, and professionals in drug development, the choice of deposition technique for carbazole-based hole transport layers (HTLs) is a critical factor influencing device performance, stability, and scalability. This guide provides an objective, data-driven comparison of solution-processed and vapor-deposited carbazole HTLs, offering insights into their respective advantages and disadvantages to inform material and process selection.
Carbazole derivatives have emerged as a promising class of hole transport materials due to their excellent thermal and chemical stability, high hole mobility, and versatile functionalization, making them a cost-effective alternative to the widely used spiro-OMeTAD.[1][2][3] The method of depositing these materials—either from solution or via vapor phase—profoundly impacts the resulting film quality and, consequently, the overall device efficiency and longevity.
At a Glance: Solution-Processing vs. Vapor Deposition
| Feature | Solution-Processed Carbazole HTLs | Vapor-Deposited Carbazole HTLs |
| Deposition Method | Spin-coating, dip-coating, blade-coating | Vacuum Thermal Evaporation (VTE) |
| Processing Cost | Generally lower, suitable for large-area and roll-to-roll manufacturing | Higher initial equipment cost, requires high vacuum |
| Material Wastage | Can be significant depending on the technique (e.g., spin-coating) | More efficient material utilization |
| Film Uniformity | Can be challenging to control, potential for pinholes and aggregation | Excellent uniformity and precise thickness control |
| Purity of Film | Risk of residual solvent and impurities from the solution | High purity films due to the vacuum environment |
| Substrate Compatibility | Versatile, can be applied to a wide range of substrates | Limited by substrate's thermal stability and vacuum compatibility |
| Thermal Stress | Lower processing temperatures | Can involve higher temperatures, potentially affecting underlying layers |
| Interface Quality | Potential for solvent-induced damage to underlying layers | Cleaner and more defined interfaces |
Performance Comparison: A Look at the Data
Table 1: Performance of Perovskite Solar Cells (PSCs) with Solution-Processed Carbazole HTLs
| Carbazole HTL Material | Deposition Method | Device Structure | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| SGT-405 | Spin-coating | FTO/bl-TiO₂/m-TiO₂/CH₃NH₃PbI₃/SGT-405/Au | 14.79 | 1.03 | 21.3 | 67.5 | [4] |
| V1221 | Spin-coating | FTO/TiO₂/Perovskite/V1221/Au | 17.81 | 1.03 | 23.6 | 73 | [5] |
| Br-2PACz (SAM) | Spin-coating | ITO/Br-2PACz/Cs0.25FA0.75Sn0.5Pb0.5I₃/C₆₀/BCP/Ag | 19.51 | 0.81 | 32.1 | 75 | [6] |
| EtCz-3EHCz | Spin-coating | FTO/cp-TiO₂/mp-TiO₂/Perovskite/EtCz-3EHCz/Au | ~18 | N/A | N/A | N/A | [7] |
Table 2: Performance of Organic Light-Emitting Diodes (OLEDs) and PSCs with Vapor-Deposited Carbazole HTLs
| Carbazole HTL Material | Deposition Method | Device Type | Key Performance Metric | Reference |
| 1H-Benzo[c]carbazole derivative | Vacuum Thermal Evaporation | OLED | N/A (protocol described) | [8] |
| CuPc (Phthalocyanine with carbazole-like properties) | All-Vacuum Deposition | PSC | PCE: ~14%, Excellent thermal stability (>150 days) | [9] |
| Generic Carbazole | Vacuum Vapor Deposition | OLED | High-performance devices with uniform and stable films | [10] |
From the data, it is evident that high power conversion efficiencies can be achieved with solution-processed carbazole HTLs.[4][5][6][7] The development of self-assembled monolayers (SAMs) like Br-2PACz has pushed the efficiency of solution-processed devices even further.[6] Vapor-deposited HTLs, while less reported for carbazole materials in PSCs, are known to produce highly stable devices with clean interfaces, as demonstrated with materials like CuPc.[9]
Experimental Protocols: A Step-by-Step Guide
The following are generalized experimental protocols for the deposition of carbazole HTLs. Specific parameters will vary depending on the carbazole derivative, solvent, and desired film characteristics.
Solution-Processing (Spin-Coating)
-
Solution Preparation: Dissolve the carbazole HTL material in a suitable organic solvent (e.g., chlorobenzene, toluene, or chloroform) to a specific concentration (typically 5-20 mg/mL). Additives such as Li-TFSI and t-BP are often included to improve conductivity and device performance.
-
Substrate Preparation: Clean the substrate (e.g., FTO or ITO-coated glass) sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen and treat with UV-ozone to improve the wettability.
-
Deposition: Dispense the filtered HTL solution onto the center of the substrate. Spin-coat at a specific speed (e.g., 2000-5000 rpm) for a set duration (e.g., 30-60 seconds).
-
Annealing: Anneal the substrate on a hot plate at a specific temperature (e.g., 100-150 °C) for a defined time (e.g., 10-15 minutes) to remove residual solvent and improve film morphology.
Vapor Deposition (Vacuum Thermal Evaporation)
-
Substrate Preparation: Prepare the substrate as described for the solution-processing method.
-
System Setup: Place the cleaned substrate in a substrate holder within a high-vacuum thermal evaporation chamber. Load the carbazole HTL material into a crucible (e.g., quartz or tungsten boat).
-
Evacuation: Evacuate the chamber to a high vacuum, typically below 10-6 Torr.
-
Deposition: Heat the crucible until the carbazole material sublimes. Monitor the deposition rate and film thickness using a quartz crystal microbalance. A typical deposition rate is 0.1-1 Å/s.
-
Cooling: Once the desired thickness is achieved, close the shutter and allow the substrate to cool down before removing it from the chamber.
Visualizing the Process and Comparison
To better illustrate the workflows and the comparative advantages and disadvantages, the following diagrams are provided.
Conclusion: Making the Right Choice
The selection between solution-processed and vapor-deposited carbazole HTLs is a trade-off between cost, scalability, and ultimate device performance and stability.
Solution-processing is highly attractive for its potential for low-cost, large-area fabrication, which is crucial for commercialization.[11] The performance of solution-processed devices has become highly competitive, with ongoing research focused on improving film quality and minimizing defects.[6]
Vapor deposition , on the other hand, offers unparalleled control over film purity, thickness, and uniformity, leading to highly reproducible and stable devices.[9][10] This method is often preferred for fabricating high-performance, small-area devices for research and specialized applications where performance and stability are paramount.
Ultimately, the optimal deposition method will depend on the specific application, the desired device characteristics, and the manufacturing scale. For large-scale, cost-sensitive applications like commercial solar cells, solution-processing holds immense promise. For high-end electronics and fundamental research where precision and stability are critical, vapor deposition remains the gold standard.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]
- 6. osti.gov [osti.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. OLED - Wikipedia [en.wikipedia.org]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. Thin layer solution unlocks stability and efficiency in perovskite solar cells [kaust.edu.sa]
Safety Operating Guide
Safe Disposal of 9-(6-bromohexyl)-9H-carbazole: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 9-(6-bromohexyl)-9H-carbazole, a compound commonly used in materials science and pharmaceutical research. Adherence to these protocols is essential to minimize risks to personnel and the environment.
Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this chemical:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or in case of spills. |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe segregation, storage, and disposal of 9-(6-bromohexyl)-9H-carbazole waste.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: All solid residues, contaminated labware (e.g., pipette tips, vials, weighing paper), and solutions containing 9-(6-bromohexyl)-9H-carbazole must be treated as hazardous waste.[1][2]
-
Avoid Mixing: Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents or bases, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][3]
Step 2: Waste Containerization
-
Solid Waste:
-
Collect solid 9-(6-bromohexyl)-9H-carbazole waste and contaminated materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2]
-
A high-density polyethylene (HDPE) container is generally suitable.
-
Ensure the container is kept tightly closed at all times, except when adding waste.[1]
-
-
Liquid Waste:
-
Collect solutions containing 9-(6-bromohexyl)-9H-carbazole in a separate, sealed, and labeled container.
-
The container must be compatible with the solvent used.
-
Step 3: Labeling
-
Clearly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "9-(6-bromohexyl)-9H-carbazole"
-
Associated hazards (e.g., "Harmful," "Suspected Carcinogen," "Environmental Hazard").
-
The accumulation start date.
-
The name of the principal investigator or laboratory contact.
-
Step 4: Storage
-
Store the waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
The storage area should be away from heat, sparks, and open flames.[3]
-
Ensure secondary containment is in place to prevent the spread of material in case of a leak.
Step 5: Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's licensed chemical waste management facility.
-
Do not dispose of 9-(6-bromohexyl)-9H-carbazole down the drain or in regular trash.[1][3]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1][4]
-
Collect: Place all contaminated absorbent material and cleaning supplies into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of 9-(6-bromohexyl)-9H-carbazole.
Caption: Disposal workflow for 9-(6-bromohexyl)-9H-carbazole.
References
Essential Safety and Operational Guide for Handling 9-(6-bromohexyl)-9H-carbazole
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 9-(6-bromohexyl)-9H-carbazole. Adherence to these procedures is essential for ensuring laboratory safety and proper disposal.
Chemical Profile:
-
Name: 9-(6-bromohexyl)-9H-carbazole
-
CAS Number: 94847-10-6[1]
-
Molecular Formula: C18H20BrN[1]
-
Physical Form: Solid
Hazard Information: While a specific, comprehensive Safety Data Sheet (SDS) for 9-(6-bromohexyl)-9H-carbazole is not readily available, the parent compound, carbazole, is suspected of causing genetic defects and cancer. Therefore, this derivative should be handled with extreme caution, assuming it presents similar or additional hazards due to its bromohexyl group.
Personal Protective Equipment (PPE)
Based on safety data for carbazole and similar hazardous chemicals, the following personal protective equipment is mandatory to prevent exposure.[2][3]
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical safety glasses or goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn if there is a risk of splashing.[2][3] | Protects against eye irritation and chemical burns from dust or splashes. |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber) inspected before use. A lab coat or other protective clothing is required to prevent skin contact.[2][3] | Prevents skin irritation and absorption of the hazardous substance. Contaminated clothing should be removed and washed before reuse.[2][4] |
| Respiratory | Use in a well-ventilated area, preferably under a chemical fume hood.[2] If ventilation is inadequate or dust is generated, a NIOSH/MSHA or EN 149 approved respirator should be used.[2] | Minimizes inhalation of potentially harmful dust. |
| Body | Long-sleeved seamless gown or coveralls ("bunny suit") to provide full body protection.[5] | Ensures minimal skin exposure, especially when handling larger quantities or during tasks with a higher risk of contamination. |
| Hand Hygiene | Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[2] | Prevents accidental ingestion and cross-contamination. |
Operational Plan: Safe Handling Protocol
-
Preparation:
-
Obtain and read all available safety information before starting work.[4]
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Prepare a designated work area and have spill control materials readily accessible.
-
-
Handling:
-
Conduct all manipulations of solid 9-(6-bromohexyl)-9H-carbazole within a chemical fume hood to minimize inhalation of dust.[2]
-
Avoid generating dust.[3] If possible, use a solution or handle the solid carefully.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the chemical. Avoid direct contact.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE in the designated area, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water.[2]
-
Disposal Plan
Dispose of 9-(6-bromohexyl)-9H-carbazole and any contaminated materials as hazardous waste.[4]
-
Waste Segregation:
-
Solid Waste: Collect any solid 9-(6-bromohexyl)-9H-carbazole, contaminated weighing papers, and disposable equipment into a designated, clearly labeled hazardous waste container for halogenated organic solids.[2]
-
Liquid Waste: If the compound is used in solution, collect the liquid waste in a separate, labeled hazardous waste container for halogenated organic solvents.
-
Contaminated PPE: Dispose of used gloves, gowns, and other disposable PPE in a designated hazardous waste container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "9-(6-bromohexyl)-9H-carbazole," and the primary hazards (e.g., "Toxic," "Irritant," "Potential Carcinogen").[2]
-
-
Storage and Disposal:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[4]
-
Visual Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow for 9-(6-bromohexyl)-9H-carbazole.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
